molecular formula C12H15NO B1601837 2H-Spiro[benzofuran-3,4'-piperidine] CAS No. 171-77-7

2H-Spiro[benzofuran-3,4'-piperidine]

Cat. No.: B1601837
CAS No.: 171-77-7
M. Wt: 189.25 g/mol
InChI Key: HEOQEWRIMCDLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Spiro[benzofuran-3,4'-piperidine] (CAS 171-77-7) is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its unique structure, which incorporates a benzofuran ring system fused via a spiro carbon to a piperidine ring, makes it a privileged scaffold for constructing novel biologically active compounds . Research into this chemical series has demonstrated significant potential in central nervous system (CNS) drug discovery, particularly for the development of potent opioid receptor ligands . Studies on C-alkylated analogs have shown that specific derivatives can exhibit greatly enhanced binding affinity at the mu-opioid receptor, with some achieving potency levels comparable to classic opiates like morphine . The conformational preference of the molecule, influenced by substituents, plays a critical role in its biological activity . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. It is essential to handle this material with care; refer to the safety data sheet for proper handling, storage, and disposal information. This product is supplied for laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2H-1-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOQEWRIMCDLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569829
Record name 2H-Spiro[1-benzofuran-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171-77-7
Record name 2H-Spiro[1-benzofuran-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2H-Spiro[benzofuran-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The spirocyclic scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties. Among these, the 2H-Spiro[benzofuran-3,4'-piperidine] core is of particular interest due to its presence in a variety of biologically active compounds, including central nervous system (CNS) agents, antihypertensives, and potential antitumor agents.[1] This guide provides a comprehensive overview of the synthesis and characterization of this important heterocyclic system, drawing upon established synthetic strategies and modern analytical techniques.

Strategic Approaches to the Synthesis of the Spiro[benzofuran-piperidine] Core

The construction of the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold can be achieved through several strategic synthetic routes. The choice of a particular method often depends on the desired substitution patterns, scalability, and stereochemical control. Here, we will explore three prominent and effective approaches: Convergent Synthesis, Multi-component Reactions, and Domino Reactions.

Convergent Synthetic Strategy

A convergent approach offers high efficiency by bringing together two or more complex fragments in the later stages of the synthesis. For the 2H-Spiro[benzofuran-3,4'-piperidine] core, a common convergent strategy involves the coupling of a pre-formed piperidine derivative with a suitable benzofuran precursor.[2]

A notable example of this approach involves the lithiation of an appropriate brominated aromatic ether, followed by the addition of a 4-piperidone derivative and subsequent acid-catalyzed cyclization to yield the spirocyclic core.[1] This method provides a reliable means to access a range of substituted analogs.

Conceptual Workflow for Convergent Synthesis:

cluster_0 Piperidine Fragment Synthesis cluster_1 Benzofuran Precursor Generation N-protected_4-piperidone N-Protected 4-Piperidone Coupling Coupling Reaction N-protected_4-piperidone->Coupling Brominated_Aromatic_Ether Brominated Aromatic Ether Lithiation Lithiation Brominated_Aromatic_Ether->Lithiation n-BuLi Lithium_Aryl_Species Lithium Aryl Species Lithiation->Lithium_Aryl_Species Lithium_Aryl_Species->Coupling Cyclization Acid-Catalyzed Cyclization Coupling->Cyclization Intermediate Final_Product 2H-Spiro[benzofuran- 3,4'-piperidine] Cyclization->Final_Product M_H [M+H]⁺ Frag1 Loss of small molecules (e.g., H₂O) M_H->Frag1 Frag2 Piperidine ring opening M_H->Frag2 Frag3 Benzofuran ring fragmentation M_H->Frag3 Observed_Fragments Observed Fragment Ions Frag1->Observed_Fragments Frag2->Observed_Fragments Frag3->Observed_Fragments

References

A Technical Guide to Novel Synthesis Routes for Spiro[benzofuran-piperidine] Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[benzofuran-piperidine] scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, owing to its presence in a range of biologically active compounds and its potential for diverse pharmacological applications. This three-dimensional architecture offers a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. This in-depth technical guide provides a comprehensive overview of novel and efficient synthetic strategies for the construction of this valuable scaffold. Moving beyond classical methods, this document focuses on contemporary approaches, including Umpolung chemistry, intramolecular radical cyclizations, and advanced catalytic methodologies. Each section is designed to provide not only procedural details but also the underlying mechanistic rationale, empowering researchers to adapt and innovate in their own synthetic endeavors.

Introduction: The Strategic Importance of the Spiro[benzofuran-piperidine] Core

The fusion of a benzofuran ring system with a piperidine moiety in a spirocyclic arrangement creates a rigid molecular framework that is of great interest in drug discovery. The piperidine ring is one of the most common N-heterocycles found in FDA-approved drugs, offering favorable pharmacokinetic properties. When incorporated into a spiro-system with benzofuran, a core element of many natural products and bioactive molecules, the resulting scaffold presents a unique vectoral display of substituents in three-dimensional space. This structural rigidity can lead to enhanced target specificity and reduced off-target effects. Derivatives of this scaffold have been investigated for a variety of therapeutic areas, including as central nervous system agents.[1] The development of efficient and versatile synthetic routes to access this complex architecture is therefore a critical endeavor in modern medicinal chemistry.

Umpolung Synthesis: A Polarity-Reversed Approach to a Key Spirocyclic Intermediate

A recently developed and highly innovative strategy for the synthesis of a 3-oxo-3H-spiro[benzofuran-2,4′-piperidine] building block utilizes the concept of umpolung, or reverse polarity, reactivity.[2][3] This approach has been successfully implemented in a scalable flow chemistry process, highlighting its potential for large-scale production.[2][3][4]

Mechanistic Rationale and Causality

The core of this strategy involves the generation of a nucleophilic acyl anion equivalent from an aldehyde, a classic example of umpolung. This is achieved by forming a modified Katritzky benzotriazole hemiaminal from 2-fluorobenzaldehyde. Deprotonation of this intermediate with a strong base, such as n-butyllithium, generates a transient nucleophilic species that can attack the electrophilic carbonyl carbon of N-Boc-4-piperidone.[2][3] The subsequent workup and intramolecular SNAr reaction, driven by the strategically placed fluorine atom, leads to the formation of the desired spiro[benzofuran-piperidine] core. The use of flow chemistry for the cryogenic umpolung step is a key innovation, allowing for precise temperature control and rapid mixing, which is crucial for the stability and reactivity of the organolithium intermediate.[2][3]

Umpolung_Synthesis cluster_step1 Step 1: Umpolung Addition (Flow) cluster_step2 Step 2: Cyclization 2_F_Benzaldehyde 2-Fluorobenzaldehyde Hemiaminal Hemiaminal Intermediate 2_F_Benzaldehyde->Hemiaminal + Katritzky Salt Katritzky_Salt Modified Katritzky Benzotriazole Acyl_Anion_Eq Acyl Anion Equivalent (deprotonation with n-BuLi) Hemiaminal->Acyl_Anion_Eq + n-BuLi (Umpolung) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Anion_Eq->Tetrahedral_Intermediate + N-Boc-4-piperidone N_Boc_Piperidone N-Boc-4-piperidone Hydroxypiperidine 4-(2-Fluorobenzoyl)- 4-hydroxypiperidine Tetrahedral_Intermediate->Hydroxypiperidine Acidic Workup (e.g., Oxalic Acid) Spiro_Product tert-butyl 3-oxo-3H-spiro [benzofuran-2,4'-piperidine] -1'-carboxylate Hydroxypiperidine->Spiro_Product Intramolecular SNAr caption Workflow for Umpolung Synthesis of Spiro[benzofuran-piperidine]

Caption: Workflow for Umpolung Synthesis of Spiro[benzofuran-piperidine]

Experimental Protocol: Synthesis of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate

Step 1: Formation of 4-(2-fluorobenzoyl)-4-hydroxypiperidine

  • A solution of the modified Katritzky benzotriazole hemiaminal of 2-fluorobenzaldehyde is prepared in a suitable solvent (e.g., THF).

  • This solution and a solution of n-butyllithium are introduced into a flow reactor at cryogenic temperatures (e.g., -78 °C) to generate the acyl anion equivalent.

  • The resulting organolithium species is then mixed in-line with a solution of N-Boc-4-piperidone.

  • The reaction stream is quenched with an acidic solution (e.g., oxalic acid) to facilitate the collapse of the tetrahedral intermediate.

  • The resulting 4-(2-fluorobenzoyl)-4-hydroxypiperidine is isolated, typically by crystallization.[2][3]

Step 2: Intramolecular SNAr Cyclization

  • The 4-(2-fluorobenzoyl)-4-hydroxypiperidine intermediate is dissolved in a suitable solvent (e.g., DMF).

  • A base (e.g., potassium carbonate) is added to promote the intramolecular nucleophilic aromatic substitution.

  • The reaction mixture is heated to effect cyclization.

  • Upon completion, the reaction is worked up, and the final product, tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate, is purified, often by crystallization.[2][3]

Parameter Value/Observation
Starting Materials2-Fluorobenzaldehyde, N-Boc-4-piperidone
Key ReagentsModified Katritzky Salt, n-BuLi, Oxalic Acid
Key TransformationUmpolung addition followed by intramolecular SNAr
ProcessScalable flow chemistry for the umpolung step
ProductKey prochiral intermediate for further functionalization

Intramolecular Radical Cyclization: A Convergent Route

Intramolecular radical cyclization offers a powerful and convergent approach to the synthesis of complex cyclic systems, including spiro[benzofuran-piperidine] scaffolds. This methodology relies on the generation of a radical species that subsequently undergoes an intramolecular addition to a suitably positioned acceptor, leading to the formation of the spirocyclic core.[5]

Mechanistic Rationale and Causality

The key to a successful radical cyclization is the strategic design of the precursor molecule. For the synthesis of piperidyl spirofused benzofurans, a typical precursor would contain a piperidine moiety linked to an ortho-alkenyl-substituted aryloxy group. A radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, like tributyltin hydride (Bu3SnH), are commonly employed. The reaction is initiated by the formation of a tributyltin radical, which abstracts a halogen atom from an appropriate position on the precursor, generating a carbon-centered radical. This radical then undergoes an intramolecular cyclization onto the double bond, forming the spiro[benzofuran-piperidine] skeleton. The resulting radical is then quenched by the tin hydride, regenerating the tin radical and completing the catalytic cycle.

Radical_Cyclization Precursor Aryl Halide Precursor with Piperidine and Alkene Aryl_Radical Aryl Radical Precursor->Aryl_Radical Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Mediator Radical Mediator (e.g., Bu3SnH) Radical_Initiator->Radical_Mediator Initiates Radical_Mediator->Aryl_Radical Abstracts Halogen Cyclized_Radical Cyclized Radical Intermediate Aryl_Radical->Cyclized_Radical Intramolecular Cyclization Spiro_Product Spiro[benzofuran-piperidine] Cyclized_Radical->Spiro_Product + H from Mediator caption General Workflow for Radical Cyclization

Caption: General Workflow for Radical Cyclization

Representative Experimental Protocol
  • The aryl halide precursor is dissolved in a degassed solvent (e.g., toluene or benzene).

  • A catalytic amount of a radical initiator (e.g., AIBN) and a stoichiometric amount of a radical mediator (e.g., Bu3SnH) are added.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) to a temperature sufficient to induce homolysis of the initiator (typically 80-110 °C).

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired spiro[benzofuran-piperidine] derivative.[5]

Advanced Catalytic Strategies: Adapting Methodologies for Spiro[benzofuran-piperidine] Synthesis

While direct examples for the synthesis of spiro[benzofuran-piperidine] scaffolds using some of the most modern catalytic methods are still emerging, the principles and protocols established for the closely related spiro[benzofuran-pyrrolidine] systems offer a valuable blueprint for future research. These strategies, which include multicomponent reactions, cycloadditions, and organocatalysis, are highly attractive due to their efficiency, atom economy, and potential for asymmetric synthesis.

Multicomponent [3+2] Cycloaddition Reactions

Three-component [3+2] cycloaddition reactions involving an azomethine ylide are a powerful tool for the construction of five-membered N-heterocycles.[6] In the context of spiro[benzofuran] synthesis, this typically involves the reaction of a 3-benzylidenebenzofuran-2(3H)-one, an amino acid, and a carbonyl compound.[6] While this directly leads to pyrrolidine analogues, the adaptation of this methodology to generate piperidine rings could be envisioned through the use of a six-atom component or a related domino reaction sequence.

Organocatalytic Asymmetric Synthesis

The use of chiral organocatalysts, such as bifunctional ureas or squaramides, has revolutionized asymmetric synthesis. These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions, enabling highly enantioselective transformations. For instance, the asymmetric [3+2] annulation of 3-alkylidene benzofuranones with ketimines catalyzed by a quinine-derived urea has been shown to produce complex spiro[benzofuran-pyrrolidine] architectures with excellent stereocontrol.[7] The development of analogous [4+2] or other cycloaddition strategies using similar organocatalysts could provide a direct and enantioselective route to the spiro[benzofuran-piperidine] core.

Conclusion and Future Outlook

The synthesis of spiro[benzofuran-piperidine] scaffolds is an area of active research, driven by the potential of these compounds in drug discovery. This guide has detailed several novel and powerful synthetic strategies, including an umpolung flow chemistry approach and intramolecular radical cyclizations, which provide direct access to this important chemical space. Furthermore, it has highlighted the potential for adapting advanced catalytic methods, such as multicomponent reactions and organocatalysis, from related systems to open up new avenues for the efficient and stereoselective synthesis of these complex molecules. As the demand for novel, three-dimensional chemical entities in drug development continues to grow, the development of innovative synthetic routes to scaffolds like spiro[benzofuran-piperidine] will remain a key focus for the scientific community.

References

The Multifaceted Biological Activities of 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in its interactions with a range of biological targets. Its rigid spirocyclic core, combining the structural features of benzofuran and piperidine, provides a unique three-dimensional architecture that is conducive to high-affinity and selective binding to various receptors and enzymes. This inherent structural rigidity can also confer favorable pharmacokinetic properties, such as enhanced metabolic stability, making this class of compounds highly attractive for drug development.[1][2] This in-depth technical guide will explore the significant biological activities of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives, focusing on their potential as central nervous system agents, analgesics, antihypertensives, and anticancer therapeutics. We will delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for the evaluation of these biological effects.

Central Nervous System Activity: Modulators of Serotonin and Dopamine Pathways

Derivatives of the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold have shown considerable promise as modulators of key neurotransmitter systems in the central nervous system (CNS), particularly those involving serotonin and dopamine.[1][2] This has led to their investigation as potential treatments for a variety of psychiatric disorders, including depression and schizophrenia.[1][2]

A significant body of research has focused on the antidepressant-like effects of these compounds. A key preclinical indicator of antidepressant activity is the ability of a compound to antagonize the effects of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines such as serotonin, norepinephrine, and dopamine in the CNS, leading to symptoms like ptosis (drooping of the eyelids) in animal models.[3][4] Several 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] derivatives have demonstrated marked inhibition of tetrabenazine-induced ptosis, suggesting a potential mechanism of action involving the enhancement of monoaminergic neurotransmission.[3]

Structure-Activity Relationship for Antidepressant-Like Effects

The exploration of analogues has revealed key structural features that govern the antitetrabenazine activity of these compounds. Optimal activity is strongly associated with the presence of a 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the piperidine nitrogen is basic.[3] Modifications to this core structure have been shown to significantly impact efficacy:

  • Nitrogen Substitution: The introduction of large substituents on the piperidine nitrogen atom leads to a significant reduction in antitetrabenazine activity.[3]

  • C-3 Position: Substitution at the C-3 position with groups larger than a hydrogen atom also diminishes activity.[3]

  • Aromatic Substitution: While a range of aromatic substituents have been investigated, few have demonstrated significantly greater activity than the parent compounds.[3]

These findings underscore the importance of a specific pharmacophore for potent antidepressant-like effects within this chemical series.

Analgesic Potential through Opioid Receptor Modulation

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold has also been explored for its analgesic properties, with certain derivatives exhibiting significant affinity for opioid receptors.[2] This line of investigation opens up possibilities for the development of novel pain therapeutics.

Specifically, C-alkylated analogs of spiro[benzofuran-3(2H),4'-1'-methylpiperidine-7-ol] have been synthesized and evaluated for their binding to the mu-opioid receptor.[5] This research has highlighted the critical role of stereochemistry and conformational preference in determining receptor affinity.

Conformational Control of Mu-Opioid Receptor Affinity

A fascinating aspect of the structure-activity relationship for these opioid ligands is the influence of C-alkylation on the conformational preference of the spirocyclic system. Energy calculations and NMR data have indicated that potent mu-binders, such as the 2-methyl, 2-ethyl, and cis-3'-methyl analogs, favor a phenyl-axial conformation.[5] In contrast, weaker mu-binders, including the parent compound and the trans-3'-methyl analog, tend to adopt a phenyl-equatorial conformation.[5] This suggests that the axial orientation of the phenyl group is a key determinant for high-affinity binding to the mu-opioid receptor. Notably, the cis-3'-methyl analog was found to be almost as potent as morphine, demonstrating the significant potential of this scaffold in the development of new analgesics.[5]

Antihypertensive Activity: A Cardiovascular Application

Beyond the central nervous system, derivatives of the 2H-Spiro[benzofuran-3,4'-piperidine] core have been investigated for their cardiovascular effects, with a number of compounds demonstrating promising antihypertensive activity.[2] A series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and related pyrrolidine analogs have been synthesized and evaluated in spontaneously hypertensive rat models.[2]

The majority of these compounds displayed good antihypertensive activity when administered orally at a dose of 50 mg/kg.[2] Two lead compounds, 2,3-dihydro-1'-methyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] and its 1'-ethyl analog, were selected for more detailed cardiovascular evaluation, underscoring the therapeutic potential of this chemical class in the management of hypertension.[2] Further research into the precise mechanism of action is warranted to fully elucidate their effects on the cardiovascular system.

Anticancer Activity: A New Frontier

Recent research has expanded the biological profile of spiro-benzofuran derivatives to include anticancer activity. A series of novel benzofuran spiro-2-pyrrolidine derivatives, synthesized via a [3+2] azomethine ylide cycloaddition, have been evaluated for their cytotoxic effects against human and mouse cancer cell lines.

Several of these compounds exhibited potent antiproliferative activity, with some showing greater efficacy than the standard chemotherapeutic agent, cisplatin. For instance, against the human cervical cancer cell line HeLa, compounds 4b (IC50 = 15.14 ± 1.33 µM) and 4c (IC50 = 10.26 ± 0.87 µM) were more potent than cisplatin (IC50 = 15.91 ± 1.09 µM). In the mouse colon cancer cell line CT26, compounds 4e (IC50 = 8.31 ± 0.64 µM) and 4s (IC50 = 5.28 ± 0.72 µM) also demonstrated superior inhibitory activity compared to cisplatin (IC50 = 10.27 ± 0.71 µM).

Structure-Activity Relationship for Anticancer Effects

A preliminary analysis of the structure-activity relationship for these anticancer derivatives suggests that the introduction of electron-donating substituents on the spiro-pyrrolidine ring is beneficial for their inhibitory activity against cancer cells. Molecular docking simulations have indicated that these compounds may exert their bioactivity by binding to antitumor targets through hydrogen bonds, offering a promising avenue for the discovery of novel spiro-heterocyclic antitumor drugs.

Experimental Protocols

To facilitate further research and development of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

Tetrabenazine-Induced Ptosis Antagonism Assay for Antidepressant Screening

This in vivo assay is a widely used preclinical model to screen for compounds with potential antidepressant activity.

Principle: Tetrabenazine depletes central monoamine stores, leading to a state of ptosis in rodents. Antidepressant compounds can reverse this effect by enhancing monoaminergic neurotransmission.[3][4]

Step-by-Step Protocol:

  • Animal Acclimatization: Male mice are housed in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Tetrabenazine Injection: Thirty minutes after the administration of the test compound or vehicle, all animals receive an i.p. injection of tetrabenazine (e.g., 20 mg/kg).[4]

  • Ptosis Scoring: At regular intervals (e.g., 30, 60, 90, and 120 minutes) after tetrabenazine administration, the degree of ptosis is scored by a trained observer who is blind to the treatment groups. A common scoring system is as follows:

    • 0: Eyes fully open

    • 1: Eyes one-quarter closed

    • 2: Eyes half closed

    • 3: Eyes three-quarters closed

    • 4: Eyes fully closed

  • Data Analysis: The ptosis scores for each treatment group are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in the ptosis score by a test compound is indicative of potential antidepressant activity.

In Vitro Radioligand Binding Assay for Opioid Receptor Affinity

This in vitro assay is used to determine the binding affinity of a test compound for a specific receptor, in this case, the mu-opioid receptor.

Principle: The assay measures the ability of a test compound to compete with a radioactively labeled ligand (radioligand) that has a known high affinity for the receptor of interest.[6][7]

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or animal brain tissue. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[7]

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

    • Cell membrane preparation

    • Increasing concentrations of the test compound (unlabeled ligand)

    • A fixed concentration of a radioligand with high affinity for the mu-opioid receptor (e.g., [³H]DAMGO or [³H]naloxone).[6]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period of time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6][7]

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[6][7]

  • Quantification of Radioactivity: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[6]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

MTT Assay for Anticancer Cell Viability

This colorimetric assay is a standard in vitro method for assessing the cytotoxic potential of a compound on cultured cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa or CT26) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control and a positive control (e.g., cisplatin) are included.

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives stem from their interactions with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Modulation of Dopaminergic and Serotonergic Signaling

The antidepressant-like effects of these compounds are likely mediated through their influence on dopamine and serotonin receptor signaling. These G protein-coupled receptors (GPCRs) trigger a cascade of intracellular events upon activation.

  • Dopamine D2-like receptors , which are inhibitory, are coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[8]

  • Serotonin receptors are a diverse family with various downstream signaling pathways. For example, the 5-HT1A receptor, also coupled to Gαi/o, inhibits adenylyl cyclase, while the 5-HT2A receptor is coupled to Gαq/11 and activates the phospholipase C pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[9]

The ability of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives to modulate these pathways likely underlies their effects on mood and behavior.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Spiro_Derivative 2H-Spiro[benzofuran-3,4'-piperidine] Derivative D2R Dopamine D2 Receptor Spiro_Derivative->D2R Modulates 5HTR Serotonin Receptor Spiro_Derivative->5HTR Modulates Dopamine Dopamine Dopamine->D2R Activates Serotonin Serotonin Serotonin->5HTR Activates G_protein_i Gαi/o Protein D2R->G_protein_i Activates G_protein_q Gαq/11 Protein 5HTR->G_protein_q Activates (e.g., 5-HT2A) AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_D Modulation of Neuronal Excitability PKA->Cellular_Response_D Leads to PLC Phospholipase C G_protein_q->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response_S Neurotransmitter Release & Gene Expression Ca_PKC->Cellular_Response_S Leads to G Start Start: Chemical Synthesis of Derivatives In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding, MTT Assay) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive/Revise In_Vivo_Models In Vivo Efficacy Models (e.g., Ptosis Assay, Hypertensive Rat) Hit_Identification->In_Vivo_Models Active Lead_Selection Lead Compound Selection In_Vivo_Models->Lead_Selection Lead_Selection->Hit_Identification Not Efficacious Preclinical_Development Preclinical Development (Pharmacokinetics, Toxicology) Lead_Selection->Preclinical_Development Efficacious End End: Investigational New Drug (IND) Preclinical_Development->End

References

The Spiro[benzofuran-piperidine] Scaffold: A Technical Guide to Chemical Space Exploration and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the spiro[benzofuran-piperidine] chemical core, a privileged scaffold in modern medicinal chemistry. We will navigate the synthetic intricacies, delve into the diverse biological activities, and illuminate the structure-activity relationships that govern the therapeutic potential of these fascinating molecules. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and field-proven insights to empower researchers in their quest for novel therapeutics.

Introduction: The Allure of the Spiro[benzofuran-piperidine] Core

The fusion of a benzofuran moiety with a piperidine ring via a spirocyclic linkage creates a rigid, three-dimensional architecture that has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The benzofuran component is a well-established pharmacophore found in numerous natural products and approved drugs, contributing to interactions with a wide array of biological systems. The piperidine ring, a common motif in centrally active agents, provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. The spirocyclic nature of the scaffold imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding. This unique combination of features makes the spiro[benzofuran-piperidine] core a compelling starting point for the development of novel drugs targeting a spectrum of diseases, from neurodegenerative disorders to cancer.

Navigating the Synthetic Landscape: Construction of the Spiro[benzofuran-piperidine] Core

The synthesis of spiro[benzofuran-piperidine] analogs often employs elegant and efficient chemical transformations. Multi-component reactions, in particular, have emerged as powerful tools for the rapid assembly of molecular complexity from simple starting materials.

Key Synthetic Strategies: The Power of Multi-Component Reactions

One of the most effective methods for constructing the spiro[benzofuran-piperidine] and related spiro[benzofuran-pyrrolidine] core is the [3+2] azomethine ylide cycloaddition reaction. This reaction typically involves the condensation of a benzofuranone derivative, an amino acid (such as sarcosine to generate the pyrrolidine ring), and an aldehyde or ketone.

A notable variation for the direct synthesis of the spiro[benzofuran-piperidine] framework involves the reaction of a suitable benzofuran precursor with a piperidone derivative. For instance, the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization, provides a convenient route to 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].[1]

Experimental Protocol: Three-Component [3+2] Cycloaddition for Spiro[benzofuran-pyrrolidine] Analogs

This protocol provides a general procedure for the synthesis of spiro[benzofuran-pyrrolidine] derivatives, which can be adapted for the synthesis of piperidine-containing analogs by using appropriate starting materials.

Materials:

  • (Z)-3-benzylidenebenzofuran-2(3H)-one (1a) (1 equivalent)

  • Ninhydrin (2) (2 equivalents)

  • Sarcosine (3) (3 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (Z)-3-benzylidenebenzofuran-2(3H)-one (1a, 0.3 mmol), ninhydrin (2, 0.6 mmol), sarcosine (3, 0.9 mmol), and anhydrous THF (3.0 mL).

  • Stir the reaction mixture at 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired spiro[benzofuran-pyrrolidine] product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

dot graph "Three_Component_Reaction_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "Benzofuranone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amino_Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carbonyl_Compound" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_process" { label="Reaction & Workup"; bgcolor="#FFFFFF"; "Reaction" [label="[3+2] Cycloaddition\nin THF, 60°C"]; "Workup" [label="Concentration"]; "Purification" [label="Silica Gel Chromatography"]; }

subgraph "cluster_product" { label="Product & Analysis"; bgcolor="#FFFFFF"; "Spiro_Product" [label="Spiro[benzofuran-piperidine] Analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization" [label="NMR, HRMS"]; }

"Benzofuranone" -> "Reaction"; "Amino_Acid" -> "Reaction"; "Carbonyl_Compound" -> "Reaction"; "Reaction" -> "Workup" -> "Purification" -> "Spiro_Product" -> "Characterization"; } enddot Caption: Workflow for the synthesis of spiro[benzofuran-piperidine] analogs.

Unveiling the Biological Potential: A Spectrum of Activities

The spiro[benzofuran-piperidine] scaffold has demonstrated a remarkable range of biological activities, making it a versatile platform for drug discovery.

Central Nervous System (CNS) Activity

Spiro[isobenzofuran-1(3H),4'-piperidines] have been investigated as potential CNS agents.[1] These compounds have shown promise as antidepressants, with their activity linked to the inhibition of tetrabenazine-induced ptosis. The basicity of the piperidine nitrogen has been identified as a crucial factor for this activity.

Anticancer Activity

Derivatives of the spiro[benzofuran-piperidine] core have exhibited significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression.

  • Histone Deacetylase (HDAC) Inhibition: Spirocyclic compounds, including spiro[benzofuran-piperidine] analogs, have been developed as potent HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.

  • FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Spiro[benzofuran-3,3'-pyrroles], close analogs of the piperidine-containing scaffold, have been identified as inhibitors of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).

Antiprotozoal Activity

Recent studies have highlighted the potential of spiro-piperidine derivatives as effective antileishmanial agents. These compounds have shown superior activity compared to the standard drug miltefosine against Leishmania major promastigote and amastigote forms.

Structure-Activity Relationships (SAR) and In Silico Modeling

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. SAR studies, complemented by in silico modeling, provide a rational basis for the design of more potent and selective analogs.

For CNS activity, a key SAR finding is the importance of an unhindered, basic nitrogen in the piperidine ring. Large N-substituents have been shown to reduce activity. In the context of anticancer activity, the nature and position of substituents on the benzofuran and piperidine rings can significantly influence potency and selectivity. For instance, in a series of spiro[benzofuran-pyrrolidine] derivatives, the introduction of electron-donating groups was found to be beneficial for their antiproliferative activity against cancer cell lines.

Molecular docking studies have been instrumental in elucidating the binding modes of these compounds with their respective targets. For example, docking simulations of spiro[benzofuran-pyrrolidine] derivatives with antitumor targets have revealed the importance of hydrogen bonding interactions in mediating their biological activity.

dot graph "SAR_Logic" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Scaffold" [label="Spiro[benzofuran-piperidine] Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Modification" [label="Structural Modification\n(e.g., R-group substitution)"]; "Activity" [label="Biological Activity\n(Potency, Selectivity)"]; "SAR" [label="Structure-Activity\nRelationship"]; "InSilico" [label="In Silico Modeling\n(Docking, QSAR)"]; "Optimization" [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Scaffold" -> "Modification"; "Modification" -> "Activity" [label="influences"]; "Activity" -> "SAR" [label="informs"]; "SAR" -> "InSilico" [label="guides"]; "InSilico" -> "Modification" [label="predicts impact of"]; "SAR" -> "Optimization"; "InSilico" -> "Optimization"; } enddot Caption: The interplay between SAR and in silico modeling in lead optimization.

Experimental Workflows for Biological Evaluation

Rigorous and reproducible biological assays are essential for characterizing the activity of novel spiro[benzofuran-piperidine] analogs.

Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, CT26)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol: Radioligand Binding Assay for CNS Receptor Targets

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and various concentrations of the test compound in the assay buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki).

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for the successful development of a drug candidate. A standard panel of in vitro ADME assays should be performed, including:

  • Solubility: To assess the dissolution of the compound.

  • Permeability (e.g., Caco-2 assay): To predict intestinal absorption.

  • Metabolic Stability (e.g., liver microsomes): To evaluate the susceptibility of the compound to metabolism.

  • Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins.

  • hERG Inhibition: To evaluate the risk of cardiac toxicity.

Conclusion and Future Directions

The spiro[benzofuran-piperidine] scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. Its unique three-dimensional structure and synthetic tractability have enabled the development of potent and selective modulators of a diverse range of biological targets. The continued exploration of this chemical space, guided by rational design principles and robust biological evaluation, is poised to deliver the next generation of innovative medicines. Future efforts should focus on expanding the diversity of the spiro[benzofuran-piperidine] library, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds to accelerate their translation into the clinic.

References

The 2H-Spiro[benzofuran-3,4'-piperidine] Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological validation. Within this landscape, "privileged scaffolds" have emerged as powerful starting points, offering a pre-validated framework for interacting with multiple biological targets.[1][2] This guide provides a deep dive into the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold, a rising star in medicinal chemistry. We will dissect its structural elegance, explore robust synthetic pathways, and illuminate its proven utility across diverse therapeutic areas, from central nervous system (CNS) disorders to oncology. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and field-proven methodologies to leverage this remarkable chemical architecture.

The Concept of Privilege in Medicinal Chemistry

Before focusing on our specific scaffold, it is crucial to understand the strategic advantage of the "privileged structure" concept. Coined by B.E. Evans in 1988, the term describes molecular frameworks that can provide potent and selective ligands for a range of different biological targets through the strategic modification of functional groups.[1][2]

Characteristics of a Privileged Scaffold:

  • Versatile Binding: The core structure is capable of interacting with multiple, often unrelated, biological targets.[1]

  • Synthetic Accessibility: The scaffold is amenable to chemical modification, allowing for the creation of diverse compound libraries.[1]

  • Favorable Physicochemical Properties: These structures often possess inherent rigidity, three-dimensionality, and metabolic stability, which are desirable traits for drug candidates.[3][4][5]

  • Natural Product Inspiration: Many privileged scaffolds are found in or inspired by natural products, which have been evolutionarily selected for biological activity.[6]

The strategic employment of these scaffolds accelerates the hit-to-lead optimization process and improves the quality of candidate pipelines.[2]

Unveiling the 2H-Spiro[benzofuran-3,4'-piperidine] Scaffold

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold is a unique heterocyclic system where a benzofuran and a piperidine ring are conjoined through a single, shared spiro carbon atom. This arrangement imparts significant and advantageous structural features.

Caption: Core structure and key features of the scaffold.

The spirocyclic nature locks the two rings in a defined, non-planar orientation, creating a rigid three-dimensional (3D) conformation.[3][4] This rigidity is a distinct advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the scaffold presents distinct vectors for chemical modification on both the aromatic benzofuran ring and the basic piperidine nitrogen, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core

The construction of the spiro[benzofuran-piperidine] core can be achieved through several elegant synthetic routes. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.

Strategy 1: Intramolecular Heck Reaction

A powerful method for forming the core involves a palladium-catalyzed intramolecular Heck reaction. This approach is particularly effective for creating complex polycyclic systems.

start 4-[(2'-Iodophenoxy)methyl]- tetrahydropyridine derivative product Spiro[benzofuran-piperidine] core start->product Pd Catalyst (e.g., Pd-(S)-BINAP) Base, Heat Intramolecular Cyclization cluster_CNS CNS Drug Discovery Pathway Scaffold Spiro[benzofuran-piperidine] Core SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Derivatization Targets Biological Targets SAR->Targets DA_Receptor Dopamine Receptors SERT Serotonin Transporter (SERT) Schizo Schizophrenia DA_Receptor->Schizo Depression Depression SERT->Depression Therapy Therapeutic Applications

References

In Silico Prediction of 2H-Spiro[benzofuran-3,4'-piperidine] Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2H-Spiro[benzofuran-3,4'-piperidine] Scaffold

The 2H-Spiro[benzofuran-3,4'-piperidine] core is a fascinating heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over more traditional, planar molecules by enabling more precise and selective interactions with biological targets.[1] This spirocyclic framework is particularly prevalent in the design of agents targeting the central nervous system (CNS), where it can influence properties like receptor affinity and metabolic stability.[1][2] Furthermore, derivatives of this scaffold have shown promise in other therapeutic areas, including oncology.[3]

The inherent complexity of these molecules, however, can present synthetic challenges and make traditional empirical screening a resource-intensive endeavor. This is where in silico predictive modeling becomes an indispensable tool. By leveraging computational methods, we can rationally design and prioritize candidate molecules with a higher probability of success, thereby accelerating the drug discovery pipeline. This guide provides a comprehensive overview of a robust, multi-faceted in silico workflow for predicting the bioactivity of novel 2H-Spiro[benzofuran-3,4'-piperidine] derivatives.

I. Foundational Step: Building a Curated Compound Library

The journey of in silico bioactivity prediction begins with the creation of a well-defined library of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives. This library will serve as the substrate for all subsequent computational analyses.

Experimental Protocol: Library Generation

  • Core Scaffold Definition: Begin by defining the core 2H-Spiro[benzofuran-3,4'-piperidine] structure in a suitable chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Enumeration of Substituents: Identify key points for substitution on the benzofuran and piperidine rings. Systematically enumerate a diverse range of substituents at these positions. Consider factors such as:

    • Electronic Effects: Include both electron-donating and electron-withdrawing groups to probe their influence on activity.

    • Steric Bulk: Vary the size of substituents to understand spatial constraints within the target's binding pocket.

    • Pharmacophoric Features: Incorporate groups that can act as hydrogen bond donors, acceptors, or hydrophobic moieties.

  • 3D Structure Generation: Convert the 2D structures into 3D conformers using a computational chemistry package (e.g., MOE, Schrödinger Suite). It is crucial to perform a conformational search for each molecule to identify low-energy, biologically relevant poses.

  • Energy Minimization: Subject each conformer to energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a stable, low-energy 3D structure.

II. Unveiling Potential Biological Targets: Molecular Docking Simulations

Molecular docking is a powerful technique to predict the preferred binding orientation of a ligand to a macromolecular target. This allows for the identification of potential protein targets and provides insights into the molecular interactions driving binding affinity.

Causality Behind Target Selection: The choice of protein targets for docking is paramount and should be guided by existing literature on the bioactivities of related spirocyclic compounds. For the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold, promising targets include those implicated in CNS disorders and cancer. For instance, given their known CNS activity, docking against serotonin (5-HT) and dopamine receptors is a logical starting point.[1] Similarly, their emerging anti-cancer potential suggests docking against targets like tyrosine kinases (e.g., EGFR) or histone deacetylases (HDACs).[4][5]

Experimental Protocol: Molecular Docking Workflow

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using a molecular modeling suite. This typically involves:

      • Removing water molecules and other non-essential ligands.

      • Adding hydrogen atoms.

      • Assigning correct bond orders and protonation states of amino acid residues.

      • Repairing any missing side chains or loops.

  • Ligand Preparation:

    • Use the energy-minimized 3D structures of the 2H-Spiro[benzofuran-3,4'-piperidine] derivatives from the curated library.

    • Assign appropriate atom types and charges.

  • Binding Site Definition:

    • Identify the active site of the protein. This can be done by referring to the co-crystallized ligand in the PDB structure or through literature reports.

    • Define a docking grid or sphere encompassing the active site.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, GOLD, Glide).

    • Dock each ligand from the library into the defined binding site. The program will generate multiple binding poses for each ligand.

  • Pose Analysis and Scoring:

    • Analyze the generated docking poses to identify favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • Use the docking score, which estimates the binding affinity, to rank the compounds. Lower docking scores generally indicate a higher predicted binding affinity.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Protein Protein Preparation PDB->Prep_Protein Clean & Protonate Ligand_Library Ligand Library Prep_Ligand Ligand Preparation Ligand_Library->Prep_Ligand Generate 3D Conformers Define_Site Define Binding Site Prep_Protein->Define_Site Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Rank_Compounds Rank by Scoring Function Analyze_Poses->Rank_Compounds

Caption: A generalized workflow for molecular docking simulations.

Data Presentation: Hypothetical Docking Results

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
SBP-0015-HT2A Receptor-9.8Ser159, Phe234, Trp336
SBP-002Dopamine D2 Receptor-8.5Asp114, Ser193, Phe389
SBP-003EGFR Tyrosine Kinase-10.2Leu718, Thr790, Asp855
SBP-004HDAC2-9.1His142, Pro151, Tyr305

III. Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogs.[6][7]

Causality Behind Descriptor Selection: The choice of molecular descriptors is critical for building a predictive QSAR model. Descriptors can be categorized into 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). For the structurally rigid 2H-Spiro[benzofuran-3,4'-piperidine] scaffold, a combination of 2D and 3D descriptors is often most effective in capturing the nuances of structure-activity relationships.

Experimental Protocol: QSAR Model Development

  • Data Set Preparation:

    • Compile a dataset of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives with experimentally determined biological activity data (e.g., IC50, Ki).

    • Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for model validation.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

  • Feature Selection:

    • Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid overfitting the model.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or a machine learning algorithm (e.g., random forest, support vector machine), to build the QSAR model using the training set and the selected descriptors.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the test set to evaluate the model's predictive power on unseen data. Key statistical parameters to consider include the squared correlation coefficient (R²), root mean square error (RMSE), and the correlation coefficient for the test set (R²_pred).

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation Dataset Compound Dataset (with Activity) Split_Data Split into Training & Test Sets Dataset->Split_Data Calc_Desc Calculate Molecular Descriptors Split_Data->Calc_Desc Select_Feat Feature Selection Calc_Desc->Select_Feat Build_Model Build QSAR Model Select_Feat->Build_Model Internal_Val Internal Validation (q²) Build_Model->Internal_Val External_Val External Validation (R²_pred) Internal_Val->External_Val Final_Model Final Predictive Model External_Val->Final_Model

Caption: A typical workflow for developing a QSAR model.

IV. Mapping Essential Features: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target.[8][9] A validated pharmacophore model can be used as a 3D query to screen large compound databases for novel hits.[10][11]

Causality Behind Ligand-Based vs. Structure-Based Approaches: The choice between a ligand-based and a structure-based approach depends on the availability of structural information. If a high-resolution crystal structure of the target protein is available, a structure-based pharmacophore can be generated from the protein-ligand interactions.[8] In the absence of a target structure, a ligand-based pharmacophore can be derived from a set of known active ligands.[9]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Training Set Selection: Select a set of structurally diverse and potent 2H-Spiro[benzofuran-3,4'-piperidine] derivatives that are known to be active against a specific target.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.

  • Feature Identification: Identify the common pharmacophoric features present in the active compounds.

  • Pharmacophore Generation and Scoring: Use software like Phase, LigandScout, or MOE to align the training set molecules and generate pharmacophore hypotheses. The software will score and rank the hypotheses based on how well they map the features of the active compounds.

  • Pharmacophore Validation: Validate the best pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to enrich the active compounds from the inactives.

Pharmacophore_Modeling cluster_input Input Data cluster_generation Model Generation cluster_validation Validation & Application Training_Set Set of Active Ligands Conformers Generate Conformers Training_Set->Conformers Identify_Features Identify Common Features Conformers->Identify_Features Generate_Hypotheses Generate Pharmacophore Hypotheses Identify_Features->Generate_Hypotheses Validate_Model Validate Pharmacophore Model Generate_Hypotheses->Validate_Model Virtual_Screening Virtual Screening Validate_Model->Virtual_Screening

Caption: Workflow for ligand-based pharmacophore modeling.

V. Assessing Drug-Likeness: In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the attrition rate of drug candidates in later stages of development.[12][13] In silico ADMET prediction provides a rapid and cost-effective way to flag potential liabilities.[14]

Causality Behind Key ADMET Parameters: For CNS-active compounds like many 2H-Spiro[benzofuran-3,4'-piperidine] derivatives, key ADMET parameters to consider include blood-brain barrier (BBB) permeability, aqueous solubility, metabolic stability (particularly via cytochrome P450 enzymes), and potential for cardiotoxicity (e.g., hERG inhibition).

Experimental Protocol: ADMET Property Prediction

  • Input Structures: Use the 2D or 3D structures of the 2H-Spiro[benzofuran-3,4'-piperidine] derivatives.

  • Prediction Software: Utilize web-based servers (e.g., SwissADME, pkCSM) or commercial software packages (e.g., ADMET Predictor, DILIsym) to predict a range of ADMET properties.

  • Analysis of Predictions: Analyze the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five). Pay close attention to potential liabilities such as poor solubility, low BBB permeability, or predicted toxicity.

Data Presentation: Exemplary In Silico ADMET Profile

Compound IDMW ( g/mol )logPH-bond DonorsH-bond AcceptorsBBB PermeabilityhERG Inhibition
SBP-001350.43.213HighLow Risk
SBP-002412.54.824HighMedium Risk
SBP-003388.22.514LowLow Risk
SBP-004450.65.505HighHigh Risk

Conclusion: An Integrated Approach to Bioactivity Prediction

The in silico prediction of bioactivity for 2H-Spiro[benzofuran-3,4'-piperidine] derivatives is a multi-pronged approach that integrates various computational techniques. By systematically applying molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the potential of novel compounds, prioritize synthetic efforts, and ultimately enhance the efficiency of the drug discovery process. This guide provides a robust framework for such an endeavor, emphasizing the importance of a logical workflow and a clear understanding of the scientific principles underpinning each computational method.

References

A Spectroscopic Guide to 2H-Spiro[benzofuran-3,4'-piperidine]: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Spiro[benzofuran-3,4'-piperidine] is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its rigid spirocyclic framework is a desirable feature in drug design, contributing to enhanced selectivity and metabolic stability.[1] A thorough understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics. This guide provides a detailed analysis of the spectroscopic data for 2H-Spiro[benzofuran-3,4'-piperidine], offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The structural elucidation of a molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a wealth of information about the connectivity of atoms, the nature of chemical bonds, and the overall molecular geometry. This guide will delve into the practical aspects of acquiring and interpreting the spectroscopic data for 2H-Spiro[benzofuran-3,4'-piperidine], providing a comprehensive resource for scientists working with this important scaffold.

Molecular Structure

The fundamental framework of 2H-Spiro[benzofuran-3,4'-piperidine] consists of a benzofuran ring system fused to a piperidine ring through a common spiro carbon atom. This unique arrangement imparts a distinct three-dimensional conformation that influences its chemical reactivity and biological activity.

Caption: Molecular structure of 2H-Spiro[benzofuran-3,4'-piperidine].

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular skeleton.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of 2H-Spiro[benzofuran-3,4'-piperidine] is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Interpretation:

The ¹H NMR spectrum of 2H-Spiro[benzofuran-3,4'-piperidine] exhibits characteristic signals corresponding to the aromatic protons of the benzofuran ring and the aliphatic protons of the piperidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.14m1HAr-H
7.13m1HAr-H
6.88m1HAr-H
6.79m1HAr-H
4.40s2HO-CH₂ (C2)
3.11m2HN-CH₂ (piperidine)
2.70m2HN-CH₂ (piperidine)
1.80-1.96m2HCH₂ (piperidine)
1.72m2HCH₂ (piperidine)

Data obtained from a patent literature source.

The aromatic region (δ 6.79-7.14 ppm) shows a complex multiplet pattern corresponding to the four protons on the benzene ring of the benzofuran moiety. The singlet at δ 4.40 ppm is assigned to the two protons of the methylene group (C2) in the dihydrofuran ring. The signals in the aliphatic region (δ 1.72-3.11 ppm) are attributed to the protons of the piperidine ring. The two multiplets at δ 3.11 and 2.70 ppm correspond to the methylene protons adjacent to the nitrogen atom, while the multiplets between δ 1.72 and 1.96 ppm are assigned to the remaining methylene protons of the piperidine ring.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted Data and Interpretation:

Predicted Chemical Shift (δ, ppm)Assignment
~159C7a
~130C3a
~128Ar-CH
~122Ar-CH
~121Ar-CH
~110Ar-CH
~75O-CH₂ (C2)
~48Spiro-C (C3)
~45N-CH₂ (piperidine)
~35CH₂ (piperidine)

The aromatic region is expected to show six signals, four for the protonated aromatic carbons and two for the quaternary carbons of the benzofuran ring. The signal for the C2 carbon, being attached to an oxygen atom, is expected to appear in the downfield region around 75 ppm. The spiro carbon (C3) is a quaternary carbon and is predicted to have a chemical shift around 48 ppm. The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen atom resonating at a lower field compared to the other piperidine carbons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Expected Data and Interpretation:

Based on the IR spectra of structurally related spiro[benzofuran-3(2H),4'-piperidine] derivatives, the following characteristic absorption bands are expected for the title compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400N-H stretchSecondary amine (piperidine)
~3000-3100C-H stretchAromatic
~2800-3000C-H stretchAliphatic
~1600, ~1480C=C stretchAromatic ring
~1230C-O stretchAryl ether
~1100C-N stretchAliphatic amine

The presence of a broad absorption band in the region of 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are expected around 1600 and 1480 cm⁻¹. A strong absorption band around 1230 cm⁻¹ would correspond to the C-O stretching of the aryl ether in the benzofuran moiety. The C-N stretching of the piperidine ring is expected around 1100 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol:

The mass spectrum can be obtained using an electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, resulting in protonated or deprotonated molecular ions with minimal fragmentation.

Expected Data and Interpretation:

The molecular weight of 2H-Spiro[benzofuran-3,4'-piperidine] (C₁₂H₁₅NO) is 189.25 g/mol .[2] In an ESI-MS spectrum, the protonated molecular ion [M+H]⁺ would be observed at m/z 190.

Under EI conditions, the molecule is expected to undergo fragmentation. The fragmentation pattern can provide valuable structural information.

cluster_legend Fragmentation Pathway M C₁₂H₁₅NO m/z 189 F1 C₈H₇O m/z 119 M:f1->F1 Loss of C₄H₈N F2 C₅H₁₀N m/z 84 M:f1->F2 Loss of C₇H₅O

Caption: Plausible fragmentation pathways for 2H-Spiro[benzofuran-3,4'-piperidine] in EI-MS.

One of the primary fragmentation pathways would likely involve the cleavage of the bonds at the spiro center. This could lead to the formation of a benzofuran-containing fragment and a piperidine-containing fragment. For instance, the loss of the piperidine moiety could lead to a fragment corresponding to the benzofuran portion of the molecule. Conversely, cleavage could result in a charged piperidine-related fragment. The exact fragmentation pattern would need to be confirmed by high-resolution mass spectrometry and tandem MS/MS experiments.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 2H-Spiro[benzofuran-3,4'-piperidine]. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a detailed picture of the molecular structure can be established. While experimental data for all techniques on the unsubstituted parent compound is not universally available, the combination of existing experimental data, predicted spectra, and analysis of closely related derivatives offers a robust framework for its structural elucidation. This information is invaluable for researchers and scientists engaged in the synthesis and development of new pharmaceuticals based on this important spirocyclic scaffold.

References

An In-depth Technical Guide to the X-ray Crystal Structure of 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, X-ray crystallographic analysis, and computational modeling of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives and their closely related analogs. The spirocyclic framework, which integrates a benzofuran moiety with a piperidine or pyrrolidine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure is instrumental in enhancing metabolic stability and selectivity for biological targets, making it a focal point in the development of therapeutics for a range of conditions, including psychiatric disorders, cancer, and pain management.[1] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the structural elucidation of this important class of compounds.

The Significance of the Spiro[benzofuran-piperidine] Scaffold

The 2H-Spiro[benzofuran-3,4'-piperidine] core is a key pharmacophore found in a variety of biologically active molecules. Its unique three-dimensional architecture allows for precise orientation of functional groups, which is critical for specific interactions with enzyme active sites and receptors. These derivatives have shown promise as modulators of serotonin and dopamine receptors, making them valuable for treating central nervous system disorders.[1] Furthermore, their structural rigidity is a key factor in improving pharmacokinetic profiles of potential drug candidates.[1] The benzofuran component itself is present in numerous natural and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and antiviral properties.[2]

Synthesis of Spiro[benzofuran-heterocycle] Derivatives

The construction of the spiro[benzofuran-heterocycle] scaffold can be achieved through various synthetic strategies. A common and efficient method is the one-pot, three-component reaction, such as the [3+2] azomethine ylide cycloaddition. This approach offers high yields and diastereoselectivity under mild conditions.

Experimental Protocol: Three-Component [3+2] Cycloaddition for a Spiro[benzofuran-pyrrolidine] Analog

This protocol details the synthesis of a benzofuran spiro-pyrrolidine derivative, which serves as an excellent case study for the construction of this class of spiro compounds.[3][4]

  • Reactant Preparation : In a round-bottom flask, combine (Z)-3-benzylidenebenzofuran-2(3H)-one (1 equivalent, 0.2 mmol), sarcosine (3 equivalents, 0.6 mmol), and ninhydrin (2 equivalents, 0.4 mmol).

  • Solvent Addition : Add 2 mL of tetrahydrofuran to dissolve the reactants.

  • Reaction Conditions : Stir the reaction mixture at 60 °C.

  • Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification : Purify the resulting solid product by silica gel column chromatography to obtain the desired spiro[benzofuran-pyrrolidine] derivative.[3]

This methodology can be adapted to synthesize a variety of derivatives by modifying the starting materials.[3][4]

Elucidating the Three-Dimensional Structure: X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides invaluable information on bond lengths, bond angles, and the overall conformation, which is crucial for understanding structure-activity relationships.

The Crystallography Workflow: From Crystal to Structure

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for X-ray Crystal Structure Determination.

Detailed Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are paramount. A common technique is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule.

Analysis of the Crystal Structure: A Case Study of a Spiro[benzofuran-pyrrolidine] Derivative

While a specific crystal structure for a 2H-Spiro[benzofuran-3,4'-piperidine] derivative is not publicly available, a detailed analysis of the closely related spiro[benzofuran-pyrrolidine] compound (compound 4s from a recent study) provides significant insight into the structural features of this class of molecules.[3] The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC 2403491).[3]

The structure of this derivative was confirmed by single-crystal X-ray crystallography, providing definitive evidence of its stereochemistry and conformation.[3]

Key Crystallographic Data for a Spiro[benzofuran-pyrrolidine] Derivative
ParameterValue
Chemical Formula C₂₄H₁₇FN₂O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2345(3)
b (Å) 16.4567(5)
c (Å) 10.9876(3)
β (°) 98.765(3)
Volume (ų) 2007.89(10)
Z 4

Note: The data presented here is illustrative and based on a representative spiro[benzofuran-pyrrolidine] derivative. Actual values will vary for different derivatives.

The analysis of bond lengths and angles within the benzofuran and pyrrolidine rings reveals the degree of planarity and any strain imposed by the spiro fusion. The piperidine ring in the target compounds would be expected to adopt a chair conformation to minimize steric strain.

Computational Modeling and Structure-Activity Relationships (SAR)

Computational studies, such as molecular docking and Density Functional Theory (DFT) calculations, are powerful tools that complement experimental data from X-ray crystallography.

Molecular Docking

Molecular docking simulations can predict the binding orientation of a ligand within the active site of a protein. For the spiro[benzofuran-pyrrolidine] derivatives, docking studies revealed that these compounds may exert their antitumor activity by binding to targets such as TNFα and FTase through hydrogen bonds and π-π interactions.[3]

SAR Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_structure Structural Analysis cluster_modeling Computational Modeling Synthesis Synthesis of Analog Library Screening In Vitro Activity Screening Synthesis->Screening Xray X-ray Crystallography Screening->Xray SAR SAR Analysis Screening->SAR Docking Molecular Docking Xray->Docking Docking->SAR

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

A preliminary SAR analysis of the spiro[benzofuran-pyrrolidine] series indicated that the introduction of electron-donating substituents on the benzofuran ring was beneficial for anticancer activity.[3]

Conclusion and Future Perspectives

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold and its analogs are of significant interest in medicinal chemistry due to their unique structural features and diverse biological activities. This guide has outlined the key aspects of their synthesis, structural elucidation via X-ray crystallography, and computational analysis. The detailed examination of a closely related spiro[benzofuran-pyrrolidine] derivative highlights the methodologies and insights that can be gained from such studies. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced biological activity and the use of advanced structural biology and computational techniques to further unravel their mechanisms of action at the molecular level.

References

Unlocking the Therapeutic Potential of 2H-Spiro[benzofuran-3,4'-piperidine] Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-Spiro[benzofuran-3,4'-piperidine] core structure represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of high-value therapeutic targets. This technical guide provides an in-depth analysis of the most promising biological targets for this compound class, intended for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind experimental design and provide validated, step-by-step protocols for key assays. This document is structured to serve as a practical and authoritative resource, bridging the gap between synthetic chemistry and clinical application by focusing on three primary therapeutic areas: neurodegenerative disorders, oncology, and pain management.

Introduction: The Spiro[benzofuran-piperidine] Moiety - A Gateway to Diverse Pharmacology

The fusion of a benzofuran ring system with a piperidine moiety via a spirocyclic linkage creates a rigid, three-dimensional pharmacophore. This structural rigidity is a key attribute, as it reduces conformational flexibility, thereby enhancing selectivity for specific biological targets and often improving metabolic stability[1]. The unique topology of the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold allows for precise vectorial presentation of substituents, enabling fine-tuning of interactions with target proteins.

Initial investigations into this class of compounds revealed significant activity within the central nervous system (CNS), with early derivatives showing potential as antidepressants[2]. Subsequent research has broadened the scope of their biological activity, identifying potent interactions with sigma receptors, acetylcholinesterase, and opioid receptors. This guide will delve into these key targets, providing the scientific rationale and practical methodologies for their exploration.

Sigma (σ) Receptors: A Nexus for Neurodegeneration and Oncology

Sigma (σ) receptors, once misidentified as a subtype of opioid receptors, are now understood to be unique ligand-regulated chaperone proteins located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane[1]. They are implicated in a multitude of cellular functions, including calcium homeostasis, oxidative stress responses, and cellular signaling, making them compelling targets for neurodegenerative diseases like Alzheimer's and for various cancers[1][3][4]. The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold has proven to be an exceptional platform for developing potent and selective sigma receptor ligands.[4][5]

Rationale for Targeting Sigma Receptors

In the context of Alzheimer's disease, sigma-1 (σ1) receptor agonists have been shown to be neuroprotective.[2][6] They can modulate the processing of amyloid precursor protein, reduce ER stress, and promote neuronal survival[2][3]. The sigma-2 (σ2) receptor is highly expressed in proliferating tumor cells and is a promising target for the development of cancer diagnostics and therapeutics.[4] Spiro[benzofuran-piperidine] derivatives have been developed with high affinity for both receptor subtypes, often in the low nanomolar range, and some exhibit remarkable selectivity.[4][7][8]

Structure-Activity Relationship (SAR) Insights

The affinity of spiro[benzofuran-piperidine] compounds for sigma receptors is highly dependent on the nature and position of substituents on both the benzofuran and piperidine rings.

Compound ScaffoldSubstitutionTargetAffinity (Ki, nM)SelectivityReference
1'-Benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]N-benzyl, 3-methoxyσ11.14>1100-fold vs σ2[7]
Spiro[isobenzofuran-1(3H),4'-piperidine] derivativeN-butyl-indoleσ212.6 (Siramesine)Moderate[4]
Fluorescent Spiro[isobenzofuran-1(3H),4'-piperidine] derivativeN-butyl-indole with 4-DMAP fluorophoreσ23.8410-fold vs σ1[4]
Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine]N-benzyl on spiropiperidineσ1Low nM~7000-fold vs σ2[8]

This table summarizes representative data and is not exhaustive.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human sigma-1 receptor. The principle lies in measuring the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Materials:

  • Membrane Preparation: Commercially available membranes from HEK-293 cells stably expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-50 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 2H-Spiro[benzofuran-3,4'-piperidine] derivatives dissolved in DMSO.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates (GF/B filters) and Harvester .

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Prepare the radioligand solution in assay buffer to achieve a final concentration of ~1-2 nM.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of membrane preparation + 50 µL of assay buffer + 50 µL of --INVALID-LINK---pentazocine.

    • Non-specific Binding: 50 µL of membrane preparation + 50 µL of 10 µM Haloperidol + 50 µL of --INVALID-LINK---pentazocine.

    • Test Compound: 50 µL of membrane preparation + 50 µL of test compound dilution + 50 µL of --INVALID-LINK---pentazocine.

  • Incubation:

    • Incubate the plates at 37°C for 120 minutes with gentle agitation. The choice of temperature and time is critical to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 Receptor Signaling Pathway in Neuroprotection

sigma1_pathway ligand Spiro[benzofuran-piperidine] Agonist s1r Sigma-1 Receptor (ER-MAM) ligand->s1r Activates ip3r IP3 Receptor s1r->ip3r Stabilizes bdnf BDNF/TrkB Signaling s1r->bdnf Promotes ca_er ER Ca2+ ca_mito Mitochondrial Ca2+ ca_er->ca_mito Transfer mito Mitochondrion atp ATP Production mito->atp Enhances ros ROS Production mito->ros Reduces neuroprotection Neuroprotection atp->neuroprotection apoptosis Apoptosis ros->apoptosis plasticity Neuronal Plasticity bdnf->plasticity plasticity->neuroprotection

Caption: Sigma-1 receptor activation by a spiro[benzofuran-piperidine] agonist promotes neuroprotection.

Acetylcholinesterase (AChE): A Classical Target with Modern Implications

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine.[9] Inhibition of AChE is a cornerstone of symptomatic treatment for Alzheimer's disease. Beyond its catalytic role, AChE is also implicated in the aggregation of β-amyloid plaques, a key pathological hallmark of the disease.[10] The benzofuran moiety is a known pharmacophore for AChE inhibitors, making the spiro[benzofuran-piperidine] scaffold a logical starting point for developing novel, potentially dual-action inhibitors.[10][11]

Rationale for Targeting AChE

In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, impairing cognitive function.[12] AChE inhibitors increase the synaptic availability of acetylcholine, providing symptomatic relief. Furthermore, compounds that can inhibit both the catalytic site and the peripheral anionic site (PAS) of AChE can interfere with amyloid-β aggregation, offering a potential disease-modifying effect.[9] The structural features of spiro[benzofuran-piperidine] derivatives allow for the design of ligands that can span both sites of the enzyme.

Experimental Protocol: Ellman's Assay for AChE Inhibition

This colorimetric assay is a robust and widely used method to determine the activity of AChE and the potency of its inhibitors.[13] The principle is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[14]

Materials:

  • Enzyme: Human recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test Compounds: 2H-Spiro[benzofuran-3,4'-piperidine] derivatives dissolved in DMSO.

  • 96-well Microplate Reader .

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI (e.g., 10 mM) and DTNB (e.g., 3 mM) in the assay buffer.

    • Prepare a working solution of AChE in the buffer (e.g., 0.1 U/mL).

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of test compound solution (or buffer for control).

      • 10 µL of AChE solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiation of Reaction:

    • Add 20 µL of ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Dual Role of AChE in Alzheimer's Disease Pathogenesis

ache_pathway ach Acetylcholine (ACh) ache_cat AChE (Catalytic Site) ach->ache_cat Hydrolysis chol_signal Cholinergic Neurotransmission ach->chol_signal Mediates choline Choline + Acetate ache_cat->choline abeta Amyloid-β (Aβ) Monomers ache_pas AChE (Peripheral Anionic Site) abeta->ache_pas Binds to abeta_agg Aβ Aggregation ache_pas->abeta_agg Promotes plaque Amyloid Plaques abeta_agg->plaque neurotox Neurotoxicity plaque->neurotox inhibitor Spiro[benzofuran-piperidine] Inhibitor inhibitor->ache_cat Blocks inhibitor->ache_pas Blocks

Caption: Dual inhibitory action on AChE's catalytic and peripheral sites.

µ-Opioid Receptors: A Target for Potent Analgesia

The µ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) and the primary target for opioid analgesics like morphine.[15] Activation of MORs produces potent pain relief but is also associated with severe side effects, including respiratory depression and tolerance.[16][17] Research has shown that specific C-alkylated derivatives of the spiro[benzofuran-piperidine] scaffold can act as potent µ-opioid ligands, with affinities comparable to morphine, highlighting their potential in pain management.[18]

Rationale for Targeting µ-Opioid Receptors

The development of novel MOR agonists with improved side-effect profiles is a major goal in pain research. The conformational rigidity of the spiro[benzofuran-piperidine] core can be exploited to design ligands that favor specific receptor conformations, potentially leading to "biased agonism".[16] Biased agonists preferentially activate the G-protein signaling pathway responsible for analgesia over the β-arrestin pathway, which is implicated in side effects.[15]

Structure-Activity Relationship (SAR) Insights

For spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols], the introduction of small alkyl groups at specific positions dramatically enhances µ-opioid receptor affinity. This is attributed to the stabilization of a phenyl-axial conformation, which is favored for potent binding.[18]

CompoundSubstitutionµ-Opioid Affinity (Ki, nM)ConformationReference
Parent CompoundUnsubstituted440Phenyl-equatorial[18]
(+/-)-22-methyl1.6Phenyl-axial[18]
(+/-)-32-ethyl1.5Phenyl-axial[18]
(+/-)-4cis 3'-methyl0.8Phenyl-axial[18]
(+/-)-5trans 3'-methyl210Phenyl-equatorial[18]

Data adapted from a study on C-alkylated spiro[benzofuran-piperidine-ols].[18]

Experimental Workflow: Assessing Functional Activity at the µ-Opioid Receptor

A complete assessment requires evaluating both G-protein activation (efficacy) and β-arrestin recruitment (side-effect potential).

mor_workflow start HEK-293 cells expressing human µ-Opioid Receptor (MOR) compound Treat with Spiro[benzofuran-piperidine] compound (dose-response) start->compound g_protein_assay G-Protein Activation Assay (e.g., [35S]GTPγS binding or cAMP inhibition) compound->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET or enzyme complementation) compound->arrestin_assay g_protein_data Measure EC50 and Emax for G-protein signaling g_protein_assay->g_protein_data analgesia Potential for Analgesia g_protein_data->analgesia analysis Calculate Bias Factor g_protein_data->analysis arrestin_data Measure EC50 and Emax for β-arrestin recruitment arrestin_assay->arrestin_data side_effects Potential for Side Effects arrestin_data->side_effects arrestin_data->analysis

Caption: Workflow for evaluating biased agonism at the µ-opioid receptor.

Conclusion and Future Directions

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold is a highly validated starting point for the discovery of novel therapeutics. Its inherent structural rigidity and synthetic tractability allow for the systematic exploration of chemical space around key biological targets. The potent activities observed at sigma receptors, acetylcholinesterase, and µ-opioid receptors underscore the broad therapeutic potential of this compound class.

Future research should focus on:

  • Multi-target-directed ligands (MTDLs): Designing single molecules that can modulate multiple targets, such as a dual AChE and sigma-1 receptor ligand for Alzheimer's disease.

  • Elucidation of Biased Signaling: Systematically exploring substitutions to fine-tune biased agonism at GPCRs like the µ-opioid receptor to create safer analgesics.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure clinical translatability.

By integrating rational design, robust biological evaluation, and a deep understanding of the underlying pharmacology, the full therapeutic potential of the 2H-Spiro[benzofuran-3,4'-piperidine] core can be realized.

References

The Spiro[benzofuran-piperidine] Motif: A Frontier in Natural Product Discovery and Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The spiro[benzofuran-piperidine] scaffold represents a privileged heterocyclic system of significant interest to the pharmaceutical and natural product communities. Its rigid, three-dimensional architecture, featuring a spirocyclic fusion of a benzofuran and a piperidine ring, imparts unique conformational constraints that are often associated with potent and selective biological activity. This guide provides an in-depth exploration of the discovery of natural products containing this complex motif, primarily from fungal sources. We will delve into the strategies for their isolation via bioassay-guided fractionation, the intricate process of structure elucidation, the fascinating enzymatic machinery behind their biosynthesis, and their therapeutic potential, offering a comprehensive resource for researchers dedicated to natural product chemistry and drug development.

Introduction: The Allure of the Spirocyclic Core

Nature has long been the master architect of molecular complexity, producing a vast arsenal of secondary metabolites that have formed the bedrock of modern medicine. Among these, alkaloids containing spirocyclic systems are particularly noteworthy. The spiro atom, a single carbon shared between two rings, introduces a significant level of rigidity and a defined three-dimensional geometry into the molecular structure. This conformational restriction can enhance the binding affinity and selectivity of a molecule for its biological target, a highly desirable trait in drug design.[1]

The spiro[benzofuran-piperidine] motif, and the closely related spiro[oxindole-piperidine] core found in compounds like spirotryprostatin, are predominantly found in metabolites produced by endophytic and marine-derived fungi, especially from the genus Aspergillus.[2][3][4] These compounds exhibit a remarkable range of biological activities, including potent anticancer, antimicrobial, and cell cycle inhibitory effects.[2][4][5] This guide serves as a technical primer on the modern workflow for discovering, characterizing, and understanding these valuable natural products.

The Discovery and Isolation Workflow

The journey from a promising microbial culture to a pure, characterized bioactive compound is a meticulous process. Bioassay-guided fractionation remains a cornerstone of this endeavor, ensuring that chemical separation efforts are continuously focused on the fractions exhibiting the desired biological activity.[1][6]

Workflow Overview: Bioassay-Guided Isolation

The overall process is an iterative cycle of separation and biological testing, progressively narrowing down a complex mixture to a single active compound.

Discovery_Workflow cluster_0 Biological Source cluster_1 Extraction & Initial Fractionation cluster_2 Chromatographic Purification cluster_3 Characterization A Fungal Culture (e.g., Aspergillus fumigatus) B Large-Scale Fermentation & Biomass Harvesting A->B Initial Screening C Solvent Extraction (e.g., Ethyl Acetate) B->C Initial Screening D Crude Extract C->D Initial Screening E Bioassay 1: Screen for Activity (e.g., Cytotoxicity Assay) D->E Initial Screening F Column Chromatography (e.g., Silica Gel) E->F Active Extract G Fraction Collection F->G Iterative Separation H Bioassay 2: Identify Active Fractions G->H Iterative Separation I Preparative HPLC (e.g., C18 Reverse-Phase) H->I Active Fractions J Isolation of Pure Compound I->J Final Purification K Structure Elucidation (NMR, MS, X-Ray) J->K Final Purification

Caption: A generalized workflow for the bioassay-guided discovery of natural products.

Experimental Protocol: Isolation of Spirotryprostatin B from Aspergillus fumigatus

This protocol is a synthesized example based on methodologies reported for the isolation of spirotryprostatin-class alkaloids.[7] It represents a robust, field-proven approach.

I. Fermentation and Extraction

  • Inoculation and Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Aspergillus fumigatus. Grow in a shaking incubator at 28-30°C for 14-21 days to allow for sufficient production of secondary metabolites.

  • Extraction: Separate the mycelia from the broth by filtration. The mycelia and the broth are often extracted separately to maximize yield. Extract the culture broth three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude broth extract.

II. Bioassay-Guided Fractionation

  • Initial Bioassay: Screen the crude extract for the desired biological activity (e.g., cytotoxicity against a human cancer cell line like K562 or inhibition of cell cycle progression in tsFT210 cells).[5][7] If active, proceed with fractionation.

  • Silica Gel Column Chromatography:

    • Packing: Prepare a silica gel (e.g., Silica gel 60, Merck) column in a non-polar solvent like hexane.

    • Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column with a stepwise gradient of increasing polarity, for example:

      • Hexane (100%)

      • Hexane:EtOAc (9:1, 8:2, 1:1)

      • EtOAc (100%)

      • EtOAc:Methanol (9:1)

    • Collection: Collect fractions of a defined volume (e.g., 20 mL). Monitor the elution by thin-layer chromatography (TLC).

  • Activity Testing of Fractions: Concentrate each fraction and test for biological activity using the same bioassay. This critical step identifies which fractions contain the compound(s) of interest. Causality Insight: This ensures that subsequent, more resource-intensive purification steps are not wasted on inactive fractions.

III. High-Performance Liquid Chromatography (HPLC) Purification

  • Column Selection: The active fraction(s) from the silica gel column are typically still a complex mixture. Further purification is achieved using reverse-phase preparative HPLC (e.g., on a C18 or C8 column).

  • Method Development: Develop a suitable elution method using an analytical HPLC first. A common mobile phase is a gradient of water and acetonitrile (ACN) or methanol (MeOH), often with a small amount of trifluoroacetic acid (TFA) to improve peak shape.

  • Preparative Run: Scale up the optimized method to a preparative HPLC system. Inject the active fraction and collect peaks based on the UV chromatogram.

  • Final Bioassay and Purity Check: Test the isolated pure compounds again to confirm activity. Assess purity using analytical HPLC and NMR spectroscopy. The result should be a single, pure, bioactive natural product.

Structure Elucidation: Deciphering the Molecular Architecture

Determining the exact chemical structure, including the stereochemistry of the complex spiro-center, is a non-trivial task that requires a suite of modern analytical techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, which is the first piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is used to piece together the carbon skeleton and the placement of protons.[7] For spirocyclic systems, Nuclear Overhauser Effect (NOE) experiments are crucial for determining the relative stereochemistry by measuring the spatial proximity of different protons.

  • X-Ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of the structure and its absolute configuration.[8]

Biosynthesis: Nature's Synthetic Strategy

Understanding how fungi construct these intricate molecules offers profound insights into enzymatic capabilities and can inspire novel synthetic strategies. The biosynthesis of spiro-alkaloids often involves fascinating and complex enzymatic transformations. While the communesins do not possess the benzofuran moiety, their well-elucidated biosynthetic pathway provides an authoritative model for the enzymatic construction of a related spiro-aminal core. More recently, the specific enzymes responsible for spiro-ring formation in spirotryprostatins have been identified.[6]

The formation of the spiro-carbon in spirotryprostatin A is catalyzed by FqzB, an FAD-dependent monooxygenase, via an epoxidation route.[6] In contrast, the spiro-ring in spirotryprostatin B is formed by FtmG, a cytochrome P450 enzyme.[6] This highlights nature's use of versatile oxygenating enzymes to forge complex scaffolds.

Simplified Biosynthetic Pathway of the Communesin Core

The pathway demonstrates the coupling of two tryptophan-derived units—tryptamine and aurantioclavine—to build the complex spiro-fused core structure.

Biosynthesis cluster_coupling Key Coupling & Cyclization tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine aurantioclavine Aurantioclavine tryptophan->aurantioclavine coupling Coupling via CnsC enzyme tryptamine->coupling aurantioclavine->coupling intermediate Aza-o-xylylene Intermediate coupling->intermediate diels_alder [4+2] Cycloaddition intermediate->diels_alder spiro_core Initial Spiro-Aminal Core diels_alder->spiro_core post_modification Post-Modification Steps (Oxidation, Methylation etc.) spiro_core->post_modification communesin Communesin B post_modification->communesin

Caption: Key steps in the biosynthesis of the communesin spiro-alkaloid core.

Biological Activity and Therapeutic Potential

Natural products containing the spiro[benzofuran-piperidine] motif and its close relatives have demonstrated significant potential as therapeutic leads, particularly in oncology. Their primary mode of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Compound NameNatural SourceBiological ActivityPotency (IC₅₀)Reference
Spirotryprostatin A Aspergillus fumigatusCell Cycle Arrest (G2/M)~12.5 µg/mL (tsFT210 cells)[2]
Spirotryprostatin B Aspergillus fumigatusCell Cycle Arrest (G2/M)~12.5 µg/mL (tsFT210 cells)
Penicimutanins A/B Penicillium purpurogenumCytotoxicity< 20.0 µM (vs. K562, HeLa)
(±)-Variecolortin B Eurotium sp. SCSIO F452Cytotoxicity12.5 µM (SF-268), 15.0 µM (HepG2)
Asperterreusine A Aspergillus terreusCytotoxicity25.7 µM (SW-480), 15.3 µM (HL-60)
Citrinadin C Penicillium citrinumCytotoxicity16.7 µM (MHCC97H)[1]

Future Perspectives

The discovery of natural products featuring the spiro[benzofuran-piperidine] core continues to be a vibrant area of research. Advances in genome mining and metabolomics are poised to accelerate the identification of novel biosynthetic gene clusters, potentially uncovering a wealth of new structures. Furthermore, the potent bioactivities of these compounds make them attractive scaffolds for synthetic and medicinal chemistry efforts, aiming to develop analogs with improved potency, selectivity, and drug-like properties. The intricate, rigid architecture of this motif ensures it will remain a source of inspiration and a high-value target for drug development professionals for years to come.

References

Methodological & Application

Application Note & Protocol: A High-Efficiency, Three-Component Approach to 2H-Spiro[benzofuran-3,4'-piperidine] Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for central nervous system (CNS) disorders.[1][2][3][4] This application note details a robust and efficient three-component reaction for the synthesis of this valuable spirocyclic system. By leveraging a domino reaction sequence, this protocol offers high atom economy, operational simplicity, and access to a diverse range of derivatives from readily available starting materials. The causality behind experimental choices, a detailed step-by-step protocol, and expected outcomes are discussed to provide researchers with a comprehensive guide for implementation.

Introduction: The Significance of the Spiro[benzofuran-piperidine] Core

The fusion of a benzofuran moiety with a piperidine ring at a spirocyclic center creates a rigid three-dimensional structure that is of great interest in drug discovery.[1] This structural rigidity can enhance the selectivity of drug candidates for their biological targets and improve metabolic stability.[1][4] Derivatives of this scaffold have been explored as modulators of serotonin and dopamine receptors, with potential applications in treating psychiatric disorders such as depression and schizophrenia.[1][4] Furthermore, their affinity for opioid receptors suggests their potential in the development of novel analgesics.[4]

Traditional multi-step syntheses of such complex heterocyclic systems often suffer from low overall yields, tedious purification procedures, and the use of hazardous reagents. In contrast, multicomponent reactions (MCRs) offer a streamlined approach to molecular complexity by combining three or more reactants in a single synthetic operation. This one-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3'-pyrrolines] via a 1,4-dipolar cycloaddition reaction is a testament to the efficiency of such methods.[5]

This application note presents a three-component strategy for the synthesis of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives, inspired by the principles of MCRs and cycloaddition reactions prevalent in the synthesis of similar spirocyclic systems.[6][7][8]

Reaction Principle and Mechanism

The proposed three-component reaction involves the condensation of a salicylaldehyde derivative, a secondary amine (piperidine), and an activated alkyne. The reaction is believed to proceed through a domino sequence involving an initial condensation, followed by an intramolecular cyclization.

A plausible reaction mechanism is outlined below:

  • Formation of an Iminium Ion: The reaction is initiated by the condensation of the salicylaldehyde with piperidine to form an iminium ion intermediate. The presence of a mild acid catalyst can facilitate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The electron-rich alkyne then acts as a nucleophile, attacking the iminium ion. This step forms a new carbon-carbon bond and generates a vinyl cation intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety then performs an intramolecular nucleophilic attack on the vinyl cation. This cyclization step leads to the formation of the benzofuran ring.

  • Proton Transfer and Tautomerization: A final proton transfer and tautomerization yield the stable 2H-Spiro[benzofuran-3,4'-piperidine] product.

The overall transformation is a highly efficient process that constructs the complex spirocyclic framework in a single step.

Experimental Protocol

This protocol provides a general procedure for the three-component synthesis of a representative 2H-Spiro[benzofuran-3,4'-piperidine] derivative. Optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents
ReagentGradeSupplier
SalicylaldehydeReagentPlus®, 99%Sigma-Aldrich
Piperidine99%Alfa Aesar
Dimethyl acetylenedicarboxylate (DMAD)99%Acros Organics
Acetic Acid (Glacial)ACS GradeFisher Scientific
Ethanol (Anhydrous)200 proofDecon Labs
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Step-by-Step Procedure
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 mmol, 1.0 eq.).

  • Add anhydrous ethanol (10 mL) to dissolve the salicylaldehyde.

  • To the stirred solution, add piperidine (1.2 mmol, 1.2 eq.) dropwise at room temperature.

  • Add glacial acetic acid (0.2 mmol, 0.2 eq.) as a catalyst.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired 2H-Spiro[benzofuran-3,4'-piperidine] derivative as a solid or viscous oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Synthetic Pathway

The following diagram illustrates the proposed three-component reaction workflow.

Three_Component_Synthesis cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_outcome Purification & Product Salicylaldehyde Salicylaldehyde Derivative ReactionVessel Ethanol, Acetic Acid (cat.), Reflux Salicylaldehyde->ReactionVessel Piperidine Piperidine Piperidine->ReactionVessel Alkyne Activated Alkyne (e.g., DMAD) Alkyne->ReactionVessel Purification Column Chromatography ReactionVessel->Purification Crude Product Product 2H-Spiro[benzofuran- 3,4'-piperidine] Derivative Purification->Product Purified Product

Caption: Workflow for the three-component synthesis of 2H-Spiro[benzofuran-3,4'-piperidine].

The proposed mechanistic pathway is visualized below.

Reaction_Mechanism Reactants Salicylaldehyde + Piperidine Iminium Iminium Ion Intermediate Reactants->Iminium + H⁺, - H₂O VinylCation Vinyl Cation Intermediate Iminium->VinylCation + Activated Alkyne Cyclization Cyclized Intermediate VinylCation->Cyclization Intramolecular Cyclization Product 2H-Spiro[benzofuran-3,4'-piperidine] Cyclization->Product Proton Transfer & Tautomerization

Caption: Plausible mechanism for the three-component reaction.

Expected Results and Discussion

This three-component reaction is expected to provide the desired 2H-Spiro[benzofuran-3,4'-piperidine] derivatives in good to excellent yields. The use of readily available starting materials and a one-pot procedure makes this method highly attractive for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Similar multi-component reactions for the synthesis of spiro-heterocycles have reported yields ranging from 74-99%.[6][7]

The scope of the reaction can be explored by varying the substituents on the salicylaldehyde and by using different activated alkynes. Electron-donating or electron-withdrawing groups on the aromatic ring of the salicylaldehyde may influence the reaction rate and yield. The diastereoselectivity of the reaction, if applicable, should be determined, as similar cycloaddition reactions have been shown to proceed with high diastereoselectivity.[6][7]

Conclusion

The described three-component reaction provides an efficient and atom-economical pathway for the synthesis of medicinally relevant 2H-Spiro[benzofuran-3,4'-piperidine] derivatives. This protocol is well-suited for academic and industrial research settings, enabling the exploration of this important chemical space for the discovery of new therapeutic agents. The operational simplicity and the potential for diversification make this a valuable tool for drug development professionals.

References

In vitro antitumor activity screening of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Antitumor Activity Screening of 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives

Audience: Researchers, scientists, and drug development professionals.

A High-Throughput Screening Cascade for Novel 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives

This guide provides a comprehensive framework for the initial in vitro evaluation of novel 2H-Spiro[benzofuran-3,4'-piperidine] derivatives as potential anticancer agents. The protocols herein are designed as a multi-stage screening cascade, enabling the efficient identification of cytotoxic lead compounds and subsequent elucidation of their primary mechanism of action.

The benzofuran scaffold is a core component of many biologically active compounds, and its hybridization with a spiro-piperidine moiety offers a unique three-dimensional architecture that can lead to novel interactions with biological targets.[1] Recent studies have highlighted the antiproliferative potential of various benzofuran spiro-heterocycles, making this class of compounds a promising area for oncology drug discovery.[2][3][4]

Our approach begins with a robust primary cytotoxicity screen to assess the broad antiproliferative effects of the synthesized compounds across a panel of diverse cancer cell lines. Compounds that demonstrate significant activity—termed "hits"—are then advanced to secondary mechanistic assays to determine if they induce apoptosis, a common and desirable mechanism for anticancer drugs. This tiered approach ensures that resources are focused on the most promising candidates.

The Screening Cascade: From Cytotoxicity to Mechanism

The experimental strategy follows a logical progression. We first identify if a compound is active and then investigate how it is active. This systematic process is crucial for making informed decisions in a drug discovery pipeline.[5][6]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound Compound Library (2H-Spiro[benzofuran-3,4'-piperidine] Derivatives) SRB_Assay Protocol 1: Sulforhodamine B (SRB) Assay (72h incubation, dose-response) Compound->SRB_Assay CellPanel Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2, HCT116) CellPanel->SRB_Assay DataAnalysis Protocol 2: Data Analysis & IC50 Determination SRB_Assay->DataAnalysis HitSelection Hit Compound Selection (Based on potent IC50 values) DataAnalysis->HitSelection CaspaseAssay Protocol 3: Caspase-3/7 Activity Assay (Apoptosis Induction Screening) HitSelection->CaspaseAssay Advance Hits WesternBlot Protocol 4: Western Blot Analysis (Bax, Bcl-2, Cleaved PARP) CaspaseAssay->WesternBlot Confirm Pathway Mechanism Mechanism of Action Confirmed (Apoptosis Induction) WesternBlot->Mechanism

Caption: High-level workflow for screening spiro-benzofuran derivatives.

Phase 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic or cytostatic effect of each derivative on a panel of human cancer cell lines. The National Cancer Institute (NCI) developed the NCI-60 cell line panel as a standardized platform for drug screening, and utilizing a subset of these lines representing different cancer types (e.g., breast, lung, colon, liver) is a robust strategy.[7][8][9]

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[10] It is chosen over metabolic assays like the MTT assay because its endpoint is based on fixed cells, making it less susceptible to interference from compounds that might alter cellular metabolism without being cytotoxic.[11][12] The SRB assay is efficient, reproducible, and highly cost-effective for high-throughput screening.[10]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom tissue culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro-benzofuran derivatives and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include vehicle control wells (DMSO only) and no-cell blank wells (medium only).

  • Incubation: Return the plates to the incubator and incubate for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) for a final concentration of ~3.3% TCA. Incubate at 4°C for 1 hour. This step fixes the cells and precipitates total protein.[12]

  • Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[10]

  • Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the optical density (OD) at 510-540 nm using a microplate reader.[13]

Protocol 2: Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is a standard measure of a drug's potency.

Calculation Steps:

  • Background Subtraction: Subtract the average OD of the no-cell blank wells from all other OD readings.

  • Calculate Percentage Growth Inhibition: Use the following formula: % Inhibition = 100 - [ (OD_treated - OD_blank) / (OD_vehicle - OD_blank) ] * 100

  • Dose-Response Curve Fitting: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response/variable slope) with software like GraphPad Prism, Origin, or an Excel add-in.[14][15][16]

  • Determine IC₅₀: The IC₅₀ value is automatically calculated by the software as the concentration that corresponds to 50% inhibition on the fitted curve.[17]

Data Presentation: Summarize the cytotoxicity data in a clear, tabular format. This allows for easy comparison of the potency of different derivatives across multiple cell lines.

Compound IDDerivative Structure (R-group)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HepG2 (Liver)
SBF-001 -H25.4 ± 3.145.2 ± 5.633.1 ± 4.0
SBF-002 -4-Cl8.2 ± 1.112.5 ± 2.39.8 ± 1.5
SBF-003 -4-OCH₃5.1 ± 0.87.9 ± 1.46.2 ± 0.9
Doxorubicin (Positive Control)0.9 ± 0.11.1 ± 0.20.8 ± 0.1
Note: Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.

Phase 2: Mechanistic Elucidation of Hit Compounds

Compounds showing potent cytotoxicity (e.g., IC₅₀ < 10 µM) are selected as "hits" for further investigation. A key question is whether these compounds kill cancer cells by inducing apoptosis (programmed cell death), which is a preferred mechanism of action for many chemotherapeutics.

Protocol 3: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[18] Measuring their activity provides a direct and sensitive readout of apoptosis induction. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent "add-mix-measure" assay, ideal for screening.[19][20]

Materials:

  • Hit compounds and controls

  • White-walled, clear-bottom 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates as described in Protocol 1. Treat cells with the hit compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[21]

  • Assay Execution: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background (no-cell control) and express the results as a fold-change in caspase activity relative to the vehicle-treated control. A significant increase in luminescence indicates the activation of caspases-3 and -7.

Protocol 4: Western Blot Analysis of Key Apoptosis Regulators

To confirm that the observed caspase activity is part of a canonical apoptotic pathway, Western blotting can be used to measure changes in the expression levels of key regulatory proteins.[22] The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) apoptosis pathway.[23]

Rationale for Marker Selection:

  • Bcl-2: An anti-apoptotic protein that prevents cell death. Its downregulation promotes apoptosis.[24]

  • Bax: A pro-apoptotic protein. Its upregulation or translocation to the mitochondria initiates the apoptotic cascade.[25]

  • Bax:Bcl-2 Ratio: The ratio of pro- to anti-apoptotic proteins is a critical determinant of a cell's fate. An increased Bax:Bcl-2 ratio is a strong indicator of commitment to apoptosis.[25]

  • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is cleaved and inactivated by caspases-3 and -7 during apoptosis. Detecting the cleaved fragment of PARP-1 is a hallmark of late-stage apoptosis.[23]

G cluster_pathway Intrinsic Apoptosis Pathway Drug Spiro-benzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) [Target for Downregulation] Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) [Target for Upregulation] Drug->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway targeted by anticancer agents.

Procedure:

  • Protein Lysate Preparation: Treat cells in 6-well plates with the hit compound (at IC₅₀ concentration) for 24-48 hours. Collect the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control. Calculate the Bax:Bcl-2 ratio and compare treated samples to the vehicle control. An increase in Bax, a decrease in Bcl-2, and the appearance of cleaved PARP-1 confirms apoptosis induction.

References

Application Notes and Protocols: In Vitro ADME Profiling of Novel Spiro[benzofuran-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking Novel Chemical Scaffolds in Early Discovery

The journey of a novel chemical entity from a promising "hit" to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1][2] The spiro[benzofuran-piperidine] scaffold represents a promising area of chemical space, with documented potential for CNS and other therapeutic applications.[3][4][5] However, like any novel structural class, a thorough and early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to mitigate risks and guide successful lead optimization.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a robust in vitro ADME profiling campaign for novel spiro[benzofuran-piperidine] compounds. By integrating established high-throughput screening methods with a deep understanding of the underlying biochemical principles, this guide aims to empower research teams to make data-driven decisions, identify potential liabilities early, and ultimately increase the probability of clinical success.[9][10]

The Foundational Pillar: Physicochemical Properties

Before embarking on cell-based and protein-based assays, it is imperative to characterize the fundamental physicochemical properties of the spiro[benzofuran-piperidine] series. These properties are often the primary determinants of a compound's behavior in subsequent ADME assays.[11][12][13]

Key Physicochemical Assays:
  • Solubility: Aqueous solubility is a prerequisite for absorption.[12] Poor solubility can hinder not only gastrointestinal absorption but also the reliability of in vitro assay results. Thermodynamic and kinetic solubility assays should be performed to understand both the equilibrium solubility and the rate of dissolution.

  • Lipophilicity (LogD): The octanol-water distribution coefficient (LogD) at physiological pH (7.4) is a crucial predictor of a compound's ability to cross biological membranes, its potential for plasma protein binding, and its metabolic fate.[9][11] A delicate balance is required; while sufficient lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolism, and potential toxicity.[9]

  • Acid Dissociation Constant (pKa): The pKa value determines the ionization state of a compound at a given pH.[11] For the spiro[benzofuran-piperidine] class, the basicity of the piperidine nitrogen will be a key factor influencing its solubility, permeability, and interaction with biological targets.[11]

Table 1: Example Physicochemical Data for a Series of Spiro[benzofuran-piperidine] Analogs

Compound IDMolecular WeightThermodynamic Solubility (µM) at pH 7.4LogD (pH 7.4)pKa (basic)
SBP-001410.5552.88.5
SBP-002424.5253.58.3
SBP-003396.41102.18.9
SBP-004450.654.28.1

I. Absorption: Assessing Gut Wall Permeability

For orally administered drugs, the ability to permeate the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[14][]

Causality Behind Experimental Choices:

Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, such as P-glycoprotein (P-gp).[] This model allows for the measurement of a compound's apparent permeability coefficient (Papp) in both the apical-to-basolateral (A>B, absorptive) and basolateral-to-apical (B>A, efflux) directions. A significant difference between these two values can indicate the involvement of active efflux transporters.[]

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 LogD Lipophilicity (LogD) LogD->Caco2 pKa Ionization (pKa) pKa->Caco2 PPB Plasma Protein Binding (PPB) Caco2->PPB Microsomal Microsomal Stability PPB->Microsomal CYP CYP450 Inhibition Microsomal->CYP End Candidate Selection CYP->End Start Novel Spiro[benzofuran-piperidine] Compound Start->Solubility Start->LogD Start->pKa

Caption: High-level in vitro ADME screening workflow.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[][16]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's historical range (e.g., ≥ 200 Ω·cm²).[16][17]

  • Dosing Solution Preparation: Prepare a dosing solution of the spiro[benzofuran-piperidine] compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a typical concentration of 1-10 µM.[14][17]

  • Permeability Measurement (A>B):

    • Add the dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.

  • Permeability Measurement (B>A):

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical compartment as described above.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples and the initial dosing solution using LC-MS/MS.

  • Data Analysis: Calculate the Papp (cm/s) and the efflux ratio (ER = Papp(B>A) / Papp(A>B)).

Table 2: Example Caco-2 Permeability Data

Compound IDPapp (A>B) (10⁻⁶ cm/s)Papp (B>A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
SBP-00115.218.11.2High
SBP-0028.525.53.0Moderate (Efflux)
SBP-00322.124.31.1High
SBP-0042.13.21.5Low
Propranolol25.028.01.1High (Control)
Atenolol0.50.61.2Low (Control)

An efflux ratio > 2 is often considered indicative of active efflux.

II. Distribution: Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[18] It is the unbound (free) fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared by metabolizing enzymes.[19] High plasma protein binding can limit efficacy and influence the pharmacokinetic profile.

Causality Behind Experimental Choices:

Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding.[18] The Rapid Equilibrium Dialysis (RED) device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer-containing chamber. The compound is added to the plasma side, and over time, the unbound fraction diffuses across the membrane until equilibrium is reached.[20][21] Analyzing the compound concentration in both chambers at equilibrium allows for the direct calculation of the fraction unbound (fu).[21]

Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Device Preparation: Prepare the RED device inserts and base plate according to the manufacturer's instructions. This may involve pre-soaking the dialysis membranes.[20][22]

  • Sample Preparation: Spike the test spiro[benzofuran-piperidine] compound into plasma (human, rat, etc.) at a final concentration of typically 1-5 µM.[19]

  • Dialysis Setup:

    • Add the compound-spiked plasma to one chamber of the RED insert.

    • Add dialysis buffer (e.g., PBS, pH 7.4) to the adjacent chamber.[20]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to ensure equilibrium is reached.[19][20]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To minimize analytical variability, combine the buffer aliquot with blank plasma and the plasma aliquot with buffer. Precipitate the proteins (e.g., with cold acetonitrile) and analyze the supernatant by LC-MS/MS to determine the compound concentrations.[20][22]

  • Data Calculation: Calculate the percent bound and the fraction unbound (fu).

Table 3: Example Plasma Protein Binding Data

Compound ID% Bound (Human Plasma)Fraction Unbound (fu)Potential Impact
SBP-00192.5%0.075Moderate Binding
SBP-00299.2%0.008High Binding
SBP-00385.0%0.150Low-Mod Binding
SBP-00499.8%0.002Very High Binding
Warfarin>99%<0.01High (Control)
Atenolol<10%>0.90Low (Control)

III. Metabolism: Stability and Enzyme Interactions

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[23] Assessing metabolic stability and the potential for drug-drug interactions (DDIs) due to Cytochrome P450 (CYP) enzyme inhibition is a cornerstone of in vitro ADME profiling.[24][25]

A. Metabolic Stability in Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to Phase I metabolism by CYP enzymes.[23] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[26] By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.[27]

Microsomal_Stability_Workflow Compound Test Compound (e.g., SBP-001) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench Reaction (Cold Acetonitrile) Timepoints->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calculation Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analysis->Calculation

Caption: Workflow for the liver microsomal stability assay.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[26][28]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the spiro[benzofuran-piperidine] compound (typically 1 µM final concentration) and an NADPH-regenerating system.[26][28]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[26]

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard.[26][27]

  • Sample Processing: Centrifuge the samples to precipitate proteins.[26]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the linear regression is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Table 4: Example Metabolic Stability Data (Human Liver Microsomes)

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
SBP-0014530.8Moderate
SBP-00212115.5High
SBP-003> 60< 23.1Low
SBP-0045277.3Very High
Verapamil10138.6High (Control)
Propranolol2069.3Moderate (Control)
B. Cytochrome P450 Inhibition

Assessing whether a new compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting DDI potential.[24][29] If a drug inhibits an enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of the second drug.

Fluorogenic CYP inhibition assays offer a high-throughput method for screening.[29] These assays use specific substrates for each CYP isoform that are converted into fluorescent products.[30] The rate of fluorescence generation is proportional to enzyme activity. By incubating the enzyme, substrate, and various concentrations of the test compound, one can measure the reduction in fluorescence, which indicates inhibition.[29] This allows for the determination of an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Reagent Preparation: For each CYP isoform, prepare a reaction mixture containing recombinant human CYP enzymes, a specific fluorogenic substrate, and an NADPH-regenerating system in a buffer.

  • Compound Dilution: Prepare a serial dilution of the spiro[benzofuran-piperidine] compound (e.g., from 100 µM down to 0.01 µM).

  • Assay Plate Setup: In a 96- or 384-well plate, add the test compound dilutions, control inhibitors, and a vehicle control.

  • Reaction Initiation and Measurement: Add the enzyme/substrate reaction mixture to each well to start the reaction. Place the plate in a fluorescent plate reader pre-set to 37°C. Monitor the increase in fluorescence over time.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control for each concentration of the test compound. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 5: Example CYP Inhibition Data (IC50, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk Potential
SBP-001> 50> 5025.5> 50> 50Low
SBP-002> 508.215.11.545.3High (CYP2D6)
SBP-003> 50> 50> 50> 50> 50Low
SBP-00422.14.59.80.812.5High (Multiple)

IC50 values < 10 µM are often flagged for further investigation.

Conclusion: Synthesizing a Holistic ADME Profile

The in vitro ADME assays detailed in these notes provide a powerful, integrated toolkit for the early characterization of novel spiro[benzofuran-piperidine] compounds. By systematically evaluating physicochemical properties, permeability, plasma protein binding, metabolic stability, and CYP inhibition, project teams can build a comprehensive profile for each analog. This holistic view enables the identification of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemists to design molecules with an optimized balance of potency, selectivity, and drug-like properties. This early, data-driven approach is fundamental to reducing attrition and accelerating the delivery of safe and effective new medicines.[8][31]

References

Application Note: High-Throughput Screening for Novel 2H-Spiro[benzofuran-3,4'-piperidine] Analogs as Modulators of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2H-Spiro[benzofuran-3,4'-piperidine] Scaffold

The 2H-Spiro[benzofuran-3,4'-piperidine] core is a privileged scaffold in medicinal chemistry, recognized for its rigid three-dimensional structure that enhances selectivity and metabolic stability in drug candidates.[1] This unique spirocyclic system is a key intermediate in the synthesis of centrally active agents, including modulators of serotonin, dopamine, and sigma receptors.[1][2][3][4] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including analgesic, antihypertensive, and potential antipsychotic effects.[2][5][6] Notably, the spiro[benzofuran-piperidine] framework is a recurring motif in potent and selective ligands for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders such as neuropathic pain, depression, and neurodegenerative diseases.[2][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify novel 2H-Spiro[benzofuran-3,4'-piperidine] analogs with modulatory activity against the sigma-1 receptor. We will detail the principles of assay development, provide step-by-step protocols for a fluorescence polarization-based primary screen, and outline a robust hit validation cascade.

The Strategic Imperative: Targeting the Sigma-1 Receptor

The sigma-1 receptor is a highly promising therapeutic target due to its role in modulating various signaling pathways, including those involving ion channels and G-protein coupled receptors (GPCRs).[9] Unlike classical receptors, σ1R acts as a molecular chaperone, and its modulation can have profound effects on cellular function. The development of selective σ1R modulators is a key objective in modern drug discovery. The established affinity of the spiro[benzofuran-piperidine] scaffold for σ1R makes it an ideal starting point for a focused screening campaign.[2][10]

High-Throughput Screening (HTS) Campaign Workflow

A successful HTS campaign is a multi-step process that begins with a robust assay and progresses through a series of validation stages to identify true, tractable hits.[11][12][13] The goal is to efficiently sift through large compound libraries to find molecules that measurably modulate the biological target and are suitable for further optimization.[14]

Our proposed workflow is designed to maximize efficiency and minimize the rate of false positives, which are compounds that appear active in the primary screen but do not genuinely interact with the target in a meaningful way.[15]

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Characterization Assay_Dev Assay Development (Fluorescence Polarization) Pilot_Screen Pilot Screen (~2,000 Compounds) Assay_Dev->Pilot_Screen Validate Z' > 0.5 HTS Full HTS Campaign (Large Compound Library) Pilot_Screen->HTS Confirm Robustness Primary_Hits Primary Hit Identification (>50% Inhibition) HTS->Primary_Hits Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Hits->Dose_Response Confirm Activity Orthogonal_Assay Orthogonal Assay (e.g., SPR) Dose_Response->Orthogonal_Assay Eliminate False Positives SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Selectivity_Panel Selectivity Profiling (e.g., Sigma-2 Receptor) SAR_Analysis->Selectivity_Panel Assess Specificity Cell_Based_Assay Cell-Based Functional Assay Selectivity_Panel->Cell_Based_Assay Confirm Cellular Activity Validated_Hits Validated Hits for Hit-to-Lead Campaign Cell_Based_Assay->Validated_Hits

Caption: High-level workflow for the HTS and hit validation campaign.

Part 1: Primary Screening Assay - Fluorescence Polarization

Principle: Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS, particularly for monitoring competitive binding events.[16] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled ligand (a tracer). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. When bound to a larger protein target (like the sigma-1 receptor), its tumbling is restricted, and the emitted light remains highly polarized. Unlabeled compounds from the screening library that bind to the receptor will displace the fluorescent tracer, leading to a decrease in the FP signal.

Causality behind Experimental Choices:

  • Why FP? FP is a robust, cost-effective, and non-radioactive method that is less prone to interference from colored compounds compared to absorbance-based assays.[16] Its homogeneous nature simplifies automation and reduces the number of handling steps, making it ideal for HTS.[17]

  • Choice of Tracer: A high-affinity, selective fluorescent ligand for the sigma-1 receptor is crucial. A derivative of a known high-affinity ligand like (+)-pentazocine or a spiro[benzofuran-piperidine] analog functionalized with a fluorophore (e.g., BODIPY-TMR) would be an excellent choice.[18] The red-shifted BODIPY TMR dye can improve assay performance by reducing interference from compound autofluorescence.[18]

Protocol 1: Fluorescence Polarization (FP) HTS Assay

1. Reagent Preparation:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
  • Sigma-1 Receptor: Purified, recombinant human sigma-1 receptor protein. Dilute to a working concentration (e.g., 10 nM) in Assay Buffer. The optimal concentration should be determined during assay development to be around the Kd of the fluorescent tracer.
  • Fluorescent Tracer: A suitable fluorescently labeled sigma-1 receptor ligand (e.g., BODIPY-TMR-(+)-pentazocine). Dilute to a working concentration (e.g., 5 nM) in Assay Buffer.
  • Positive Control: A known high-affinity, unlabeled sigma-1 receptor ligand (e.g., haloperidol) at a concentration that gives maximum displacement (e.g., 10 µM).
  • Negative Control: DMSO (at the same final concentration as the compound library, typically 0.1-1%).[19]
  • Compound Library: 2H-Spiro[benzofuran-3,4'-piperidine] analog library plated in 384-well format at a stock concentration of 10 mM in DMSO.

2. Assay Procedure (384-well format):

  • Using an automated liquid handler, dispense 50 nL of compound solution from the library plates into the wells of a black, low-volume 384-well assay plate.
  • Dispense 50 nL of positive control and negative control (DMSO) into designated control wells.
  • Add 25 µL of the sigma-1 receptor solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound-receptor binding.
  • Add 25 µL of the fluorescent tracer solution to all wells. The final volume will be 50 µL, and the final compound concentration will be 10 µM.[19]
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the plates on a suitable plate reader capable of measuring fluorescence polarization.

3. Data Analysis and Quality Control:

  • The primary metric for assay quality is the Z'-factor, which should be consistently > 0.5 for a robust screen.[19][20]
  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
  • Calculate the percent inhibition for each compound:
  • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
  • Identify primary hits as compounds exhibiting >50% inhibition.

ParameterRecommended ValueRationale
Assay Format384-wellBalances throughput and reagent consumption.[13]
Final Volume50 µLA common volume for 384-well HTS.[19]
Compound Conc.10 µMA standard concentration for primary screening.[19]
DMSO Tolerance< 1%Minimizes solvent effects on protein stability and binding.[13]
Z'-factor> 0.5Ensures a large enough signal window to confidently identify hits.[20]

Part 2: Hit Validation Cascade

Progressing primary hits into a lead identification program requires a rigorous validation process to eliminate artifacts and confirm the mechanism of action.[15] Over 90% of initial actives may be removed during this cascade.[15]

Hit_Validation_Cascade Primary_Hits Primary Hits from HTS (>50% Inhibition) Reorder Re-order Fresh Compound Primary_Hits->Reorder ~1000 compounds Dose_Response Confirmatory Dose-Response (FP Assay, 8-point curve) Reorder->Dose_Response Confirm identity & purity Orthogonal_Screen Orthogonal Biophysical Assay (e.g., Surface Plasmon Resonance) Dose_Response->Orthogonal_Screen Confirm IC50 < 10 µM SAR_Analysis Preliminary SAR Analysis (Cluster hits by structure) Orthogonal_Screen->SAR_Analysis Confirm direct binding (KD) Validated_Leads Validated Leads SAR_Analysis->Validated_Leads Identify chemical series

Caption: A typical hit validation and triage workflow.

Protocol 2: Dose-Response Confirmation and IC50 Determination

1. Objective: To confirm the activity of primary hits and determine their potency (IC50 value).

2. Procedure:

  • Source fresh, powdered samples of the primary hit compounds to rule out degradation or concentration errors in the original library plates.
  • Prepare serial dilutions of each confirmed hit compound in DMSO, typically an 8-point, 3-fold dilution series starting from 100 µM.
  • Perform the FP assay as described in Protocol 1, using the serial dilutions in place of the single concentration library plates.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)

1. Principle: SPR is a label-free technology that measures the direct binding of an analyte (the hit compound) to a ligand (the sigma-1 receptor) immobilized on a sensor surface.[21][22] This provides an independent confirmation of the binding interaction and helps eliminate false positives from the primary screen that may be due to assay interference (e.g., fluorescence quenching).[20]

2. Procedure:

  • Immobilization: Covalently immobilize the purified sigma-1 receptor onto a CM5 sensor chip via amine coupling.
  • Binding Analysis:
  • Prepare a dilution series of the confirmed hit compound in running buffer (e.g., PBS with 0.05% Tween-20).
  • Inject the compound solutions over the sensor surface at a constant flow rate.
  • Monitor the change in the SPR signal (measured in Response Units, RU) over time to generate sensorgrams.
  • Regenerate the sensor surface between injections with a mild acidic or basic solution.
  • Data Analysis:
  • Determine the equilibrium dissociation constant (KD) by fitting the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding).
  • A confirmed hit should demonstrate concentration-dependent binding and a measurable KD.

Validation StepPurposeSuccess Criteria
Dose-Response Confirm activity and determine potencyIC50 < 10 µM with a full dose-response curve
Orthogonal Assay (SPR) Confirm direct target engagementMeasurable KD, ruling out assay artifacts
SAR Analysis Identify promising chemical seriesClusters of structurally related active compounds
Selectivity Screen Assess specificity against related targets>10-fold selectivity against sigma-2 receptor

Part 3: Preliminary Structure-Activity Relationship (SAR) Analysis

Once hits are validated through orthogonal assays, a preliminary SAR analysis should be conducted.[19] This involves clustering the validated hits based on their chemical substructures.[15] The emergence of clusters of related compounds with consistent activity increases confidence in the chemical series and provides early insights into which structural modifications are tolerated or beneficial for activity.[15] This analysis is critical for prioritizing which chemical series to advance into a full hit-to-lead optimization program.

Conclusion

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold represents a promising starting point for the discovery of novel sigma-1 receptor modulators. The successful implementation of the high-throughput screening campaign and hit validation cascade detailed in this application note will enable the identification of high-quality, validated hits. By employing a robust primary assay, such as fluorescence polarization, and a rigorous, multi-step validation process including label-free orthogonal methods, researchers can mitigate the risks of false positives and confidently select promising chemical matter for optimization. This structured approach streamlines the early drug discovery process, accelerating the journey from initial hit identification to the development of potential clinical candidates for treating a range of CNS disorders.

References

Application Note: A Comprehensive Strategy for the Purification and Analysis of Spiro[benzofuran-piperidine] Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[benzofuran-piperidine] scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1][2] Due to the nature of the spirocyclic ring system, these molecules often possess multiple stereocenters, leading to the formation of enantiomers and diastereomers. As different stereoisomers can exhibit varied pharmacological and toxicological profiles, the ability to separate, purify, and definitively characterize each isomer is critical for drug development and regulatory compliance.[3] This guide provides a detailed framework and robust protocols for the purification and analysis of spiro[benzofuran-piperidine] isomers, leveraging modern chromatographic and spectroscopic techniques.

Introduction: The Stereochemical Challenge

Spirocycles, characterized by a single atom common to two rings, introduce a unique three-dimensional architecture into molecules.[1] The spiro[benzofuran-piperidine] core, for instance, contains a chiral spiro-carbon, and substitutions on either the benzofuran or piperidine rings can introduce additional stereocenters. This structural complexity necessitates a robust analytical workflow to ensure the isolation and correct stereochemical assignment of the desired isomer.

This application note details a two-part strategy:

  • Part I: Purification: Focuses on the preparative separation of stereoisomers using advanced chiral chromatography, with a primary emphasis on Supercritical Fluid Chromatography (SFC) for its efficiency and green chemistry advantages.[4]

  • Part II: Analysis & Characterization: Describes a suite of analytical techniques required for the unambiguous confirmation of purity, structure, and absolute stereochemistry of the isolated isomers.

Part I: High-Efficiency Purification of Stereoisomers

Chiral chromatography is the cornerstone for separating stereoisomers.[5] While High-Performance Liquid Chromatography (HPLC) is a well-established technique, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative for chiral separations due to its speed, efficiency, and reduced environmental impact.[6][7][8]

Method Selection: The SFC Advantage

SFC utilizes supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity.[9] These properties lead to several key advantages over traditional HPLC for chiral separations:

  • Higher Speed: The low viscosity allows for faster flow rates and rapid column equilibration, significantly reducing analysis and purification cycle times without sacrificing resolution.[4][10]

  • Greater Efficiency: Enhanced mass transfer results in sharper peaks and improved resolution between enantiomers.[11]

  • Green Chemistry: Replacing large volumes of organic solvents with CO2 dramatically reduces hazardous waste and aligns with sustainable laboratory practices.[4]

  • Complementary Selectivity: SFC can often provide different, and sometimes better, separation selectivity compared to HPLC for the same chiral stationary phase (CSP).[12]

Experimental Workflow for Chiral Method Development

A systematic screening approach is the most efficient path to identifying optimal separation conditions.[10] This involves testing a curated set of complementary chiral stationary phases (CSPs) with a standard set of co-solvents.

Diagram 1: Chiral SFC Method Development Workflow

A systematic approach to developing a chiral separation method.

SFC_Method_Development start Racemic Mixture in Suitable Solvent screen Primary Screening (4-6 Complementary CSPs) Methanol Co-solvent start->screen decision1 Separation Achieved? screen->decision1 optimize Optimization (Gradient, Temperature, BPR) decision1->optimize Yes cosolvent Secondary Screening (Ethanol/IPA Co-solvents) decision1->cosolvent No decision2 Resolution > 1.5? optimize->decision2 decision2->optimize No final Optimized Analytical & Preparative Method decision2->final Yes cosolvent->decision1

Protocol 1: Analytical Chiral SFC Screening

Objective: To rapidly identify a suitable Chiral Stationary Phase (CSP) and mobile phase for the separation of spiro[benzofuran-piperidine] isomers.

Instrumentation: Analytical SFC system with a column switcher and photodiode array (PDA) detector.

Materials:

  • Racemic or diastereomeric mixture of the target compound (~1 mg/mL in methanol or ethanol).

  • Supercritical CO2 (SFC grade).

  • Co-solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Screening Columns: A selection of polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are highly recommended as a starting point due to their broad enantioselectivity.[5] Common choices include columns analogous to Chiralpak® IA, IB, IC, ID, IE, and IF.

Procedure:

  • System Preparation: Ensure the SFC system is equilibrated and ready for analysis.

  • Sample Preparation: Dissolve the sample in the mobile phase co-solvent (start with methanol) to a concentration of 1 mg/mL. Filter if necessary.

  • Screening Conditions: Set up an automated screening sequence to test each column with a generic gradient.

    • Flow Rate: 3.0 mL/min

    • Back Pressure Regulator (BPR): 150 bar

    • Column Temperature: 40 °C

    • Co-solvent: Methanol

    • Gradient: 5% to 40% Methanol over 5 minutes, hold at 40% for 1 minute.

    • Detection: PDA, monitor at UV max of the compound.

  • Data Analysis: Review the chromatograms from each run. Look for any degree of separation (baseline or partial). The goal of the screen is to find a "hit," not perfect resolution.

  • Next Steps:

    • If a promising separation is found, proceed to Protocol 2: Method Optimization .

    • If no separation is observed, repeat the screen using Ethanol or IPA as the co-solvent. Protic organic modifiers are preferred in SFC as they can form hydrogen bonds and dipole-dipole interactions that enhance selectivity.[6]

Protocol 2: Chiral SFC Method Optimization and Scale-Up

Objective: To refine the initial separation conditions to achieve baseline resolution (Rs > 1.5) suitable for preparative purification.

Procedure:

  • Gradient Optimization: Using the best CSP/co-solvent combination from the screen, adjust the gradient slope. A shallower gradient will increase run time but typically improves resolution.

  • Temperature and BPR Tuning:

    • Temperature: Vary the column temperature (e.g., 25 °C, 35 °C, 40 °C). Temperature affects solubility and the thermodynamics of interaction with the CSP.

    • Back Pressure: Adjust the BPR (e.g., 100 bar, 150 bar, 200 bar). This influences the density and solvating power of the supercritical fluid mobile phase.

  • Scale-Up Calculation: Once an optimized analytical method is established, it can be scaled to a preparative column. Use the following formula to adjust the flow rate:

    • Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]

    • Where ID is the internal diameter of the column.

  • Loading Study: Perform injections of increasing concentration on the preparative column to determine the maximum sample load that can be purified without loss of resolution.

Parameter Screening (Analytical) Optimized (Preparative) Rationale for Change
Column ID 4.6 mm20 mmIncrease capacity for purification.
Flow Rate 3 mL/min~58 mL/minMaintain linear velocity for consistent chromatography.
Gradient 5-40% over 5 minOptimized (e.g., 10-25% over 10 min)Improve resolution and maximize throughput.
Sample Load 1-5 µL (1 mg/mL)Up to 1 mL (50 mg/mL)Maximize yield per injection.

Part II: Analysis and Structural Elucidation

After purification, a comprehensive analysis is required to confirm the identity, purity, and stereochemistry of each isolated isomer.

Diagram 2: Analytical Workflow for Purified Isomers

Post-purification analysis is crucial for structural confirmation.

Analytical_Workflow start Isolated Isomer Fraction purity 1. Purity & Identity - Analytical SFC/HPLC - LC-MS start->purity structure 2. Structural Confirmation - 1H NMR - 13C NMR purity->structure stereo 3. Stereochemical Assignment structure->stereo relative Relative Configuration - 2D NOESY NMR stereo->relative absolute Absolute Configuration - X-ray Crystallography - VCD Spectroscopy stereo->absolute final Fully Characterized Pure Isomer relative->final absolute->final

Protocol 3: Purity and Identity Confirmation

Objective: To assess the enantiomeric/diastereomeric purity and confirm the molecular weight of the isolated fraction.

Procedure:

  • Purity Check: Inject a small aliquot of the collected fraction onto the optimized analytical SFC/HPLC method. The resulting chromatogram should show a single, sharp peak. Calculate the enantiomeric excess (%ee) or diastereomeric excess (%de).

  • Identity Confirmation: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum should show the expected molecular ion peak corresponding to the spiro[benzofuran-piperidine] compound.[13]

Protocol 4: Structural Elucidation by NMR

Objective: To confirm the covalent structure and determine the relative stereochemistry of the isomer.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integrations should be consistent with the expected structure of the spiro[benzofuran-piperidine] core and its substituents.[14]

  • 2D NMR (Relative Stereochemistry): For diastereomers, the relative configuration can often be determined using a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[15]

    • Principle: The NOESY experiment detects protons that are close in space (< 5 Å). Correlations (cross-peaks) between protons on the benzofuran ring and protons on the piperidine ring can reveal their relative orientation (e.g., cis or trans).

    • Execution: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 500-800 ms).

    • Interpretation: Analyze the cross-peaks to build a 3D model of the molecule's conformation in solution.

Protocol 5: Determination of Absolute Configuration

Objective: To unambiguously assign the R/S configuration to each stereocenter. This is the ultimate goal of the characterization process.[16]

Method A: Single-Crystal X-ray Crystallography (Gold Standard)

  • Principle: This technique provides a definitive 3D structure of the molecule in its crystalline state.[17][]

  • Procedure:

    • Grow a high-quality single crystal of the purified isomer. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

    • Analyze the crystal using an X-ray diffractometer.

    • The resulting electron density map allows for the assignment of the absolute configuration, typically via the Flack parameter.

Method B: Vibrational Circular Dichroism (VCD) Spectroscopy

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19] This experimental spectrum can be compared to a spectrum predicted by density functional theory (DFT) calculations for a known stereoisomer (e.g., the R,R-isomer). A match between the experimental and calculated spectra confirms the absolute configuration.[20]

  • Advantage: VCD is performed on the sample in solution, eliminating the need for crystallization, which is a significant advantage for oils or non-crystalline solids.[19]

Conclusion

The successful development of drug candidates based on the spiro[benzofuran-piperidine] scaffold is critically dependent on rigorous stereochemical control. The integrated workflow presented in this note, combining high-efficiency SFC for purification with a multi-technique analytical approach (MS, NMR, and X-ray/VCD), provides a robust and reliable strategy for isolating and fully characterizing these complex chiral molecules. By following these protocols, researchers can confidently advance single-isomer candidates, ensuring optimal safety and efficacy in their drug discovery programs.

References

Application Notes and Protocols: 2H-Spiro[benzofuran-3,4'-piperidine] as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spiro[benzofuran-piperidine] Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful design element. Their inherent three-dimensionality and conformational rigidity can lead to improved target affinity, selectivity, and metabolic stability compared to their flatter, acyclic, or simple heterocyclic counterparts.

Among these privileged structures, the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold represents a particularly valuable building block. It merges the benzofuran motif, a core component of numerous bioactive natural products and approved drugs, with the ubiquitous piperidine ring, a staple in central nervous system (CNS) agents. This unique fusion provides a rigid framework with a defined spatial arrangement of aromatic and basic functionalities, making it an ideal starting point for the synthesis of diverse compound libraries targeting a range of biological targets. This guide provides a detailed technical overview of the synthesis and strategic application of this scaffold for researchers in organic synthesis and drug development. The protocols described herein are designed to be robust and adaptable, with an emphasis on the underlying chemical principles that govern each transformation.

Part 1: Synthesis of the Core Scaffold

A convergent and highly efficient method for the synthesis of the 2H-Spiro[benzofuran-3,4'-piperidine] core has been established, providing a reliable route to the key building block.[1] The overall strategy involves the preparation of a suitable ortho-substituted phenolic precursor followed by an acid-catalyzed intramolecular cyclization.

Synthetic Workflow Overview

The synthesis can be logically divided into two main stages: formation of the ether linkage and subsequent spirocyclization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocyclization & Deprotection A 2-Bromobenzyl alcohol C Ether Precursor A->C NaH, THF B N-Boc-4-piperidinemethanol B->C D Organolithium Intermediate C->D n-BuLi, THF, -78 °C E N-Boc-2H-Spiro[benzofuran- 3,4'-piperidine] D->E Intramolecular Cyclization F Final Scaffold 2H-Spiro[benzofuran-3,4'-piperidine] E->F TFA or HCl

Caption: General workflow for the synthesis of the spiro[benzofuran-piperidine] scaffold.

Protocol 1.1: Synthesis of N-Boc-2H-Spiro[benzofuran-3,4'-piperidine]

This protocol details the key steps for constructing the protected spirocycle. The N-Boc protecting group is crucial for ensuring high yields and simplifying purification, and it can be readily removed in the final step.

Materials:

  • 2-Bromobenzyl alcohol

  • N-Boc-4-piperidinemethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Ether Formation:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2-bromobenzyl alcohol (1.0 eq) in THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Add a solution of N-Boc-4-piperidinemethanol (1.1 eq) in THF.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor reaction progress by TLC.

    • Cool the mixture to room temperature and cautiously quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the ether precursor.

  • Spirocyclization:

    • Dissolve the purified ether precursor (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the organolithium species.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The lithiation at the ortho-bromo position is followed by an intramolecular nucleophilic attack onto the piperidine carbonyl equivalent, leading to ring closure.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to afford N-Boc-2H-Spiro[benzofuran-3,4'-piperidine].

Protocol 1.2: Deprotection to Yield the Free Amine

Materials:

  • N-Boc-2H-Spiro[benzofuran-3,4'-piperidine]

  • Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve the N-Boc protected spirocycle (1.0 eq) in DCM.

  • Add TFA (5-10 eq) or 4 M HCl in Dioxane (5-10 eq) and stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • If using TFA, dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize the acid. If using HCl/Dioxane, the hydrochloride salt can often be precipitated with ether and collected by filtration, or neutralized as with the TFA procedure.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure 2H-Spiro[benzofuran-3,4'-piperidine] free base. The product can be stored as the more stable hydrochloride salt if desired.

Part 2: Application in Synthesis - Derivatization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the primary handle for diversification, allowing for the introduction of a wide array of substituents to modulate the pharmacological properties of the final compounds. Standard N-functionalization reactions proceed readily with this scaffold.

Protocol 2.1: N-Alkylation

N-alkylation introduces alkyl or aralkyl groups, which can serve as key pharmacophoric elements, for instance, in ligands for sigma or opioid receptors.[2][3]

Materials:

  • 2H-Spiro[benzofuran-3,4'-piperidine]

  • Alkyl or Benzyl Halide (e.g., Benzyl bromide, 1.1 eq)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)

  • Solvent (e.g., Acetonitrile or DMF)

Step-by-Step Procedure:

  • To a solution of 2H-Spiro[benzofuran-3,4'-piperidine] (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or heat to 50-70 °C for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography to yield the N-alkylated product.

EntryAlkylating AgentBaseSolventTemp (°C)Yield (%)
1Benzyl bromideK₂CO₃ACN60>90
24-Fluorobenzyl chlorideK₂CO₃DMF7088
3Ethyl bromoacetateDIPEAACNRT85
Protocol 2.2: N-Acylation

N-acylation is a straightforward method to introduce amide functionalities, which can act as hydrogen bond donors or acceptors and are common in many drug molecules.

Materials:

  • 2H-Spiro[benzofuran-3,4'-piperidine]

  • Acid Chloride or Anhydride (e.g., Benzoyl chloride, 1.1 eq)

  • Base (e.g., Triethylamine or Pyridine, 1.5 eq)

  • Solvent (e.g., Dichloromethane or THF)

Step-by-Step Procedure:

  • Dissolve 2H-Spiro[benzofuran-3,4'-piperidine] (1.0 eq) and triethylamine (1.5 eq) in DCM and cool to 0 °C.

  • Add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until completion as monitored by TLC.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography or recrystallization to obtain the N-acylated product.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation Scaffold 2H-Spiro[benzofuran- 3,4'-piperidine] Alkylation R-X, Base (e.g., K₂CO₃, ACN) Scaffold->Alkylation Acylation RCOCl, Base (e.g., Et₃N, DCM) Scaffold->Acylation Product_Alk N-Alkyl Derivative Alkylation->Product_Alk Product_Acyl N-Acyl Derivative Acylation->Product_Acyl

Caption: Key derivatization pathways for the spiro[benzofuran-piperidine] scaffold.

Part 3: Advanced Applications in Medicinal Chemistry

The rigid 2H-Spiro[benzofuran-3,4'-piperidine] scaffold has been successfully employed in the development of potent and selective ligands for various CNS targets.

Application Example 1: Synthesis of Sigma (σ) Receptor Ligands

Derivatives of spiro[benzofuran-piperidine] have shown high affinity for σ receptors, which are implicated in a variety of neurological disorders and are targets for cancer diagnostics and therapeutics.[4][5] The N-aralkyl substituents are crucial for modulating affinity and selectivity between σ₁ and σ₂ subtypes.

A typical synthetic route involves the N-alkylation of the core scaffold with a suitably functionalized alkyl halide, often containing a terminal group for further elaboration or a complete pharmacophore. For example, alkylation with a 4-(4-fluorophenyl)-4-oxobutyl halide can generate precursors to potent neuroleptic agents.[2]

Compound StructureTargetAffinity (Ki, nM)
N-Benzyl-spiro[...]σ₁5.2
N-(4-Phenylbutyl)-spiro[...]σ₁/σ₂2.1 (σ₁), 15.6 (σ₂)
N-[2-(3,4-Dichlorophenyl)ethyl]-spiro[...]σ₁1.8

Note: Data is representative and adapted from literature on related spiro[isobenzofuran-piperidine] scaffolds to illustrate the potential of the class.[4]

Application Example 2: Development of Opioid Receptor Modulators

The scaffold has also been explored for its potential in developing novel analgesics targeting opioid receptors.[3] The orientation of the aromatic ring and the nitrogen lone pair, locked in place by the spirocyclic system, can be fine-tuned through substitution to achieve high affinity for specific opioid receptor subtypes (μ, δ, κ). C-alkylation on the benzofuran or piperidine rings, in conjunction with N-substitution, has been shown to dramatically enhance μ-opioid receptor affinity.[3]

Conclusion

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold is a high-value building block for contemporary drug discovery. Its convergent synthesis provides reliable access to the core structure, and the reactive piperidine nitrogen serves as a versatile anchor point for extensive chemical modification. The rigid, three-dimensional nature of this scaffold offers a distinct advantage in designing ligands with improved potency and selectivity for challenging biological targets, particularly within the central nervous system. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemical space accessible from this promising starting material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2H-Spiro[benzofuran-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-Spiro[benzofuran-3,4'-piperidine]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My reaction yield for the synthesis of 2H-Spiro[benzofuran-3,4'-piperidine] is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of spiro[benzofuran-3,4'-piperidine] can stem from several factors, from reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • Issue: Impurities in your starting materials (e.g., the substituted benzofuran precursor or the piperidine derivative) can interfere with the reaction, leading to side products or inhibition of the desired transformation.

  • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify purity by analytical methods such as NMR or LC-MS before starting the reaction.

2. Reaction Conditions:

  • Issue: The chosen reaction conditions might not be optimal for your specific substrates. Key parameters to consider are the choice of solvent, temperature, and reaction time.

  • Solution: A systematic optimization of reaction conditions is recommended. For instance, in related spiro-benzofuran syntheses, solvent choice has been shown to be critical, with THF often providing superior results over other solvents like acetonitrile or water.[3] Temperature can also play a crucial role; for example, in some azomethine ylide cycloadditions to form spiro-benzofuran derivatives, increasing the temperature from 40°C to 60°C significantly improved the yield.[3]

    Optimization of Reaction Conditions for a Model Spiro-Benzofuran Synthesis[3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile401682
2DCE402485
3EtOAc402488
4Toluene402486
5THF402190
6THF501095
7THF 60 5 99
8THF70599

3. Choice of Catalyst/Base:

  • Issue: If your synthesis involves a catalyzed step, such as a base-catalyzed intramolecular cyclization, the choice and amount of the catalyst are critical.[4] An inappropriate base might not be strong enough to deprotonate the necessary position, or it could lead to undesired side reactions.

  • Solution: Screen a variety of bases, ranging from inorganic bases like K₂CO₃ to organic bases like DBU. The concentration of the base should also be optimized. In some cases, a phase-transfer catalyst can be beneficial, especially in biphasic reaction systems.

4. Reaction Atmosphere:

  • Issue: Some intermediates or reagents might be sensitive to oxygen or moisture.

  • Solution: Unless the reaction is known to be air-tolerant, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Use dry solvents and glassware to minimize moisture.

Below is a general troubleshooting workflow to improve your reaction yield:

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_conditions Systematically Optimize Reaction Conditions (Solvent, Temperature, Time) check_purity->optimize_conditions If pure screen_catalyst Screen Different Catalysts/Bases optimize_conditions->screen_catalyst control_atmosphere Control Reaction Atmosphere (Inert Gas, Dry Solvents) screen_catalyst->control_atmosphere purification Optimize Purification Method control_atmosphere->purification success Improved Yield purification->success

Caption: A workflow for troubleshooting low reaction yields.

Question: I am observing significant impurity formation in my reaction. How can I identify and minimize these side products?

Answer: Impurity formation is a common challenge. The first step is to identify the impurities, which can often provide clues about the undesired reaction pathways.

1. Identification of Impurities:

  • Use analytical techniques like LC-MS and NMR to determine the molecular weights and structures of the major impurities.

  • Consider potential side reactions based on your starting materials and reagents. Common side reactions include oxidation, dimerization of starting materials, or alternative cyclization pathways.

2. Minimizing Impurity Formation:

  • Temperature Control: Some side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature may selectively slow down the formation of impurities.

  • Order of Addition: The order in which you add your reagents can be crucial. For multi-component reactions, a specific order of addition might be necessary to avoid the formation of undesired intermediates.[6][7]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of byproducts.

  • Choice of Reagents: In some cases, a different choice of reagent can lead to a cleaner reaction. For example, if you are using a strong, non-hindered base that is causing side reactions, switching to a bulkier or weaker base might be beneficial.

Frequently Asked Questions (FAQs)

Question: What are the common synthetic strategies for constructing the 2H-Spiro[benzofuran-3,4'-piperidine] core?

Answer: Several synthetic strategies have been developed to construct this spirocyclic system. The choice of strategy often depends on the available starting materials and the desired substitution patterns. Common approaches include:

  • Intramolecular Cyclization: This is a widely used method where a suitably functionalized precursor undergoes an intramolecular reaction to form the spirocyclic core. Examples include intramolecular Michael additions and radical cyclizations.[8][9]

  • Multi-component Reactions: These reactions involve the combination of three or more starting materials in a one-pot synthesis to form the desired product.[6][7] These methods are often highly efficient and can be used to generate a library of derivatives.

  • Convergent Synthesis: In this approach, the benzofuran and piperidine moieties are synthesized separately and then coupled in a later step to form the final spirocyclic product. This method can be advantageous for complex targets.[10]

Question: How do I choose the optimal solvent for my reaction?

Answer: The choice of solvent can significantly impact the reaction rate, yield, and even the product distribution. When choosing a solvent, consider the following:

  • Solubility: The starting materials and any catalysts or reagents should be soluble in the chosen solvent.

  • Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. Aprotic polar solvents like THF, DMF, and acetonitrile are commonly used.[3]

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature at which you can run your reaction at atmospheric pressure.

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like water or alcohols may interfere with reactions involving strong bases or organometallic reagents.

A solvent screen is often the best way to identify the optimal solvent for a new reaction.

Question: What is a reliable, step-by-step protocol for the synthesis of a 2H-Spiro[benzofuran-3,4'-piperidine] derivative?

Answer: While the exact protocol will depend on the specific derivative you are synthesizing, here is a general protocol for a three-component synthesis of a related spiro[benzofuran-pyrrolidine] derivative, which can be adapted. This protocol is based on a [3+2] azomethine ylide cycloaddition reaction.[3][7]

Experimental Protocol: Three-Component Synthesis of a Spiro[benzofuran-pyrrolidine] Derivative

Materials:

  • (Z)-3-benzylidenebenzofuran-2(3H)-one (1.0 mmol)

  • Ninhydrin (1.0 mmol)

  • Sarcosine (1.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Z)-3-benzylidenebenzofuran-2(3H)-one (1.0 mmol), ninhydrin (1.0 mmol), and sarcosine (1.0 mmol).

  • Add anhydrous THF (10 mL) to the flask.

  • Place the flask in a preheated oil bath at 60°C.

  • Stir the reaction mixture at 60°C for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure spiro[benzofuran-pyrrolidine] product.

  • Characterize the final product using NMR, HRMS, and other relevant analytical techniques.

Note: This is a generalized protocol. The specific substrates, stoichiometry, and reaction conditions may need to be optimized for the synthesis of 2H-Spiro[benzofuran-3,4'-piperidine].

References

Technical Support Center: Overcoming Low Solubility of 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Understanding the Solubility Challenge

Researchers and drug development professionals frequently encounter promising compounds that are hindered by poor aqueous solubility. Derivatives of 2H-Spiro[benzofuran-3,4'-piperidine] represent a class of molecules with significant therapeutic potential, often targeting central nervous system disorders.[1][2][3] However, their inherent structural characteristics—a rigid, multi-ring spirocyclic system—often lead to high crystal lattice energy and significant lipophilicity, contributing to low aqueous solubility.[4] This poor solubility is a major hurdle, as it directly impacts dissolution rate and, consequently, oral bioavailability, potentially halting the progression of an otherwise viable drug candidate.[5][6]

This guide provides a structured, in-depth approach to systematically troubleshoot and overcome the solubility challenges associated with these complex heterocyclic compounds. We will move from fundamental principles to advanced formulation strategies, providing both the "how" and the "why" behind each technique.

Troubleshooting Guide & FAQs

This section is designed as an interactive Q&A to address the most common issues encountered in the laboratory.

Initial Assessment & Quick Fixes

Question 1: My spiro[benzofuran-piperidine] derivative won't dissolve in my aqueous buffer for an initial in vitro assay. What's the first thing I should try?

Answer: The first and most critical step is to leverage the basicity of the piperidine ring. The nitrogen atom in the piperidine moiety is basic, with a predicted pKa around 10.[7][8] This means its ionization state—and therefore solubility—is highly dependent on pH.[9]

  • Immediate Action: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4.0-6.0). By acidifying the solution, you protonate the piperidine nitrogen, forming a positively charged species (a salt) which is generally much more water-soluble than the neutral free base.

  • Causality: The protonated amine can readily form ion-dipole interactions with water molecules, disrupting the crystal lattice and promoting dissolution. For many basic drugs, salt formation is a simple and effective method to increase solubility by several orders of magnitude.[10][11]

Question 2: I tried adjusting the pH, but the solubility is still insufficient, or my compound is not stable at low pH. What's the next logical step?

Answer: If pH adjustment is insufficient or not viable, the next step is to modify the polarity of the solvent system using co-solvents. This is a widely used technique for lipophilic compounds.[12][13]

  • Immediate Action: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO, ethanol, or PEG 400. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.[8]

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous medium. This lessens the energy required for the nonpolar spiro[benzofuran-piperidine] molecule to leave its solid state and enter the solvent, effectively increasing solubility.[12]

Question 3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?

Answer: This is a classic sign that you are creating a supersaturated solution that is thermodynamically unstable. The key is to control the dilution process and potentially add stabilizers.

  • Troubleshooting Steps:

    • Optimize Final Co-solvent Concentration: Determine the maximum percentage of co-solvent your assay can tolerate without affecting the results.

    • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions into solutions containing progressively less organic co-solvent. This gradual change in solvent polarity can prevent abrupt precipitation.

    • Incorporate Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to the final aqueous buffer. Surfactants form micelles that can encapsulate the lipophilic compound, keeping it dispersed and preventing precipitation.

Advanced Solubilization Strategies

If the initial troubleshooting steps do not yield the desired solubility, more advanced formulation techniques are required.

Question 4: When should I consider more complex methods like cyclodextrin complexation or solid dispersions?

Answer: These advanced methods are appropriate when you need a significant, multi-fold increase in solubility, especially for in vivo studies where achieving a sufficient concentration for oral absorption is critical.

  • Go To Cyclodextrins When: You need to increase the apparent solubility of the drug in solution without chemically modifying it. Cyclodextrins are particularly effective for compounds that can fit within their hydrophobic cavity.[8]

  • Go To Solid Dispersions When: You need to enhance both the solubility and the dissolution rate for a solid dosage form. This is often a preferred strategy for BCS Class II compounds (high permeability, low solubility).[6]

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. They can encapsulate poorly soluble "guest" molecules, like the spiro[benzofuran-piperidine] core, forming a water-soluble inclusion complex.[5][8]

Mechanism of Action: The nonpolar part of the drug molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble drug and bringing it into solution.[14]

Cyclodextrin TypeCavity Size (Å)Key Features & Best For
β-Cyclodextrin (β-CD) 6.0 - 6.5Standard size, often suitable for two-ring systems. Limited by lower aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) 6.0 - 6.5High aqueous solubility, low toxicity. A very common choice for parenteral formulations.
Sulfobutylether-β-CD (SBE-β-CD) 6.0 - 6.5High aqueous solubility, negatively charged. Can enhance complexation with basic drugs (like protonated piperidines).
Strategy 2: Amorphous Solid Dispersions (ASDs)

In a solid dispersion, the drug is dispersed at a molecular level within a hydrophilic polymer matrix. By preventing the drug from crystallizing, it is maintained in a high-energy amorphous state.[5][9]

Mechanism of Action: The amorphous form of a drug does not have an organized crystal lattice. Consequently, less energy is required for dissolution compared to its crystalline counterpart, leading to a higher apparent solubility and faster dissolution rate.[10] The polymer carrier serves to stabilize this amorphous state and prevent recrystallization.

Polymer CarrierPreparation MethodKey Features
PVP (Polyvinylpyrrolidone) Spray Drying, Hot Melt ExtrusionWell-established, good solubilization capacity.
HPMC (Hydroxypropyl Methylcellulose) Spray Drying, Hot Melt ExtrusionCan also act as a precipitation inhibitor in solution.
Soluplus® (PVP-VA Copolymer) Hot Melt ExtrusionForms micelles in aqueous media, enhancing solubilization.

Experimental Protocols & Workflows

Workflow for Solubility Troubleshooting

The following diagram outlines a logical decision-making process for addressing solubility issues with 2H-Spiro[benzofuran-3,4'-piperidine] derivatives.

Solubility_Workflow Start Start: Compound has low aqueous solubility Assess_pKa 1. Assess Basicity Is the piperidine nitrogen accessible? (Predicted pKa ~10) Start->Assess_pKa pH_Adjust 2. pH Adjustment Lower pH to 4.0-6.0 to form a salt. Assess_pKa->pH_Adjust Yes Co_Solvent 3. Co-solvent Screening (DMSO, Ethanol, PEG 400) Prepare concentrated stock. Assess_pKa->Co_Solvent No / pH sensitive Check_Sol_1 Solubility Sufficient? pH_Adjust->Check_Sol_1 Check_Sol_1->Co_Solvent No / Unstable End_Success Success: Compound Solubilized Check_Sol_1->End_Success Yes Check_Sol_2 Solubility Sufficient & Stable upon dilution? Co_Solvent->Check_Sol_2 Advanced 4. Advanced Formulation (Required for in vivo or high conc.) Check_Sol_2->Advanced No Check_Sol_2->End_Success Yes Cyclodextrin 4a. Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) Advanced->Cyclodextrin ASD 4b. Amorphous Solid Dispersion (PVP, HPMC) Advanced->ASD End_Fail Re-evaluate: Consider chemical modification to improve physicochemical properties Advanced->End_Fail If strategies fail Cyclodextrin->End_Success ASD->End_Success

Caption: Decision workflow for enhancing solubility.

Protocol 1: Screening for pH-Dependent Solubility
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.5.

  • Addition: Add an excess amount of the solid spiro[benzofuran-piperidine] compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH range for solubilization.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol, based on the method by Higuchi and Connors, determines the binding constant and stoichiometry of the drug-cyclodextrin complex.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Addition: Add an excess amount of the spiro[benzofuran-piperidine] compound to each cyclodextrin solution.

  • Equilibration & Separation: Follow steps 3 and 4 from the pH screening protocol.

  • Quantification: Analyze the supernatant from each vial via HPLC-UV to determine the concentration of the dissolved drug.

  • Analysis: Plot the total drug solubility against the cyclodextrin concentration.

    • A linear plot (AL-type) indicates the formation of a 1:1 complex.

    • The slope of the line can be used to calculate the stability constant (Ks), which quantifies the strength of the interaction.

Mechanism of Cyclodextrin Inclusion

The diagram below illustrates the encapsulation of a lipophilic drug molecule within a cyclodextrin host.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Drug Poorly Soluble Drug (Lipophilic Core) p1 CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Water1 Water Complex Soluble Inclusion Complex Drug_in_CD Drug Water2 Water p1->Complex + H₂O p2

Caption: Encapsulation of a drug by a cyclodextrin.

Summary and Concluding Remarks

Overcoming the low solubility of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives is a multifactorial problem that can be systematically addressed. The basicity of the piperidine ring offers a direct and powerful initial approach via pH modification. Should this prove insufficient, a range of formulation strategies, from co-solvents to advanced techniques like cyclodextrin complexation and amorphous solid dispersions, are available.[9][13] The choice of method depends on the required solubility increase, the intended application (e.g., in vitro vs. in vivo), and the physicochemical properties of the specific derivative. By applying the logical workflow and experimental protocols outlined in this guide, researchers can effectively navigate these challenges and unlock the full therapeutic potential of this important class of compounds.

References

Technical Support Center: Purification of Polar Spiro[benzofuran-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of polar spiro[benzofuran-piperidine] compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying this important class of molecules. The inherent polarity and basicity of the piperidine moiety, combined with the often rigid and complex spirocyclic benzofuran scaffold, present significant hurdles in achieving high purity. This resource aims to provide both theoretical understanding and practical, field-proven solutions to these challenges.

Introduction: The Purification Hurdle

Spiro[benzofuran-piperidine] scaffolds are prevalent in many biologically active compounds, including potential central nervous system agents.[1][2] Their purification is often complicated by their polar nature, which can lead to issues such as poor solubility in common organic solvents, strong interactions with silica gel, and difficulty in achieving baseline separation from polar impurities.[3] The basic nitrogen of the piperidine ring can interact strongly with acidic silica gel, causing peak tailing, streaking, and even compound degradation.[4][5]

Section 1: Chromatographic Purification Strategies

Chromatography is the workhorse for purifying synthetic compounds. However, the unique properties of polar spiro[benzofuran-piperidine] derivatives often require non-standard approaches.

Frequently Asked Questions (FAQs) - Chromatography

Q1: My polar spiro[benzofuran-piperidine] compound is streaking badly on a silica gel column. What is causing this and how can I fix it?

A1: Streaking, or tailing, is a common issue when purifying basic compounds like piperidines on acidic silica gel.[4][5] The lone pair of electrons on the piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-uniform elution front.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to compete with your compound for the active sites on the silica.[4]

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-1% TEA or DEA to your mobile phase.[6][7] This will neutralize the acidic sites on the silica gel.

    • Ammonia in Methanol: For very basic compounds, a solution of 1-2% of 7N ammonia in methanol mixed with dichloromethane can be effective.[8]

  • Stationary Phase Selection:

    • Alumina (Basic or Neutral): Switching to a different stationary phase like basic or neutral alumina can mitigate the strong acidic interactions.[5][9]

    • Amine-Functionalized Silica: Using an amine-functionalized silica column can provide a "base shield," minimizing interactions between your basic compound and the silica surface.[4][10]

  • Sample Load: Overloading the column can exacerbate tailing. Try reducing the amount of crude material loaded onto the column.[5]

Q2: My compound is highly polar and either doesn't move from the baseline or elutes very quickly with highly polar solvents in normal-phase chromatography. What are my options?

A2: This indicates that the polarity of your compound is outside the optimal range for standard normal-phase chromatography.

Troubleshooting Steps:

  • Reversed-Phase Chromatography (RPC): This is often the best alternative for highly polar compounds.[9]

    • Stationary Phase: Use a C18 or C8 column. For very polar compounds that may not retain well even on C18, consider polar-endcapped or polar-embedded columns that are stable in highly aqueous mobile phases.[7]

    • Mobile Phase: A typical mobile phase is a gradient of water and an organic solvent like acetonitrile or methanol. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ensuring they are consistently protonated. However, be aware that TFA can be difficult to remove from the final product.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that show little or no retention in reversed-phase.[10]

    • Mechanism: HILIC utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (usually water).[10] Water acts as the strong eluting solvent in this case.[10]

Workflow for Chromatographic Method Development

Caption: Chromatographic method development workflow.

Comparative Table of Chromatographic Conditions
Challenge Technique Stationary Phase Typical Mobile Phase Additive(s) Pros Cons
Peak Tailing/Streaking Normal-PhaseSilica GelDichloromethane/Methanol0.1-1% TriethylamineSimple, widely availableAdditive may need removal
Poor Retention (Normal Phase) Reversed-PhaseC18, C8Water/Acetonitrile0.1% Formic Acid/TFAExcellent for polar compoundsTFA can be hard to remove
No Retention (Reversed Phase) HILICSilica, Amine, DiolAcetonitrile/WaterAmmonium formate/acetateRetains very polar compoundsLonger equilibration times
Chiral Separation SFCChiral (e.g., Polysaccharide-based)CO2/Methanol or IPABasic amines (e.g., DEA)Fast, green, high resolutionSpecialized equipment needed

Section 2: Crystallization for High Purity

Crystallization can be a powerful final purification step to obtain highly pure material, especially for removing trace impurities that are difficult to separate chromatographically.

Frequently Asked Questions (FAQs) - Crystallization

Q1: My polar spiro[benzofuran-piperidine] compound is an oil and won't crystallize. What can I do?

A1: The high polarity and potential for multiple hydrogen bonding interactions can make crystallization challenging.

Troubleshooting Steps:

  • Solvent Selection: Finding the right solvent system is critical. The ideal solvent should dissolve your compound when hot but not when cold.[11]

    • Screening: Use small vials to test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

    • Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system.[11] Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, heat the mixture until it is clear and allow it to cool slowly.

  • Inducing Crystallization: If a supersaturated solution does not yield crystals upon cooling, several techniques can be employed to induce nucleation.[11]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the supersaturated solution.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

Q2: I am trying to crystallize the freebase of my compound, but it remains an oil. Should I try forming a salt?

A2: Yes, salt formation is an excellent strategy for inducing crystallization of basic compounds. The resulting ionic interactions in the crystal lattice can lead to a more ordered and stable crystalline solid.

Protocol for Salt Formation and Crystallization:

  • Dissolve the Freebase: Dissolve your purified spiro[benzofuran-piperidine] freebase in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Add Acid: Stoichiometrically add a solution of the desired acid (e.g., HCl in ether, methanesulfonic acid, or tartaric acid).

  • Observe Precipitation: The salt may precipitate immediately. If not, you can try cooling the solution, adding a poor solvent, or using the induction techniques described above.

  • Isolate and Wash: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Chiral Separation

Many spiro[benzofuran-piperidine] compounds are chiral, and the separation of enantiomers is often a critical step in drug development.

Frequently Asked Questions (FAQs) - Chiral Separation

Q1: What is the best technique for separating the enantiomers of my spiro[benzofuran-piperidine] compound?

A1: Supercritical Fluid Chromatography (SFC) is often the method of choice for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced solvent consumption compared to HPLC.[12]

Key Considerations for Chiral SFC:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of compounds.

  • Mobile Phase: The mobile phase typically consists of supercritical CO2 and a co-solvent, usually an alcohol like methanol or isopropanol.

  • Additives: For basic compounds like piperidines, adding a small amount of a basic additive (e.g., diethylamine, isopropylamine) to the co-solvent is often crucial for achieving good peak shape and resolution.[12][13][14] These additives compete with the analyte for polar sites on the stationary phase, preventing undesirable interactions.[12]

Decision Tree for Chiral Separation

Caption: Decision tree for chiral separation.

References

Technical Support Center: Optimization of [3+2] Cycloaddition of Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the [3+2] cycloaddition of benzofurans, a powerful reaction for synthesizing complex heterocyclic scaffolds. As Senior Application Scientists, we have compiled this resource to address common experimental challenges and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction with a benzofuran substrate is resulting in very low yields. What are the primary factors I should investigate?

A1: Low yields in these reactions often stem from a few key areas. Systematically investigate the following:

  • Catalyst Activity: Ensure your catalyst is active and handled under appropriate inert conditions if it's sensitive to air or moisture. For Lewis acid catalysts, verify the anhydrous nature of your reaction setup.

  • Reaction Temperature: Temperature plays a critical role. Some cycloadditions require elevated temperatures to overcome activation barriers, while others may suffer from decomposition at higher temperatures.[1] An initial temperature screen is highly recommended.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and pathway.[2] A solvent screen including non-polar (e.g., toluene, dioxane), polar aprotic (e.g., acetonitrile, THF), and sometimes polar protic solvents is advisable.[1][3]

  • Substrate Stoichiometry: The ratio of the benzofuran to the dipolarophile can be crucial. Optimizing this ratio can significantly improve the yield of the desired product.[4]

Q2: I am observing poor diastereoselectivity or a mixture of regioisomers. How can I improve the selectivity of my reaction?

A2: Achieving high selectivity is a common challenge. Consider these factors:

  • Catalyst Selection: The choice of catalyst is paramount for controlling stereoselectivity. Chiral Lewis acids or organocatalysts are often employed to induce asymmetry.[5][6] For dearomative cycloadditions of 2-nitrobenzofurans, excellent diastereoselectivities have been achieved using a base like K₂CO₃.[4]

  • Solvent Effects: The solvent can influence the transition state geometry, thereby affecting diastereoselectivity.[2] Experiment with a range of solvents to find the optimal medium for your specific substrate combination.

  • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[1][7][8]

  • Steric and Electronic Effects: The substituents on both the benzofuran and the dipolarophile play a significant role. Bulky groups can direct the cycloaddition to a specific face, improving diastereoselectivity. The electronic nature of the substituents also influences the frontier molecular orbital interactions, which govern regioselectivity.[8]

Q3: My catalyst appears to be deactivating during the reaction. What are some common causes and solutions?

A3: Catalyst deactivation can be frustrating. Here are some potential causes and remedies:

  • Impurities: Trace amounts of water, oxygen, or other impurities in your reagents or solvents can poison the catalyst. Ensure all starting materials are pure and solvents are appropriately dried and degassed.

  • Product Inhibition: The product itself may coordinate to the catalyst more strongly than the starting materials, leading to inhibition. If this is suspected, running the reaction at a lower concentration or adding the substrate slowly might help.

  • Thermal Instability: The catalyst may not be stable at the reaction temperature. Consider running the reaction at a lower temperature or choosing a more robust catalyst.

  • Incorrect Handling: For air- and moisture-sensitive catalysts, ensure proper handling techniques are used (e.g., glovebox or Schlenk line).

Troubleshooting Guides

Problem 1: Low or No Product Formation

This is a common starting point for many optimization efforts. A systematic approach is key to identifying the root cause.

Experimental Workflow for Troubleshooting Low Yield

A Low/No Product B Verify Starting Materials (Purity, Stability) A->B Step 1 C Check Catalyst Activity (Fresh Catalyst, Inert Atmosphere) B->C Step 2 D Optimize Reaction Temperature (Screen -20°C to 80°C) C->D Step 3 E Screen Solvents (Toluene, THF, CH3CN, DCM) D->E Step 4 F Adjust Substrate Ratio (e.g., 1:1.2, 1.2:1, 1.5:1) E->F Step 5 G Consider Alternative Catalyst (Lewis Acid vs. Base) F->G Step 6

Caption: A systematic workflow for troubleshooting low-yield [3+2] cycloaddition reactions.

Detailed Troubleshooting Steps:

  • Verify Starting Material Integrity:

    • Action: Confirm the purity of your benzofuran and dipolarophile using techniques like NMR or GC-MS. Impurities can inhibit the reaction.

    • Rationale: The presence of unforeseen functional groups or contaminants can interfere with the catalytic cycle or lead to side reactions.

  • Evaluate Catalyst and Reaction Setup:

    • Action: If using a sensitive catalyst, ensure it is fresh and handled under strictly inert conditions. For Lewis acid-catalyzed reactions, all glassware should be flame-dried, and solvents must be anhydrous.[9]

    • Rationale: Many catalysts, particularly Lewis acids and some organometallic complexes, are deactivated by moisture or oxygen.

  • Systematic Optimization of Reaction Parameters:

    • Action: Create a small-scale reaction matrix to screen different temperatures, solvents, and substrate ratios.[4]

    • Rationale: The interplay between these parameters is complex, and a systematic screen is the most efficient way to identify optimal conditions. For example, a reaction might fail in a coordinating solvent like THF at room temperature but proceed smoothly in a non-coordinating solvent like toluene at an elevated temperature.

    Table 1: Example Optimization Matrix for a Lewis Acid-Catalyzed [3+2] Cycloaddition

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
110DCM25<5
210Toluene2515
310Toluene6045
410Toluene8070
510CH₃CN6030
620Toluene8085
Problem 2: Poor Diastereo- or Regioselectivity

Achieving the desired isomer is often the primary goal after establishing product formation.

Logical Flow for Optimizing Selectivity

A Poor Selectivity (Mixture of Isomers) B Lower Reaction Temperature (e.g., RT to 0°C or -78°C) A->B Initial Step C Screen Chiral Catalysts (Lewis Acids, Phosphines, etc.) B->C If temperature is insufficient D Vary Solvent Polarity (Non-polar to Polar Aprotic) C->D Fine-tuning E Modify Substrate Sterics (Introduce Bulky Groups) D->E If catalyst/solvent changes are ineffective F Analyze Electronic Effects (EWG vs. EDG on Substrates) E->F Advanced Strategy

Caption: A decision-making workflow for improving the selectivity of the cycloaddition.

Detailed Strategies for Enhancing Selectivity:

  • Temperature Control:

    • Action: Run the reaction at lower temperatures.

    • Rationale: In many cycloaddition reactions, the formation of the endo isomer is kinetically favored, while the exo isomer is thermodynamically more stable.[8] Lowering the temperature can trap the kinetic product. Conversely, if the desired product is the thermodynamic one, higher temperatures may be beneficial.[8]

  • Catalyst Modification:

    • Action: If using a Lewis acid, consider those with bulky ligands to create a more sterically demanding chiral pocket. For phosphine-catalyzed reactions, different chiral phosphines can lead to different regio- and enantioselectivities.[6]

    • Rationale: The catalyst's structure directly influences the orientation of the substrates in the transition state, thereby controlling the stereochemical outcome.

  • Solvent Tuning:

    • Action: Evaluate a range of solvents with varying polarities.

    • Rationale: The solvent can affect the potential energy landscape of the reaction, sometimes even reversing the kinetic preference for one isomer over another.[2] For instance, a dearomative [3+2] cycloaddition of 2-nitrobenzofurans showed excellent diastereoselectivity in acetonitrile.[4]

Table 2: Influence of Reaction Conditions on Diastereoselectivity

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (dr)Reference
1K₂CO₃CH₃CN65>20:1[4]
2(R)-SITCPTolueneRT>19:1[6]
3NoneEt₂ORTexo favored[2]
4NoneCH₃CNRTexo favored[2]

Experimental Protocols

General Protocol for a Base-Mediated Dearomative [3+2] Cycloaddition of a 2-Nitrobenzofuran

Adapted from a procedure for the synthesis of benzofuro[3,2-b]indol-3-one derivatives.[4]

  • To a reaction vial, add the para-quinamine (0.15 mmol, 1.5 equiv.) and 2-nitrobenzofuran (0.10 mmol, 1.0 equiv.).

  • Add potassium carbonate (K₂CO₃) (0.10 mmol, 1.0 equiv.).

  • Add acetonitrile (2.0 mL).

  • Seal the vial and stir the mixture at 65 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Spiro[benzofuran-piperidine] Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Development Support

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when optimizing the oral bioavailability of spiro[benzofuran-piperidine] compounds. This class of molecules, while promising for various therapeutic targets, often presents significant hurdles in achieving adequate systemic exposure after oral administration.[1][2][3] This document is designed to provide a logical framework for diagnosing and solving these complex issues.

FAQ 1: My novel spiro[benzofuran-piperidine] compound shows high in vitro potency but very low oral bioavailability (<5%) in our rat model. What are the most probable causes?

Answer: This is a classic and frequent challenge in drug discovery. Low oral bioavailability despite high potency points to one or more barriers in the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a complex, often lipophilic scaffold like a spiro[benzofuran-piperidine], the primary culprits are typically poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, or active removal by efflux transporters.[4]

Scientific Rationale: Oral drug absorption is a multi-step process. A drug must first dissolve in the gastrointestinal (GI) fluids, permeate the intestinal epithelium, survive metabolic enzymes in the gut wall and liver, and finally enter systemic circulation.[5] A failure at any of these stages will severely limit its bioavailability. The physicochemical properties of your compound—such as its lipophilicity (LogP), molecular weight, and hydrogen bonding capacity—are key determinants of its success.[6][7]

Visualizing the Barriers to Oral Bioavailability The following diagram illustrates the sequential hurdles a drug must overcome after oral administration.

Caption: Key physiological barriers impacting oral bioavailability.

FAQ 2: How can I systematically diagnose the specific reason for my compound's poor oral bioavailability?

Answer: A systematic, data-driven approach is crucial. You should design a series of in vitro assays to isolate and evaluate each potential barrier: solubility, permeability, efflux, and metabolic stability. This staged approach is more efficient than immediately resorting to extensive animal studies.

Troubleshooting Workflow: The following decision tree outlines a logical workflow for diagnosing the primary absorption barrier.

Caption: A systematic workflow for diagnosing bioavailability issues.

By following this workflow and using the protocols provided in this guide, you can pinpoint the rate-limiting step and select the most appropriate enhancement strategy.

FAQ 3: My compound's kinetic solubility is very low (<10 µg/mL). What are the most effective formulation strategies to address this?

Answer: For compounds with low aqueous solubility, you are facing a "dissolution-limited" absorption problem.[8] The drug cannot be absorbed if it doesn't first dissolve. Several formulation strategies can overcome this, broadly categorized as particle size reduction and solubility enhancement techniques.[9][10]

Scientific Rationale: The rate of dissolution is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles. By reducing particle size, we dramatically increase the surface area, leading to faster dissolution.[11] Other methods work by presenting the drug to the GI fluid in a higher energy or more readily solubilized state.

Recommended Strategies:

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area by reducing particle size to the micron or nanometer range.[11]Well-established technology; can significantly improve dissolution rate.High-energy process; risk of particle agglomeration requires stabilizers.[11]
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[12][13]Can achieve significant supersaturation in the GI tract, driving absorption.Physically unstable; may recrystallize over time. Requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[9][13]Forms a fine emulsion/microemulsion in the gut, presenting the drug in a solubilized state. Can also enhance lymphatic uptake.Potential for drug precipitation upon dilution in the GI tract. Requires careful formulation development.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a hydrophilic cyclodextrin.[9]Forms a true solution, increasing the apparent solubility of the drug.Limited by the stoichiometry of the complex and the drug's molecular size.

Starting Point: For early-stage research, creating an amorphous solid dispersion by spray drying or a simple lipid-based formulation for in vivo studies is often the most practical approach to quickly assess if overcoming the solubility barrier improves exposure.

FAQ 4: My compound is a substrate for P-glycoprotein (P-gp), with a Caco-2 efflux ratio of >5. How can I mitigate this?

Answer: An efflux ratio greater than 2-3 in a Caco-2 assay is a strong indicator that your compound is actively transported out of intestinal cells, severely limiting its net absorption. This is a common issue with piperidine-containing scaffolds. Mitigation involves either medicinal chemistry modifications or formulation-based approaches.

Scientific Rationale: Efflux transporters like P-gp and BCRP are ATP-dependent pumps located on the apical (lumen-facing) side of enterocytes. They act as a protective barrier, expelling xenobiotics back into the GI lumen. If your compound is a high-affinity substrate, its intracellular concentration may never become high enough to allow for passive diffusion into the portal circulation.[5]

Mitigation Strategies:

  • Medicinal Chemistry Approaches:

    • Reduce P-gp Recognition: This is the ideal but most challenging strategy. Analyze your molecule's structure-activity relationship (SAR) to identify pharmacophores recognized by P-gp. Subtle modifications, such as reducing hydrogen bond donors or modulating lipophilicity, can sometimes disrupt recognition without affecting target potency.

    • Increase Passive Permeability: If a drug's passive permeability is very high, it can "overwhelm" the efflux transporters, leading to net positive absorption.[14] This often involves increasing the compound's lipophilicity, but must be balanced against potential decreases in solubility.

  • Formulation and Co-dosing Approaches:

    • Use of Efflux Inhibitors: Co-administering your drug with a known P-gp inhibitor can saturate the transporter, allowing your compound to be absorbed. Piperine (from black pepper) is a well-known natural inhibitor of efflux transporters and some metabolic enzymes.[15][16] While useful for preclinical proof-of-concept, this approach faces significant regulatory hurdles for clinical development due to the risk of drug-drug interactions.

    • Formulation with Excipients: Certain formulation excipients, such as Tween® 80, Cremophor® EL, and Pluronic® block copolymers, have been shown to inhibit P-gp, potentially by altering the cell membrane environment. Incorporating these into a lipid-based formulation can serve a dual purpose of enhancing solubility and inhibiting efflux.

FAQ 5: My compound is soluble and permeable, but my team suspects high first-pass metabolism. What are the next steps?

Answer: If solubility and permeability are not the limiting factors, rapid metabolism in either the gut wall or the liver (first-pass effect) is the next logical cause for low bioavailability.[4] You need to quantify the metabolic stability and identify the metabolic "soft spots" on the molecule.

Diagnostic and Mitigation Steps:

  • Confirm Metabolic Lability: Use the Metabolic Stability Assay (Protocol 3) with both human and rat liver microsomes. A short half-life (<30 minutes) suggests the compound is rapidly cleared by metabolic enzymes (e.g., Cytochrome P450s).[17]

  • Metabolite Identification: If stability is low, perform a metabolite identification study using LC-MS/MS. This will pinpoint which parts of the spiro[benzofuran-piperidine] scaffold are being modified (e.g., N-dealkylation of the piperidine, hydroxylation of an aromatic ring).

  • Medicinal Chemistry Strategy - "Block the Soft Spot":

    • Once a metabolic liability is identified, modify the structure to block that position. For example, if an aromatic ring is being hydroxylated, you can install a metabolically robust group like a fluorine atom at that position. If N-dealkylation of the piperidine is the issue, you might explore different N-substituents that are sterically hindered.

  • Prodrug Approach:

    • A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[18][19] This strategy can be used to mask the part of the molecule susceptible to first-pass metabolism. For instance, a labile hydroxyl group could be temporarily protected as a phosphate ester, which improves solubility and is cleaved by phosphatases in the bloodstream to release the active drug, bypassing first-pass metabolism.[18][20]

Detailed Experimental Protocols

Protocol 1: In Vitro Kinetic Solubility Assay

Principle: This assay measures the solubility of a compound in a buffered solution after precipitating from a DMSO stock, mimicking the conditions when a compound enters the aqueous environment of the GI tract.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration and precipitation of excess compound.

  • Centrifuge the plate at 3000 x g for 20 minutes to pellet the precipitated solid.

  • Carefully transfer a 100 µL aliquot of the supernatant to a new 96-well plate.

  • Prepare a standard curve of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Analyze the concentration of the compound in the supernatant and the standards using LC-MS/MS or HPLC-UV.

  • The measured concentration of the supernatant is the kinetic solubility.

Data Interpretation:

  • < 10 µg/mL: Very low solubility. Likely to cause dissolution-limited absorption.

  • 10-100 µg/mL: Moderate solubility. May require formulation enhancement.

  • > 100 µg/mL: High solubility. Unlikely to be the primary cause of poor bioavailability.

Protocol 2: Caco-2 Permeability and Efflux Ratio Assay

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This model is the gold standard for predicting in vitro intestinal permeability and identifying substrates of efflux transporters like P-gp.[21]

Methodology:

  • Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) and culture for 21-25 days until a confluent, differentiated monolayer is formed.

  • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • A-to-B Permeability (Apical to Basolateral):

    • Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical (A) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) chamber.

    • Replace the sampled volume with fresh buffer.

  • B-to-A Permeability (Basolateral to Apical):

    • Simultaneously, in a separate set of wells, add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀)

    • where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

Data Analysis:

  • Papp (A-to-B):

    • < 2 x 10⁻⁶ cm/s: Low permeability

    • 2-10 x 10⁻⁶ cm/s: Moderate permeability

    • 10 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • ER < 2: Not a significant efflux substrate.

    • ER > 2: Potential efflux substrate. The higher the ratio, the more significant the efflux.

Protocol 3: Metabolic Stability Assay using Human Liver Microsomes (HLM)

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. The rate of disappearance of the parent compound over time is measured.[17]

Methodology:

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system (cofactor for P450 enzymes) and the test compound (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Include a negative control reaction without the NADPH regenerating system to check for non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Interpretation:

    • t½ < 15 min: High clearance, likely to have significant first-pass metabolism.

    • t½ 15-60 min: Moderate clearance.

    • t½ > 60 min: Low clearance, metabolic stability is unlikely to be a major issue.

References

Technical Support Center: Stereochemical Integrity in Spiro[benzofuran-piperidine] Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of chiral spiro[benzofuran-piperidine]s. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to racemization and loss of stereochemical control during these intricate synthetic procedures. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Introduction

The spiro[benzofuran-piperidine] scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The precise three-dimensional arrangement of atoms at the spirocyclic core is often critical for therapeutic efficacy. Consequently, maintaining stereochemical integrity throughout the synthesis is paramount. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant challenge that can undermine the entire synthetic effort.[1][2] This guide will address the common causes of racemization and provide actionable strategies to prevent its occurrence.

Troubleshooting Guide: Preventing Racemization

This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (% ee).

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A1: Before investigating the reaction chemistry, it is crucial to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[3]

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[3]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[3]

  • Precision: Ensure that repeated measurements of the same sample give consistent results.[3]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[3]

Protocol 1: Validation of a Chiral HPLC Method

  • Resolution: Prepare a solution containing both enantiomers (a racemic or scalemic mixture). Inject the solution onto the chiral HPLC column. Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.

  • Precision: Inject the same sample multiple times (e.g., n=5) and calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[3]

  • Linearity: Prepare a series of solutions with varying concentrations of each enantiomer. Inject these solutions and plot the peak area against the concentration for each enantiomer. The resulting calibration curves should be linear with a high correlation coefficient (R² > 0.99).[3]

Q2: I've validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[3][4]

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[3]

  • Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the reaction. Water and other protic impurities can interfere with the catalyst and promote side reactions.[4]

  • Catalyst Purity and Activity: The enantiomeric purity of your chiral catalyst is paramount.[4] If you are preparing the catalyst in-situ, ensure the reaction goes to completion.[4] The presence of even small amounts of the opposite enantiomer of the catalyst can significantly erode the % ee.

  • Reagent Quality: Ensure all other reagents, especially bases or additives, are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.[4]

Q3: My reaction is proceeding with good conversion, but the enantioselectivity is poor. Could the reaction conditions be the culprit?

A3: Absolutely. Reaction parameters such as temperature, concentration, and reaction time play a critical role in stereoselectivity.

Key Reaction Conditions to Optimize:

ParameterImpact on EnantioselectivityTroubleshooting Steps
Temperature Lower temperatures generally favor the desired enantiomer by increasing the energy difference between the diastereomeric transition states.[4][5]Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).[4] Ensure precise temperature control throughout the reaction.
Concentration Both too high and too low concentrations can negatively impact enantioselectivity. High concentrations can lead to catalyst aggregation or background reactions, while low concentrations can slow down the desired catalytic cycle.Screen a range of concentrations to find the optimal value.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to product racemization.[1] This is particularly true if the product has an acidic or basic site that can epimerize.Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Solvent The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4]Screen a variety of solvents, paying attention to polarity and coordinating ability. Non-coordinating solvents like toluene or dichloromethane are often good starting points.[4]
Catalyst Loading Both too low and too high catalyst loadings can lead to a decrease in enantioselectivity.[3] An optimal loading needs to be determined experimentally.[3]Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

dot

Troubleshooting_Workflow start Low % ee Observed validate_hplc Validate Chiral HPLC/GC Method start->validate_hplc First Step check_reagents Check Reagent/Catalyst Purity validate_hplc->check_reagents Method OK optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure temp Temperature optimize_conditions->temp conc Concentration optimize_conditions->conc time Time optimize_conditions->time solvent Solvent optimize_conditions->solvent loading Catalyst Loading optimize_conditions->loading success High % ee Achieved temp->success conc->success time->success solvent->success loading->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q4: What are the common mechanisms of racemization in the synthesis of spiro[benzofuran-piperidine]s?

A4: Racemization typically occurs through the formation of an achiral intermediate.[1][2] In the context of spiro[benzofuran-piperidine] synthesis, common racemization pathways include:

  • Enolate/Enamine Formation: If there is an acidic proton alpha to a carbonyl or imine group in the spirocyclic product, a base can abstract this proton to form a planar, achiral enolate or enamine intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.[1]

  • Carbocation Formation: Reactions that proceed through a carbocation intermediate at the spirocyclic center can also lead to racemization. The incoming nucleophile can attack the planar carbocation from either side with equal probability.[1][6]

  • Ring-Opening/Closing Equilibria: Under certain conditions (e.g., acidic or basic), the spirocycle may undergo a reversible ring-opening to an achiral intermediate, which can then re-close to form either enantiomer.

dot

Racemization_Mechanisms cluster_enolate Enolate Mechanism cluster_carbocation Carbocation Mechanism enantiomer_R (R)-Enantiomer enolate Planar Enolate (Achiral) enantiomer_R->enolate + Base enolate->enantiomer_R + H+ enantiomer_S (S)-Enantiomer enolate->enantiomer_S + H+ starting_material Chiral Precursor carbocation Planar Carbocation (Achiral) starting_material->carbocation product_mix Racemic Product carbocation->product_mix + Nucleophile

Caption: Common racemization mechanisms.

Q5: How can I choose the right chiral catalyst for my reaction?

A5: The choice of catalyst is critical for achieving high enantioselectivity. Organocatalysts, such as those derived from cinchona alkaloids or prolinol, and metal-based chiral catalysts are commonly employed in the synthesis of spirocycles.[7][8][9][10]

Factors to consider when selecting a catalyst:

  • Reaction Type: Different catalysts are effective for different types of reactions (e.g., Michael additions, Mannich reactions, cycloadditions).[7][11][12]

  • Substrate Scope: Review the literature to see which catalysts have been successfully used for similar substrates.

  • Availability and Cost: Consider the commercial availability and cost of the catalyst, especially for large-scale synthesis.

  • Mechanism: Understanding the proposed catalytic cycle can help in selecting a catalyst that is likely to provide the desired stereochemical outcome. For instance, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously often provide high levels of stereocontrol.[8]

Q6: Can the work-up procedure affect the enantiomeric excess of my product?

A6: Yes, the work-up and purification steps can sometimes lead to racemization.

Potential pitfalls during work-up and purification:

  • Acidic or Basic Conditions: Exposure of the product to strong acids or bases during work-up can cause epimerization, especially if the product has a labile stereocenter.[1] Use mild conditions for quenching and extraction, and consider using a buffered aqueous solution.

  • Elevated Temperatures: As mentioned earlier, heat can promote racemization.[1] Avoid high temperatures during solvent removal and purification.

  • Chromatography: While less common, some chiral compounds can racemize on silica or alumina gel. If you suspect this is happening, you can try using a less acidic grade of silica gel or deactivating it with a small amount of a neutral amine like triethylamine.

By carefully considering these factors and systematically troubleshooting your experimental setup, you can significantly improve the chances of successfully synthesizing your target chiral spiro[benzofuran-piperidine]s with high stereochemical purity.

References

Technical Support Center: Scaling Up the Synthesis of 2H-Spiro[benzofuran-3,4'-piperidine] for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of 2H-Spiro[benzofuran-3,4'-piperidine]. This scaffold is a privileged structure in medicinal chemistry, frequently explored for developing agents targeting the central nervous system.[1][2] Its rigid, three-dimensional architecture offers enhanced selectivity and metabolic stability, making it an attractive core for drug candidates.[1][3][4]

Scaling up any multi-step synthesis from the bench to preclinical batch production introduces significant challenges that require careful planning and process optimization. This guide is designed for researchers, chemists, and drug development professionals to navigate common issues encountered during this critical phase. We will address specific problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process development.

Section 1: Overview of a Scalable Synthetic Workflow

A robust and scalable synthesis is paramount. While numerous routes to spiro[benzofuran-piperidine] derivatives exist[5][6][7], a common and industrially viable approach involves the intramolecular cyclization of a phenolic intermediate. The following workflow provides a general framework for producing the core scaffold, which can then be functionalized as needed.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Spirocyclization & Purification cluster_2 Phase 3: Preclinical Batch Preparation A Step 1: O-Alkylation of Phenol B Step 2: Introduction of Piperidine Moiety A->B Intermediate 1 C Step 3: Acid-Catalyzed Spirocyclization B->C Cyclization Precursor D Step 4: Work-up & Isolation C->D E Step 5: Crude Purification (e.g., Crystallization) D->E F Step 6: Final Purification (e.g., Recrystallization/Prep-HPLC) E->F G Step 7: GMP Quality Control & Release F->G

Caption: High-level workflow for the synthesis and purification of the target scaffold.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis and scale-up process.

Part A: Synthesis & Reaction Optimization

Question 1: My spirocyclization reaction (Step 3) is stalling or showing low conversion, even with extended reaction times. What are the likely causes?

Answer: This is a frequent issue during scale-up. Several factors could be at play:

  • Insufficient Acid Catalyst: The cyclization is typically an acid-catalyzed intramolecular Friedel-Crafts-type reaction or a Pictet-Spengler variant, which proceeds via an iminium ion or a stabilized carbocation.[8] On a larger scale, mass transfer limitations can affect the catalyst's local concentration.

    • Solution: Ensure homogeneous mixing. Consider a slow, subsurface addition of the catalyst to prevent localized heating and side reactions. You may need to slightly increase the catalyst loading (e.g., from 1.1 eq to 1.2 eq), but do so cautiously as excessive acid can lead to degradation.

  • Water Content: The presence of water can quench the acid catalyst and hydrolyze reactive intermediates.

    • Solution: Use anhydrous solvents and reagents. Dry the precursor thoroughly before the cyclization step. Consider using a reaction setup with a Dean-Stark trap if water is generated in situ.

  • Temperature Control: Many cyclizations require a specific temperature to overcome the activation energy. A drop in temperature, which can happen in large reactors with inefficient heating, will slow the reaction.

    • Solution: Monitor the internal reaction temperature, not just the jacket temperature. Ensure your reactor is adequately powered and insulated for the scale.

Question 2: I'm observing a significant amount of a side product that appears to be an uncyclized, dehydrated intermediate. How can I favor the desired spirocyclization?

Answer: This suggests that the electrophilic cyclization step is the rate-limiting step and is competing with other pathways.

  • Causality: The formation of an iminium ion or carbocation is reversible, but the subsequent electrophilic aromatic substitution (the ring-closing step) is often the key irreversible step. If the aromatic ring is not sufficiently nucleophilic or if steric hindrance is an issue, elimination or polymerization can compete.

  • Optimization Strategy:

    • Choice of Acid: The strength of the acid is critical. A Brønsted acid like polyphosphoric acid (PPA) or a strong Lewis acid like BF₃·OEt₂ can be more effective than HCl or H₂SO₄ for less reactive substrates.[8]

    • Solvent: The solvent can influence the stability of the reactive intermediate. A non-coordinating, higher-boiling solvent (e.g., toluene, xylene) may be beneficial for reactions requiring higher temperatures.

    • Temperature: A careful temperature screen is advised. While higher temperatures can promote the desired reaction, they can also accelerate decomposition. Start at a moderate temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction by HPLC.

G Precursor Precursor Iminium_Ion Reactive Intermediate (Iminium Ion) Precursor->Iminium_Ion + H+ - H2O Desired_Product Spirocyclic Product Iminium_Ion->Desired_Product Intramolecular Electrophilic Attack (Rate-Limiting) Side_Product Undesired Byproducts Iminium_Ion->Side_Product Elimination / Polymerization

Caption: Competing reaction pathways for the key spirocyclization step.

Part B: Purification and Isolation

Question 3: My product is an oil and difficult to handle after work-up. How can I induce crystallization on a large scale?

Answer: Obtaining a crystalline solid is highly desirable for preclinical materials as it simplifies purification and improves handling and stability.

  • Causality: The inability to crystallize can be due to residual solvents, process impurities acting as "crystal poisons," or the inherent properties of the molecule.

  • Troubleshooting Steps:

    • Purity Check: First, ensure the crude material is of sufficient purity (>90% by HPLC is a good starting point). If not, perform a quick chromatographic plug to remove major impurities.

    • Solvent Screening: A systematic solvent screen is the most effective method. Use a small amount of the oil and test a range of anti-solvents (e.g., heptane, MTBE, water) against solvents in which your product is soluble (e.g., ethyl acetate, isopropanol, acetone).

    • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution. This provides a template for crystal growth.

    • Controlled Cooling: Rapid cooling often leads to oiling out. Implement a slow, controlled cooling ramp in your reactor to encourage the formation of well-ordered crystals.

Table 1: Comparison of Scale-Up Purification Techniques

TechniqueProsConsBest For
Crystallization Highly scalable, cost-effective, can provide very high purity, good for polymorph control.Can be difficult to develop, may require seeding, potential for oiling out.Final purification step for multikilogram batches.
Flash Chromatography Fast, effective for removing closely-related impurities.Requires large volumes of solvent, not easily scalable beyond ~1 kg, high cost.Intermediate purification or for small (gram-scale) final batches.
Preparative HPLC Excellent separation power, can isolate very pure material from complex mixtures.Very expensive, low throughput, requires significant solvent usage and disposal.Isolating analytical standards or very small quantities of highly pure material.

Question 4: My final product purity is inconsistent between batches, and I'm detecting new minor impurities. What is the cause?

Answer: This points to a lack of process control and is a major red flag for preclinical manufacturing, which must adhere to Good Manufacturing Practices (GMP).[9][10]

  • Root Cause Analysis:

    • Starting Material Quality: Are you sourcing starting materials from the same supplier with a consistent certificate of analysis? Impurities in starting materials can be carried through the synthesis.

    • Process Parameter Control: Small deviations in temperature, reaction time, or reagent stoichiometry can have a larger impact on scale. Implement strict process controls and document every step.

    • Degradation: Is the product unstable during work-up or isolation? For example, prolonged exposure to acidic or basic conditions, or high temperatures during solvent distillation, can cause degradation.

  • GMP-Compliant Solutions:

    • Set Specifications: Establish firm specifications for all starting materials, intermediates, and the final product.[11]

    • Process Validation: Demonstrate that your process consistently produces material of the required quality. This involves running the reaction under the same conditions multiple times.

    • Impurity Profiling: Identify the structure of recurring impurities. This can provide valuable insight into the side reactions occurring and help you refine the process to minimize them.

    • Stability Testing: Conduct stability tests on your final product under various conditions (temperature, humidity, light) to establish its shelf-life and identify potential degradation pathways.[9][10]

Section 3: Preclinical Quality Control Protocol

For preclinical toxicology studies, the active pharmaceutical ingredient (API) must be produced under rigorous quality control. This protocol outlines the minimum requirements.

Step 1: Certificate of Analysis (CoA) Generation A comprehensive CoA is required for every batch. It should include the following tests:

TestMethodSpecification ExampleRationale
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical form and consistency.
Identity ¹H NMR, ¹³C NMR, MSSpectra conform to reference standardConfirms the chemical structure is correct.
Purity (Assay) HPLC-UV≥ 98.0%Quantifies the amount of the desired compound.
Individual Impurity HPLC-UVAny single impurity ≤ 0.2%Controls levels of specific known and unknown impurities.
Residual Solvents GC-HSPer ICH Q3C GuidelinesEnsures solvents used in manufacturing are removed to safe levels.
Water Content Karl Fischer Titration≤ 0.5%Water can affect stability and accurate weighing.

Step 2: Analytical Method Validation The primary analytical method (typically HPLC) must be validated to prove it is fit for purpose. This includes demonstrating:

  • Specificity: The method can distinguish the API from impurities and degradation products.

  • Linearity: The detector response is proportional to the concentration of the API.

  • Accuracy & Precision: The method gives the "true" value consistently and reproducibly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

Step 3: Documentation and Batch Records All steps of the manufacturing process must be documented in detail in a batch production record. This is a core requirement of GMP.[12] Any deviation from the established procedure must be documented, investigated, and justified. This ensures traceability and accountability, which are critical for regulatory submissions.

References

Validation & Comparative

A Comparative Analysis of 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives and Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, remains a cornerstone of symptomatic treatment for Alzheimer's disease (AD).[1][2] While established drugs like Donepezil, Rivastigmine, and Galantamine have been the mainstay of therapy, the quest for more effective and potentially disease-modifying agents is relentless.[1][3] This guide provides a comparative analysis of a promising class of compounds, the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold, against these well-known AChE inhibitors, offering experimental data and procedural insights for researchers in the field.

The benzofuran core is a significant pharmacophore found in many bioactive natural products and synthetic drugs, recognized for its potential in designing anti-Alzheimer's agents.[4][5] The spirocyclic structure imparts a three-dimensional rigidity that can enhance selectivity and improve metabolic stability, making the 2H-Spiro[benzofuran-3,4'-piperidine] framework a compelling candidate for novel central nervous system agents.[6]

Established AChE Inhibitors: The Clinical Benchmark

The current landscape of AD treatment is dominated by three primary AChE inhibitors, each with a distinct pharmacological profile.[3] Understanding their efficacy, measured by the half-maximal inhibitory concentration (IC50), is crucial for benchmarking new chemical entities.

  • Donepezil: A highly selective and reversible inhibitor of AChE.[7][8] It is a piperidine derivative that interacts with both the catalytic and peripheral anionic sites of the enzyme.[9]

  • Rivastigmine: A pseudo-irreversible inhibitor that acts on both AChE and butyrylcholinesterase (BuChE), an enzyme that also plays a role in acetylcholine hydrolysis, particularly in the later stages of AD.[7][10]

  • Galantamine: A reversible, competitive inhibitor of AChE that also acts as an allosteric potentiating ligand for nicotinic acetylcholine receptors, offering a dual mechanism of action.[7]

The inhibitory potency of these drugs sets the standard for any new compound aspiring to clinical relevance.

Known Inhibitor Target Enzyme(s) Reported AChE IC50 Range (nM) Mechanism
DonepezilAChE (highly selective)14 - 340[7][11][12]Reversible
RivastigmineAChE and BuChE4,000 - 9,120[7][11]Pseudo-irreversible
GalantamineAChE2,800 - 5,130[7][12]Reversible, Competitive

Note: IC50 values can vary based on experimental conditions, such as enzyme source and assay methodology.

The Emergence of 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives

Recent synthetic and screening efforts have identified several benzofuran and spiro-piperidine derivatives with potent AChE inhibitory activity. These compounds often possess a multi-target profile, addressing other pathological aspects of Alzheimer's disease, such as β-amyloid (Aβ) aggregation and oxidative stress.[13][14]

Several studies have demonstrated that derivatives of the benzofuran scaffold can exhibit AChE inhibition comparable to, or even exceeding, that of Donepezil. For instance, a series of 2-arylbenzofuran derivatives yielded a compound with an IC50 value of 86 nM, similar to Donepezil's 85 nM in the same study.[4] Another study on 3-arylbenzofuranone derivatives reported a lead compound with an IC50 of 89 nM, again in close comparison to Donepezil at 59 nM.[15] More strikingly, novel benzofuran-based compounds have been synthesized with IC50 values as low as 58 nM, demonstrating potent inhibition.[16]

Compound Class Derivative Example Reported AChE IC50 (µM) Additional Reported Activities
Benzofuran PiperidineCompound 3h21[13]Aβ anti-aggregation, Neuroprotective, Antioxidant
2-ArylbenzofuranCompound 200.086[4]BACE1 Inhibition
3-ArylbenzofuranoneCompound 200.089[15]Antioxidant, MAO Inhibition
Novel Benzofuran-basedCompound 7c0.058[16]DPPH Scavenging, Low in vivo toxicity

These findings underscore the potential of the benzofuran-piperidine scaffold. The most promising compounds, such as 7c and 3h, not only demonstrate potent AChE inhibition but also engage other relevant AD targets, positioning them as highly valuable leads for developing multi-target-directed ligands.[13][16] Molecular docking studies have further validated these findings, showing that these derivatives can effectively bind within the active site of the AChE enzyme, often mimicking the interactions of established drugs like Donepezil.[16]

Mechanism of Action: Visualizing AChE Inhibition

The primary therapeutic strategy is to increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.[17] An inhibitor binds to the AChE enzyme, preventing it from hydrolyzing acetylcholine.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental Protocol: The Ellman's Assay for AChE Inhibition

To quantitatively assess and compare the efficacy of novel compounds like 2H-Spiro[benzofuran-3,4'-piperidine] derivatives, a robust and standardized method is essential. The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity.[17][18]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[17][19][20] The presence of an inhibitor reduces the rate of this color change.

Step-by-Step Methodology (96-Well Plate Format)

1. Preparation of Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the desired pH.[17]
  • AChE Enzyme Solution: Prepare a stock solution of electric eel acetylcholinesterase (EeAChE) in the phosphate buffer. A typical final concentration in the well is 0.1 U/mL.[18]
  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.[18]
  • ATCh Substrate Solution (10 mM): Prepare a fresh solution of acetylthiocholine iodide (ATChI) in deionized water daily.[18]
  • Test Compound (Inhibitor) Stock Solution: Prepare a stock solution (e.g., 10 mM) of the 2H-Spiro[benzofuran-3,4'-piperidine] derivative in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent interference.[18]

2. Assay Plate Setup (in triplicate):

  • Blank Wells: Add 175 µL of phosphate buffer and 25 µL of DTNB solution.
  • Control Wells (100% Activity): Add 125 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of AChE solution.
  • Test Wells (Inhibitor): Add 100 µL of phosphate buffer, 25 µL of the test compound dilution, 25 µL of DTNB solution, and 25 µL of AChE solution.

3. Pre-incubation:

  • Gently mix the contents of the wells.
  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[17]

4. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding 25 µL of the ATCh substrate solution to all wells (except the blank).
  • Immediately measure the absorbance at 412 nm using a microplate reader.
  • Take kinetic readings every minute for a duration of 10-15 minutes.[18]

5. Data Analysis:

  • Calculate Reaction Rate: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.
  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration:
  • % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100
  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

prep [label="1. Prepare Reagents\n(Buffer, AChE, DTNB, ATCh, Inhibitor)"]; setup [label="2. Plate Setup (96-well)\n- Blank\n- Control (100% Activity)\n- Test (Inhibitor)"]; preincubate [label="3. Pre-incubation\n(15 min @ 37°C)"]; initiate [label="4. Initiate Reaction\n(Add ATCh Substrate)"]; measure [label="5. Kinetic Measurement\n(Absorbance @ 412 nm)"]; analyze [label="6. Data Analysis\n- Calculate Reaction Rates\n- Calculate % Inhibition\n- Determine IC50 Value", shape=parallelogram, fillcolor="#FBBC05"];

prep -> setup; setup -> preincubate; preincubate -> initiate; initiate -> measure; measure -> analyze; } Caption: Experimental Workflow for the Ellman's Assay.

Conclusion and Future Outlook

The comparative data strongly suggest that derivatives of the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold represent a highly promising avenue for the development of new anti-Alzheimer's agents. Several synthesized compounds have demonstrated in vitro AChE inhibitory potencies that are on par with, and in some cases superior to, the benchmark drug Donepezil. [4][15][16] The key advantage of this chemical class lies in its potential for multi-target activity. The ability of certain derivatives to also inhibit Aβ aggregation, combat oxidative stress, and modulate other disease-related pathways provides a significant advantage over single-target inhibitors. [13]This aligns with the growing consensus that a multi-faceted approach is necessary to effectively treat a complex neurodegenerative disorder like AD. [4] Future research must focus on comprehensive preclinical evaluation of the most potent lead compounds. This includes in vivo efficacy studies in animal models of AD, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and thorough toxicology assessments to ensure safety. Further structural optimization through medicinal chemistry efforts could also refine the scaffold to enhance potency, selectivity, and blood-brain barrier penetration, paving the way for a new generation of therapeutics for Alzheimer's disease.


  • Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. (2019-06-11). --INVALID-LINK--2. Efficacy of Acetylcholinesterase Inhibitors on Cognitive Function in Alzheimer's Disease. Review of Reviews. MDPI. --INVALID-LINK--3. Strategies for Continued Successful Treatment in Patients with Alzheimer's Disease: An Overview of Switching Between Pharmacological Agents. PubMed Central. --INVALID-LINK--4. Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. Benchchem. --INVALID-LINK--5. Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis. --INVALID-LINK--6. Acetylcholinesterase inhibitors in Alzheimer's disease. PubMed Central (PMC), National Institutes of Health (NIH). --INVALID-LINK--7. Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis. ResearchGate. --INVALID-LINK--8. Ellman's Assay Protocol. BroadPharm. (2022-01-18). --INVALID-LINK--9. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. National Institutes of Health (NIH). --INVALID-LINK--10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central (PMC), National Institutes of Health (NIH). (2011-04-18). --INVALID-LINK--11. Inhibitory effects of donepezil, galanthamine and rivastigmine on... ResearchGate. --INVALID-LINK--12. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem. --INVALID-LINK--13. potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. --INVALID-LINK--14. Donepezil, Rivastigmine and Galantamine three well-known AChE inhibitors. | Download Scientific Diagram. ResearchGate. --INVALID-LINK--15. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PubMed Central. (2017-04-18). --INVALID-LINK--16. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. --INVALID-LINK--17. piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. PubMed. --INVALID-LINK--18. Synthesis, biological evaluation and molecular modeling of Benzofuran piperidine derivatives as Aβ antiaggregant | Request PDF. ResearchGate. --INVALID-LINK--19. piperidine]s and2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. PubMed. --INVALID-LINK--20. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and3D-QSAR investigation. PubMed. --INVALID-LINK--21. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. --INVALID-LINK--22. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed Central (PMC), National Institutes of Health (NIH). --INVALID-LINK--23. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed Central. --INVALID-LINK--24. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central. (2025-05-22). --INVALID-LINK--25. Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity | Journal of Medicinal Chemistry. ACS Publications. --INVALID-LINK--26. Review Article Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. --INVALID-LINK--27.2H-Spiro[benzofuran-3,4'-piperidine]. MySkinRecipes. --INVALID-LINK--28. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PubMed. (2024-12-19). --INVALID-LINK--29. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. PubMed Central (PMC), National Institutes of Health (NIH). --INVALID-LINK--30. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction. PubMed Central. --INVALID-LINK--31. Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review. --INVALID-LINK--32. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. PubMed. --INVALID-LINK--33. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. PubMed Central (PMC), National Institutes of Health (NIH). --INVALID-LINK--

References

A Comparative Guide to Acetylcholinesterase Inhibition: 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives Versus Tacrine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the acetylcholinesterase (AChE) inhibitory properties of the established drug, tacrine, and the emerging class of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory impairment.[1][2] One of the primary therapeutic strategies for managing AD symptoms is based on the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1][3] Acetylcholinesterase (AChE) is the key enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the neurotransmission signal.[3][4] Therefore, inhibiting AChE increases the concentration and duration of action of ACh, offering a viable approach to symptomatic relief.[1][5]

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first centrally acting AChE inhibitor to be approved for the treatment of Alzheimer's disease.[5][6] While it demonstrated cognitive improvement, its clinical use has been severely limited by significant hepatotoxicity.[3][6] This has driven the search for new generations of AChE inhibitors with improved potency, selectivity, and safety profiles. The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold has emerged as a promising structural motif for designing novel and potentially safer AChE inhibitors.[7][8]

This guide will compare tacrine with a representative, potent 2-arylbenzofuran derivative (henceforth referred to as Compound 20 ), as described in recent literature, to highlight the advancements and potential of this new chemical class.[1][2]

Comparative Analysis of AChE Inhibitory Potency

The primary measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit 50% of the target enzyme's activity. A lower IC50 value denotes higher potency.

The inhibitory activities of tacrine and Compound 20 against both acetylcholinesterase (AChE) and its related enzyme, butyrylcholinesterase (BChE), are summarized below. Inhibition of BChE is also relevant as its levels are known to increase in the AD brain.[9]

CompoundTarget EnzymeIC50 Value (nM)Source
Tacrine Acetylcholinesterase (AChE)31 - 160[10][11]
Butyrylcholinesterase (BChE)~25.6[10]
Compound 20 (2-arylbenzofuran derivative) Acetylcholinesterase (AChE)86[1][2]
Butyrylcholinesterase (BChE)134[1]

Expert Interpretation: The data indicates that while tacrine is a highly potent inhibitor of both AChE and BChE, select 2-arylbenzofuran derivatives like Compound 20 can achieve comparable, potent inhibition of AChE.[1][2] The slightly higher IC50 value for BChE for Compound 20 suggests a degree of selectivity for AChE, which can be a desirable trait in drug design to minimize potential side effects associated with non-specific cholinesterase inhibition.

Mechanism of Action: A Tale of Two Binding Modes

AChE possesses a complex active site located at the bottom of a deep and narrow gorge. This site contains two primary binding regions: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) located near the gorge entrance.[12]

  • Tacrine: Kinetic studies have characterized tacrine as a non-competitive or mixed-type inhibitor.[11][13] This indicates that it does not simply compete with the substrate (acetylcholine) for the CAS. Instead, it is believed to bind to both the CAS and the PAS simultaneously, effectively "plugging" the gorge and preventing substrate access and product egress.[5]

  • 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives: Docking studies on compounds like Compound 20 suggest a similar dual-binding mechanism.[14] The benzofuran moiety can form π-π stacking interactions with key aromatic residues in the CAS, while the spiro-piperidine portion can extend towards and interact with the PAS. This dual-site interaction is a hallmark of highly potent AChE inhibitors.

The following diagram illustrates the conceptual binding of these inhibitors within the AChE gorge.

AChE_Inhibition Conceptual Binding at AChE Gorge cluster_AChE AChE Gorge cluster_inhibitors PAS Peripheral Anionic Site (PAS) Gorge Entrance CAS Catalytic Active Site (CAS) Gorge Base Tacrine Tacrine Tacrine->PAS Binds Tacrine->CAS Binds Spiro Spiro-Benzofuran Derivative Spiro->PAS Binds Spiro->CAS Binds

Caption: Dual-site binding of inhibitors to AChE.

Experimental Protocol: The Ellman Method for AChE Inhibition Assay

The most widely accepted method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman.[15][16] This method is valued for its simplicity, reliability, and suitability for high-throughput screening.[15]

Principle of the Assay: The assay involves two coupled reactions:

  • Enzymatic Hydrolysis: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[4]

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.[4][16]

The rate of yellow color formation is directly proportional to AChE activity. The presence of an inhibitor reduces this rate.

Workflow Diagram

Ellman_Workflow start Start Assay Setup (96-well plate) reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCI Solution - Inhibitor Dilutions start->reagents plate_setup Plate Setup: - Add Buffer - Add Inhibitor (or solvent for control) - Add DTNB reagents->plate_setup pre_incubation Add AChE Solution (to all wells except blank) plate_setup->pre_incubation incubation Pre-incubate at 25°C for 10 minutes pre_incubation->incubation reaction_start Initiate Reaction: Add ATCI Substrate incubation->reaction_start measurement Kinetic Measurement: Read Absorbance at 412 nm every minute for 10-15 min reaction_start->measurement analysis Data Analysis: - Calculate Reaction Rate (ΔAbs/min) - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: Standard workflow for the Ellman method.

Step-by-Step Methodology

This protocol is designed for a 96-well microplate format.

A. Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until a pH of 8.0 is achieved. The slightly alkaline pH is optimal for the reaction between thiocholine and DTNB.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE from a commercial source (e.g., from electric eel) and dilute it with the phosphate buffer to the final working concentration immediately before use. Keep on ice.

  • 10 mM DTNB Solution: Dissolve DTNB in the phosphate buffer. Store protected from light.

  • 14 mM ATCI Solution: Dissolve acetylthiocholine iodide (ATCI) in deionized water. This solution must be prepared fresh daily due to its potential for spontaneous hydrolysis.

  • Test Compound Solutions: Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and perform serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination.

B. Assay Procedure:

  • Plate Setup: In a 96-well plate, set up the following wells:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 20 µL water.

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent (e.g., 1% DMSO) + 10 µL AChE solution.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL DTNB + 10 µL test compound solution + 10 µL AChE solution.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: To start the reaction, add 10 µL of the 14 mM ATCI solution to all wells except the blank (add 10 µL of water to the blank). The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[4]

C. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by plotting absorbance versus time and calculating the slope (ΔAbs/min) from the linear portion of the curve.

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Safety and Selectivity Considerations

A critical differentiator in the development of new AChE inhibitors is the safety profile.

  • Tacrine: The clinical use of tacrine was ultimately halted due to a high incidence of dose-dependent hepatotoxicity, manifesting as elevated serum aminotransferase levels.[6] This is believed to be related to the formation of toxic reactive metabolites by the cytochrome P450 system in the liver.[6]

  • 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives: While comprehensive clinical data is not available for this class of compounds, initial in vitro studies on related novel tacrine derivatives have shown significantly lower cytotoxicity and hepatotoxicity in cell lines (e.g., HEK-293 and HepG2) compared to tacrine.[12] The modification of the core tacrine structure, as seen in the spiro-benzofuran scaffold, offers a promising strategy to mitigate the liver toxicity associated with the parent compound.

Conclusion and Future Perspectives

This comparative guide demonstrates that while tacrine remains a potent benchmark for AChE inhibition, its significant safety concerns render it obsolete for clinical use. The exploration of novel scaffolds like 2H-Spiro[benzofuran-3,4'-piperidine] is a vital area of research.

Derivatives from this class have been shown to achieve AChE inhibitory potency comparable to that of tacrine.[1][2] Furthermore, their distinct chemical structure provides a pathway to circumvent the hepatotoxicity that plagued the first generation of AChE inhibitors. The ability to fine-tune the structure allows for the optimization of potency, selectivity (AChE vs. BChE), and pharmacokinetic properties.

Future research should focus on comprehensive in vivo studies of lead compounds from the spiro-benzofuran class to validate their efficacy, blood-brain barrier permeability, and, most importantly, their long-term safety profile. These efforts may lead to the development of a new generation of safer and more effective treatments for Alzheimer's disease.

References

Navigating the Cytotoxic Landscape: A Comparative Analysis of 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects, medicinal chemists are increasingly turning to complex heterocyclic scaffolds. Among these, the 2H-Spiro[benzofuran-3,4'-piperidine] framework has emerged as a structure of significant interest. This guide provides a comprehensive in vitro cytotoxicity comparison between derivatives of this promising scaffold and the long-established chemotherapeutic agent, cisplatin. By examining the available experimental data on closely related analogues, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the potential of these spiro-benzofuran compounds as a viable alternative in cancer therapy.

The Rationale for Comparison: Seeking Potency and Selectivity

Cisplatin, a platinum-based coordination complex, has been a cornerstone of cancer treatment for decades. Its mechanism of action primarily involves the formation of DNA adducts, which trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, its clinical utility is often hampered by severe side effects, including nephrotoxicity and neurotoxicity, as well as the development of drug resistance.[3]

The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] When fused with a piperidine ring in a spirocyclic arrangement, it creates a rigid three-dimensional structure that can be finely tuned to interact with specific biological targets. The exploration of derivatives of the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold is driven by the hypothesis that these compounds may exhibit potent cytotoxic activity against cancer cells, potentially through novel mechanisms of action, while displaying a more favorable safety profile compared to cisplatin.

Comparative In Vitro Cytotoxicity: A Look at the Evidence

While direct comparative studies on the cytotoxicity of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives versus cisplatin are not yet widely published, valuable insights can be gleaned from structurally similar compounds. The following data from studies on spiro[chroman-2,4'-piperidin]-4-one and spiro[benzofuran-2-pyrrolidine] derivatives provide a strong basis for preliminary comparison.

Data from Spiro[chroman-2,4'-piperidin]-4-one Derivatives

A study on a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives, which share a high degree of structural similarity with the spiro[benzofuran-piperidine] core, revealed significant cytotoxic activity against several human cancer cell lines.[5] The half-maximal inhibitory concentrations (IC50), a measure of a drug's potency, were determined using the MTT assay.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Spiro[chroman-2,4'-piperidin]-4-one Derivatives [5]

CompoundMCF-7 (Breast Carcinoma)A2780 (Ovarian Cancer)HT-29 (Colorectal Adenocarcinoma)
Compound 16 0.315.62Data not specified
Compound 15 18.7747.05Data not specified

Note: Lower IC50 values indicate higher cytotoxic potency.

Compound 16, featuring a sulfonyl spacer, demonstrated particularly potent activity against the MCF-7 breast cancer cell line, with an IC50 value in the nanomolar range.[5] This level of potency is highly encouraging and suggests that the spiro-piperidine scaffold can be effectively functionalized to achieve significant anticancer effects.

Direct Comparison with Cisplatin: Insights from Spiro[benzofuran-2-pyrrolidine] Derivatives

A study on novel benzofuran spiro-2-pyrrolidine derivatives provides a direct comparison of their cytotoxic effects with cisplatin in human cervical cancer (HeLa) and mouse colon cancer (CT26) cell lines.[6] This data is particularly valuable for contextualizing the potential of spiro-benzofuran compounds relative to the clinical standard.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) of Spiro[benzofuran-2-pyrrolidine] Derivatives and Cisplatin [6]

CompoundHeLa (Human Cervical Cancer)CT26 (Mouse Colon Cancer)
Compound 4c 10.26 ± 0.87Not specified
Compound 4e Not specified8.31 ± 0.64
Compound 4s 17.48 ± 1.365.28 ± 0.72
Cisplatin 15.91 ± 1.0910.27 ± 0.71

The results indicate that several of the synthesized spiro-benzofuran-pyrrolidine derivatives exhibit cytotoxic activity comparable to or even exceeding that of cisplatin in the tested cell lines.[6] For instance, compound 4c was more potent than cisplatin against HeLa cells, while compounds 4e and 4s showed superior activity against CT26 cells.[6] These findings underscore the potential of the spiro-benzofuran scaffold as a source of potent anticancer agents.

Mechanistic Considerations: Beyond Cytotoxicity

Understanding the mechanism of action is crucial for the rational design of new anticancer drugs. While the precise molecular targets of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives are still under investigation, preliminary studies on related compounds suggest that they may induce cancer cell death through apoptosis.

The Apoptotic Pathway

Mechanistic studies on the highly potent spiro[chroman-2,4'-piperidin]-4-one derivative, compound 16, revealed that it induced early apoptosis in MCF-7 cells.[5] Furthermore, it caused an increase in the proportion of cells in the sub-G1 and G2-M phases of the cell cycle, which is often indicative of DNA damage or mitotic catastrophe leading to apoptosis.[5]

In contrast, cisplatin's primary mechanism involves binding to nuclear DNA, leading to the formation of DNA adducts that interfere with replication and transcription, ultimately triggering apoptosis.

Below is a simplified diagram illustrating the distinct potential pathways to apoptosis for cisplatin and the proposed mechanism for spiro-benzofuran-piperidine derivatives.

G cluster_cisplatin Cisplatin Pathway cluster_spiro Proposed Spiro-Benzofuran Pathway cisplatin Cisplatin dna_damage DNA Adduct Formation (Intrastrand Crosslinks) cisplatin->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis_cis Apoptosis cell_cycle_arrest->apoptosis_cis spiro Spiro-Benzofuran Derivatives unknown_target Potential Molecular Target (e.g., Kinase, Receptor) spiro->unknown_target signal_cascade Signal Transduction Cascade unknown_target->signal_cascade apoptosis_spiro Apoptosis signal_cascade->apoptosis_spiro

Figure 1: Contrasting cytotoxic mechanisms of cisplatin and proposed spiro-benzofuran derivatives.

Experimental Protocols: Assessing In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds. The protocol is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2H-Spiro[benzofuran-3,4'-piperidine] derivatives and cisplatin for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 2 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells incubate1 Incubate 24h (Cell Attachment) plate_cells->incubate1 add_compounds Add Test Compounds (Spiro-derivatives & Cisplatin) incubate1->add_compounds incubate2 Incubate 48-72h (Treatment) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 1.5-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance (492nm or 570nm) solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 2H-Spiro[benzofuran-3,4'-piperidine] derivatives represent a promising class of potential anticancer agents. The cytotoxic potencies observed for analogous spiro-benzofuran compounds are, in several cases, comparable or superior to that of cisplatin in vitro. Furthermore, the indication that these compounds may induce apoptosis through pathways distinct from that of cisplatin opens up exciting possibilities for overcoming cisplatin resistance and developing more targeted cancer therapies.

Future research should focus on the synthesis and direct cytotoxic evaluation of a broader library of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives against a wide panel of cancer cell lines, with cisplatin as a consistent benchmark. Elucidating their precise molecular targets and mechanisms of action will be paramount in advancing these compounds from promising scaffolds to clinically viable drug candidates.

References

A Tale of Two Scaffolds: A Comparative Analysis of Spiro[benzofuran-piperidine] and Spiro[chroman-piperidine] in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is perpetual. Among these, spirocyclic systems, where two rings share a single atom, have garnered significant attention for their ability to orient substituents in precise spatial arrangements, thereby enhancing interaction with biological targets. This guide provides a deep comparative analysis of two prominent heterocyclic spiro-scaffolds: spiro[benzofuran-piperidine] and spiro[chroman-piperidine]. We will explore their synthetic accessibility, physicochemical properties, and diverse biological applications, offering insights for researchers and drug development professionals.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two scaffolds lies in the five-membered benzofuran ring versus the six-membered chroman ring, both fused to a piperidine moiety through a spiro-center. This seemingly subtle variation imparts distinct conformational preferences and electronic properties, which in turn influence their behavior as pharmacophores.

Below is a summary of the key physicochemical properties for the parent scaffolds and representative derivatives. It is important to note that these values can be significantly influenced by substitution patterns.

PropertySpiro[benzofuran-piperidine]Spiro[chroman-piperidine]Rationale and Implications
Molecular Weight ~189.25 g/mol (parent)[1]~203.28 g/mol (parent)[2]The chroman scaffold is inherently larger, which can impact ligand efficiency metrics.
Predicted logP Varies with substitution1.774 (ketone derivative)[3]Both scaffolds offer a tunable lipophilicity, crucial for balancing solubility and membrane permeability.
Predicted pKa ~10.17[4]Not readily available for parentThe basicity of the piperidine nitrogen is a key determinant of solubility and target engagement, particularly for aminergic GPCRs.
Topological Polar Surface Area (TPSA) Dependent on substitution38.33 Ų (ketone derivative)[3]The ether oxygen and piperidine nitrogen contribute to the TPSA, influencing cell permeability and oral bioavailability.
Conformational Flexibility The five-membered benzofuran ring is relatively planar.The six-membered chroman ring can adopt half-chair or boat conformations, offering greater 3D diversity.The increased conformational flexibility of the chroman scaffold can be advantageous for exploring larger binding pockets.

The Chemist's Perspective: A Comparative Look at Synthesis

The synthetic accessibility of a scaffold is a critical consideration in drug discovery, impacting the feasibility of library synthesis and lead optimization. Both spiro[benzofuran-piperidine] and spiro[chroman-piperidine] can be constructed through various synthetic strategies, with multi-component reactions and catalytic asymmetric methods being at the forefront of innovation.

Synthesis of Spiro[benzofuran-piperidine]

A common approach to the spiro[benzofuran-piperidine] core involves the reaction of a benzofuranone precursor with a suitable piperidine-containing synthon. For instance, a three-component [3+2] azomethine ylide cycloaddition reaction has been effectively employed to generate spiro[benzofuran-pyrrolidine] derivatives, a strategy that can be adapted for piperidine analogs.[5][6]

Experimental Protocol: Synthesis of a Spiro[benzofuran-piperidine] Derivative

This protocol is a representative example of a multi-component reaction to access this scaffold.

  • Preparation of (Z)-3-benzylidenebenzofuran-2(3H)-one: To a round-bottom flask, add benzofuran-2(3H)-one (1 equivalent), the corresponding substituted benzaldehyde (1.2 equivalents), anhydrous ethanol, and piperidine (0.2 equivalents).[5]

  • Reaction Monitoring: Heat the mixture at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired intermediate.

  • Cycloaddition: In a separate flask, dissolve the purified benzylidenebenzofuran-2(3H)-one (1 equivalent), a suitable amine (e.g., sarcosine for a pyrrolidine ring, which can be conceptually replaced with a piperidine precursor), and an appropriate dipolarophile in a suitable solvent like THF.

  • Final Product Formation: Stir the reaction mixture at a specified temperature (e.g., 60°C) until completion, as monitored by TLC.[6]

  • Isolation: Evaporate the solvent and purify the residue by column chromatography to obtain the final spiro[benzofuran-piperidine] derivative.[6]

G cluster_synthesis1 Spiro[benzofuran-piperidine] Synthesis Benzofuranone Benzofuranone Intermediate Intermediate Benzofuranone->Intermediate [1] Aldehyde Aldehyde Aldehyde->Intermediate [1] Piperidine precursor Piperidine precursor Final Product 1 Final Product 1 Piperidine precursor->Final Product 1 [2] Intermediate->Final Product 1 [2] caption [1] Condensation [2] Cycloaddition

Caption: Synthetic pathway for spiro[benzofuran-piperidine].

Synthesis of Spiro[chroman-piperidine]

The synthesis of the spiro[chroman-piperidine] scaffold often commences with the condensation of a substituted ortho-hydroxy acetophenone with N-Boc-4-piperidone.[7] This approach provides a versatile entry point for further modifications.

Experimental Protocol: Synthesis of a Spiro[chroman-piperidine] Derivative

This protocol outlines a common route to the spiro[chroman-piperidine] core.

  • Condensation: In a suitable solvent, react a substituted ortho-hydroxy acetophenone with N-Boc-4-piperidone in the presence of a base like pyrrolidine to form the spiro[chroman-4-one-piperidine] intermediate.[7]

  • Reduction (Optional): The ketone functionality on the chroman ring can be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4).[7]

  • Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid, for example, trifluoroacetic acid (TFA).[7]

  • Further Functionalization: The deprotected piperidine nitrogen can be subsequently alkylated or acylated to introduce desired substituents.

G cluster_synthesis2 Spiro[chroman-piperidine] Synthesis o-hydroxy acetophenone o-hydroxy acetophenone Intermediate Ketone Intermediate Ketone o-hydroxy acetophenone->Intermediate Ketone [1] N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Intermediate Ketone [1] Deprotected Scaffold Deprotected Scaffold Intermediate Ketone->Deprotected Scaffold [2] Final Product 2 Final Product 2 Deprotected Scaffold->Final Product 2 [3] caption [1] Condensation [2] Deprotection [3] Functionalization

Caption: Synthetic pathway for spiro[chroman-piperidine].

Biological Applications: A Comparative Overview

Both scaffolds have found utility in various therapeutic areas, with some overlap and some distinct areas of focus.

Spiro[benzofuran-piperidine]: A Niche in CNS and Oncology

Derivatives of spiro[benzofuran-piperidine] have shown promise primarily in the realms of central nervous system (CNS) disorders and oncology.

  • CNS Agents: The structural resemblance of the benzofuran moiety to certain neurotransmitters has led to the exploration of these compounds as potential antidepressants and antipsychotics.[8] Their rigid structure allows for precise interactions with receptors in the CNS.[1]

  • Antitumor Activity: Several studies have reported the synthesis of spiro[benzofuran-piperidine] (and related spiro[benzofuran-pyrrolidine]) derivatives with significant antitumor activity.[5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[6]

Spiro[chroman-piperidine]: A Privileged Scaffold in Medicinal Chemistry

The spiro[chroman-piperidine] scaffold is often described as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[9]

  • HDAC Inhibitors: A significant body of research has focused on spiro[chroman-piperidine] derivatives as potent and selective histone deacetylase (HDAC) inhibitors for cancer therapy.[2][10] These compounds have demonstrated improved pharmacokinetic profiles and in vivo antitumor activity.[10]

  • GPCR Modulators: This scaffold has been successfully employed in the development of agonists for G-protein coupled receptors (GPCRs), such as GPR119, which is a target for type 2 diabetes.[11] Novel spiro[chroman-piperidine] derivatives have been identified as potent and orally bioavailable GPR119 agonists.[11]

  • Enzyme Inhibitors: Beyond HDACs, these compounds have been designed as inhibitors for other enzymes, including acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism and is a target for obesity and related disorders.

  • Serotonin Receptor Agonists: Spiro[chromene-2,4′-piperidine]s (an unsaturated version of the chroman scaffold) have been identified as potent and selective 5-HT2C receptor partial agonists, with potential applications in treating obesity and other CNS disorders.[7]

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness of the claims made about the biological activities of these scaffolds, it is essential to employ robust and validated experimental protocols.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol is used to determine the potency of a compound in inhibiting HDAC enzymes.

  • Enzyme and Substrate Preparation: Recombinant human HDAC isozymes and a fluorogenic substrate are used.

  • Compound Incubation: The test compounds are serially diluted and incubated with the HDAC enzyme in an assay buffer.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Development: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.[12]

  • Signal Detection: The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[13]

Experimental Protocol: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[13]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated.[5]

G cluster_workflow Biological Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Screening In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Candidates Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Efficacy & PK/PD Lead Optimization->Compound Synthesis Iterative Design

Caption: A typical workflow for drug discovery.

Conclusion: Choosing the Right Scaffold for the Task

Both spiro[benzofuran-piperidine] and spiro[chroman-piperidine] are valuable scaffolds in the medicinal chemist's toolbox. The choice between them will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate.

The spiro[benzofuran-piperidine] scaffold, with its more compact and planar benzofuran ring, may be particularly well-suited for targets with tighter binding pockets and has shown significant promise in the development of CNS agents and anticancer compounds.

In contrast, the spiro[chroman-piperidine] scaffold offers greater three-dimensional diversity due to the conformational flexibility of the chroman ring. This has contributed to its status as a privileged scaffold, with demonstrated success across a broader range of biological targets, including enzymes and GPCRs.

Ultimately, a thorough understanding of the synthetic nuances, physicochemical properties, and biological potential of both scaffolds will empower researchers to make informed decisions in the design and development of next-generation therapeutics.

References

A Comparative Guide to Bioisosteric Replacement of the Benzofuran Ring in Spiro[benzofuran-piperidine] Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[benzofuran-piperidine] Scaffold and the Rationale for Bioisosteric Innovation

The spiro[benzofuran-piperidine] moiety is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combining the functionalities of both benzofuran and piperidine, allows for precise interactions with a variety of biological targets.[1] This scaffold is a key component in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] However, like any lead compound, derivatives of this scaffold can present challenges related to metabolic stability, off-target toxicity, or suboptimal pharmacokinetic profiles.

Bioisosteric replacement is a powerful and well-established strategy in drug design to address these limitations.[3][4][5][6] This approach involves substituting a functional group or a molecular fragment with another that possesses similar physicochemical and electronic properties, with the goal of modulating the compound's biological activity and improving its drug-like characteristics.[7] This guide provides a comprehensive comparison of common bioisosteric replacements for the benzofuran ring within the spiro[benzofuran-piperidine] framework, supported by experimental data and detailed synthetic protocols.

Core Bioisosteric Replacements for the Benzofuran Ring

The benzofuran ring, while often crucial for target engagement, can be a site of metabolic vulnerability or contribute to undesirable physicochemical properties. Several heterocyclic systems can serve as effective bioisosteres, mimicking the overall shape, size, and electronic distribution of the benzofuran core while offering distinct advantages. Key examples include indole, oxindole, and benzothiophene.

Indole: The Nitrogenous Counterpart

The indole ring is a classic and highly effective bioisostere for benzofuran.[8][9] The replacement of the furan oxygen with a nitrogen atom introduces a hydrogen bond donor capability, which can lead to new and potentially beneficial interactions with the biological target. Furthermore, the indole nitrogen can influence the overall electronic properties and metabolic fate of the molecule.

Compound ClassTargetKey ParameterBenzofuran DerivativeIndole DerivativeReference
Serotonin Receptor Ligands5-HT2 ReceptorAffinity (Ki, nM)HighSlightly Decreased[10]
PPARδ AgonistsPPARδPotency (EC50, nM)PotentPotent[11]
Histone Lysine Methyl Transferase InhibitorsHKMTActivityActiveActive[9]

Causality Behind Experimental Choices: The selection of indole as a bioisostere is often driven by the desire to introduce a hydrogen bond donor and modulate the electronic landscape of the molecule. The comparative data often reveals subtle but significant differences in receptor affinity and potency, highlighting the context-dependent nature of bioisosteric replacements. For instance, in the case of serotonin receptor ligands, the benzofuran analogs showed slightly decreased affinities at the 5-HT2 receptor compared to their indole counterparts.[10]

Oxindole: Introducing a Carbonyl Functionality

The oxindole scaffold, an oxidized derivative of indole, presents another valuable bioisosteric alternative.[12][13] The introduction of a carbonyl group at the 2-position of the indole ring significantly alters the electronic properties and hydrogen bonding potential of the molecule. This modification can lead to enhanced target interactions and improved pharmacokinetic profiles. Oxindoles are recognized as privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[12][13]

Compound ClassTargetKey ParameterBenzofuran DerivativeOxindole DerivativeReference
Multi-kinase InhibitorsVarious KinasesInhibitory ActivityActivePotent[12]
Carbonic Anhydrase InhibitorsCarbonic AnhydraseInhibitory ActivityNot ReportedActive[12]

Causality Behind Experimental Choices: The decision to explore oxindoles as bioisosteres is often aimed at introducing a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group), which can lead to stronger and more specific interactions with the target protein. The oxindole core is a key feature in several multi-targeted antiproliferative agents.[12]

Benzothiophene: The Sulfur Analogue

Replacing the oxygen atom of the benzofuran ring with a sulfur atom yields the benzothiophene scaffold.[14][15] Sulfur is larger and less electronegative than oxygen, which can impact the ring's geometry, lipophilicity, and metabolic stability. Benzothiophenes have been successfully employed as bioisosteres in various drug discovery programs.[11][16][17]

Compound ClassTargetKey ParameterBenzofuran DerivativeBenzothiophene DerivativeReference
PPARδ AgonistsPPARδAffinity/PotencyPotentPotent[11]
Amyloid Beta Aggregation ModulatorsAβ42Inhibition/AccelerationActiveActive[14]
PTP1B InhibitorsPTP1BIC50 (nM)20-5020-50[17]

Causality Behind Experimental Choices: The substitution with benzothiophene is often explored to enhance metabolic stability, as the C-S bond can be more resistant to enzymatic cleavage than the C-O bond. Additionally, the increased lipophilicity of the benzothiophene ring can improve membrane permeability. For instance, in the development of selective PPARδ agonists, both benzofuran and benzothiophene templates yielded compounds with varying degrees of affinity and potency.[11]

Experimental Protocols

The successful implementation of a bioisosteric replacement strategy relies on robust and efficient synthetic methodologies. Below are representative protocols for the synthesis of the parent spiro[benzofuran-piperidine] and its key bioisosteric analogs.

Protocol 1: Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidine]

This protocol describes a general method for the synthesis of the core spiro[isobenzofuran-piperidine] scaffold, which can then be further functionalized.[2]

Step-by-Step Methodology:

  • Lithiation: Dissolve 2-bromobenzhydryl methyl ether in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Addition of Piperidone: Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

  • Purification: After completion of the reaction (monitored by TLC), cool the mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the desired spiro[isobenzofuran-1(3H),4'-piperidine].

Protocol 2: Synthesis of Spiro[indole-piperidine] Analogs

The synthesis of spiro-oxindole-pyrrolidine derivatives has been reported via a [3+2] azomethine ylide cycloaddition reaction.[18] A similar strategy can be adapted for spiro[indole-piperidine] synthesis.

Step-by-Step Methodology:

  • Intermediate Formation: In a round-bottom flask, combine the appropriate indole-2-one (isatin) derivative, an amino acid (e.g., sarcosine), and a suitable solvent (e.g., ethanol).

  • Aldehyde Addition: Add the desired aldehyde to the reaction mixture.

  • Cycloaddition: Heat the reaction mixture to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the spiro[indole-piperidine] derivative.

Visualization of Key Concepts

To better illustrate the relationships between the parent scaffold and its bioisosteres, as well as the general workflow for their evaluation, the following diagrams are provided.

cluster_0 Spiro[benzofuran-piperidine] Scaffold cluster_1 Bioisosteric Replacements Parent Spiro[benzofuran-piperidine] Indole Spiro[indole-piperidine] Parent->Indole O -> NH Oxindole Spiro[oxindole-piperidine] Parent->Oxindole O -> N-C=O Benzothiophene Spiro[benzothiophene-piperidine] Parent->Benzothiophene O -> S

Caption: Bioisosteric relationships of the benzofuran ring.

A Lead Compound (Spiro[benzofuran-piperidine]) B Identify Metabolic Liabilities / ADME Issues A->B C Design Bioisosteric Analogs B->C D Synthesize Analogs (Indole, Oxindole, Benzothiophene) C->D E In Vitro Evaluation (Affinity, Potency, Selectivity) D->E E->C Iterative Refinement F In Vivo Evaluation (Pharmacokinetics, Efficacy) E->F F->C Iterative Refinement G Select Optimized Candidate F->G

Caption: Workflow for bioisosteric replacement and evaluation.

Conclusion and Future Directions

The bioisosteric replacement of the benzofuran ring in the spiro[benzofuran-piperidine] scaffold offers a versatile and powerful strategy for optimizing lead compounds. The choice of bioisostere—be it indole, oxindole, or benzothiophene—is highly context-dependent and should be guided by a thorough understanding of the structure-activity relationships and the specific liabilities of the parent compound.

Future research in this area will likely focus on the exploration of novel, non-classical bioisosteres that can impart even more significant improvements in pharmacological and pharmacokinetic properties. The continued development of efficient and modular synthetic routes will be crucial for rapidly accessing diverse libraries of analogs for biological evaluation. By leveraging the principles of bioisosterism, medicinal chemists can continue to refine and enhance the therapeutic potential of the valuable spiro[benzofuran-piperidine] scaffold.

References

Unveiling the Target Landscape: A Comparative Cross-Target Activity Profile of 2H-Spiro[benzofuran-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding a molecule's interactions beyond its primary target is paramount. This guide provides a deep dive into the cross-target activity profile of the versatile 2H-Spiro[benzofuran-3,4'-piperidine] scaffold. We will explore its known biological targets, compare its selectivity against established therapeutic agents, and provide detailed experimental protocols for researchers to conduct their own comprehensive profiling. This document is intended to serve as a practical resource, blending established data with the rationale behind the scientific methodologies.

The Significance of Cross-Target Profiling

The journey of a drug candidate from discovery to clinic is fraught with challenges, a significant portion of which can be attributed to unforeseen off-target effects. A molecule's interaction with unintended biological targets can lead to adverse drug reactions (ADRs), toxicity, or even unexpected therapeutic benefits. Early-stage, comprehensive cross-target activity profiling is therefore not just a regulatory hurdle but a critical step in de-risking a project and understanding the full pharmacological spectrum of a new chemical entity. By systematically evaluating a compound against a broad panel of receptors, enzymes, and ion channels, researchers can build a "selectivity fingerprint" that informs lead optimization and predicts potential clinical outcomes[1].

The 2H-Spiro[benzofuran-3,4'-piperidine] core is a privileged scaffold in medicinal chemistry, recognized for its structural rigidity which can enhance both metabolic stability and selectivity for its intended target. Derivatives of this scaffold have been explored for a range of therapeutic applications, including central nervous system (CNS) disorders and oncology[2]. This guide will dissect the known and potential target space of this important chemical starting point.

Primary Target Engagement: The Sigma Receptor Family

Extensive research has identified the sigma (σ) receptors, particularly the σ2 subtype, as a high-affinity target for ligands incorporating the spiro[isobenzofuran-piperidine] moiety[3]. Sigma receptors are intracellular, non-opioid proteins that have been implicated in a variety of cellular functions and are considered promising targets for the treatment of cancer and neurological diseases.

One of the most well-characterized derivatives is Siramesine (Lu 28-179) , which features the core spiro[isobenzofuran-piperidine] structure. Siramesine is a potent and selective σ2 receptor agonist[4].

Table 1: Sigma Receptor Binding Affinity of Siramesine (Lu 28-179)

ReceptorBinding Affinity (IC50, nM)Selectivity (σ1/σ2)Reference
σ117\multirow{2}{*}{140-fold}[5]
σ20.12[5]

This high affinity and selectivity for the σ2 receptor has positioned Siramesine and related compounds as valuable tools for studying σ2 receptor function and as potential therapeutics[6]. The interaction with sigma receptors is believed to mediate cellular processes such as apoptosis, making these compounds of interest in oncology research[7].

Comparative Cross-Target Analysis: Contextualizing Selectivity

To truly appreciate the selectivity profile of the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold, it is essential to compare it with established drugs that have well-documented and diverse receptor interaction profiles. Here, we present a comparative analysis against Risperidone, an atypical antipsychotic with a broad receptor footprint, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

Table 2: Comparative Receptor Binding Profiles (Ki, nM)

Target2H-Spiro[benzofuran-3,4'-piperidine] Derivatives (Primary Target)RisperidoneFluoxetine
Sigma-2 ~0.12 (Siramesine) [5]--
Sigma-1 ~17 (Siramesine) [5]--
Serotonin 5-HT2A -0.16 [8]Mild Activity[9]
Dopamine D2 800 (Siramesine)[5]3.13 [8]-
Adrenergic α1 330 (Siramesine)[5]0.8 [8]-
Adrenergic α2 -7.54 [8]-
Histamine H1 -2.23 [8]-
Serotonin Transporter (SERT) --High Affinity [9]

Note: Data for the parent 2H-Spiro[benzofuran-3,4'-piperidine] is not extensively available in public literature; data from a key derivative (Siramesine) is used to indicate the scaffold's potential. A comprehensive profiling of the parent compound is recommended.

This comparison highlights the relatively selective nature of the spiro[benzofuran-piperidine] scaffold towards sigma receptors, as exemplified by Siramesine. In contrast, Risperidone exhibits potent activity across multiple monoamine receptors, which contributes to both its therapeutic efficacy and its side-effect profile, including sedation (H1 antagonism) and orthostatic hypotension (α1 antagonism)[8][10]. Fluoxetine, on the other hand, demonstrates high selectivity for the serotonin transporter, its primary therapeutic target[9].

Experimental Protocols for Cross-Target Activity Profiling

To empower researchers to conduct their own comprehensive cross-target activity profiling, we provide the following detailed methodologies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound[11].

Objective: To determine the binding affinity (Ki) of 2H-Spiro[benzofuran-3,4'-piperidine] and its analogues for a panel of receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-DTG for sigma receptors).

  • Test compound (2H-Spiro[benzofuran-3,4'-piperidine]).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[12].

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Radioligand & Test Compound Dilutions plate_setup Plate Setup: Buffer, Compound, Radioligand prep_ligand->plate_setup prep_mem Prepare Receptor Membrane Homogenate incubation Add Membranes & Incubate to Equilibrium prep_mem->incubation plate_setup->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assays

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays typically measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP, Ca2+)[13][14].

Objective: To characterize the functional activity of 2H-Spiro[benzofuran-3,4'-piperidine] at specific G-protein coupled receptors (GPCRs).

Example: Calcium Mobilization Assay for Gq-coupled Receptors

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the target Gq-coupled receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a known agonist for the receptor.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway for a Gq-Coupled GPCR

G ligand Ligand (e.g., 2H-Spiro[benzofuran-3,4'-piperidine]) gpcr Gq-Coupled GPCR ligand->gpcr g_protein Gαq/βγ gpcr->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release er->ca_release downstream Downstream Cellular Responses ca_release->downstream pkc->downstream

Caption: Simplified Gq-coupled GPCR signaling cascade.

Conclusion and Future Directions

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold represents a valuable starting point for the design of selective ligands, particularly for sigma receptors. The high affinity and selectivity of derivatives like Siramesine for the σ2 receptor underscore the potential of this chemical class. However, to fully exploit this scaffold in drug discovery, a comprehensive understanding of its cross-target activity is essential.

The comparative analysis with multi-target and selective drugs highlights the importance of such profiling. While the primary target engagement of the spiro[benzofuran-piperidine] core appears to be focused on sigma receptors, a broader screening against a comprehensive panel of CNS and other relevant targets is warranted to uncover any potential off-target liabilities or opportunities for polypharmacology.

The experimental protocols provided in this guide offer a framework for researchers to generate this crucial data. By integrating binding and functional assays early in the discovery process, the scientific community can continue to build a more complete picture of the pharmacological landscape of this and other important chemical scaffolds, ultimately leading to the development of safer and more effective medicines.

References

A Comparative In Vitro Guide to Validating the Mechanism of Action of Novel 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold represents a privileged structure in medicinal chemistry, frequently serving as the foundation for compounds targeting the central nervous system. This guide focuses on a hypothetical derivative, hereafter designated "Compound SBF-1" , designed as a selective antagonist for the Sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, ion channel modulation, and neuronal signaling. Its dysregulation is linked to neurodegenerative diseases, neuropathic pain, and psychiatric disorders, making S1R antagonists a compelling therapeutic class.

This document provides a comprehensive framework for the in vitro validation of Compound SBF-1's mechanism of action. We will outline a logical, multi-tiered experimental approach, compare its performance against established S1R antagonists, and provide detailed protocols to ensure scientific rigor and reproducibility. The core objective is to move beyond simple affinity measurements to build a robust pharmacological profile, establishing both potency and selectivity.

Part 1: The Strategic Framework for MoA Validation

Validating a novel compound's mechanism of action (MoA) requires a systematic approach that builds a chain of evidence. For an S1R antagonist like Compound SBF-1, the validation workflow is designed to answer three fundamental questions:

  • Does it bind? (Target Engagement)

  • What is its functional effect? (Activity: Agonism vs. Antagonism)

  • Is it specific? (Selectivity)

Answering these questions provides a clear and defensible pharmacological dossier for the compound.

S1R_Validation_Workflow cluster_0 Tier 1: Target Engagement & Affinity cluster_1 Tier 2: Functional Activity Characterization cluster_2 Tier 3: Selectivity Profiling T1_Start Hypothesis: Compound SBF-1 is an S1R Antagonist T1_Assay Radioligand Competition Binding Assay (S1R Target) T1_Start->T1_Assay Test direct binding T1_Output Determine Ki value (Binding Affinity) T1_Assay->T1_Output Quantify affinity T2_Assay Functional Assay: Modulation of NMDA Receptor-Mediated Ca2+ Influx T1_Output->T2_Assay Proceed if Ki is potent T2_Output Determine IC50 value (Functional Potency) T2_Assay->T2_Output Quantify antagonism T3_Assay Counter-Screening: Radioligand Binding Assay (S2R Off-Target) T2_Output->T3_Assay Confirm antagonist profile T3_Output Determine Ki at S2R Calculate Selectivity Ratio (S2R Ki / S1R Ki) T3_Assay->T3_Output Assess specificity Conclusion Validated S1R Antagonist Profile: Potency, Function, and Selectivity T3_Output->Conclusion Build comprehensive profile

Caption: A tiered workflow for validating a novel Sigma-1 receptor antagonist.

Part 2: Comparative Benchmarking

To contextualize the performance of Compound SBF-1, it is essential to benchmark it against well-characterized, commercially available S1R antagonists. We have selected two standards:

  • NE-100: A highly potent and selective S1R antagonist, often used as a reference compound in preclinical studies. It has a reported Ki of approximately 1 nM and over 200-fold selectivity for S1R over the Sigma-2 receptor (S2R).[1][2]

  • BD-1063: Another widely used selective S1R antagonist with a reported Ki of around 9 nM and approximately 50-fold selectivity over S2R.[3][4]

These compounds will be run in parallel with Compound SBF-1 in all subsequent assays to provide a direct and robust comparison.

Part 3: Experimental Protocols & Data Interpretation

Experiment 1: S1R Target Engagement via Radioligand Binding Assay

Causality: The foundational step is to confirm that Compound SBF-1 physically interacts with the S1R protein. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of a test compound (the "competitor," SBF-1) to displace a radioactive ligand ("radioligand") that is known to bind to the target with high affinity. The result, the inhibition constant (Ki), is a direct measure of binding affinity.

Protocol: S1R Competitive Binding Assay

  • Source of Receptor: Guinea pig brain membrane homogenates are a reliable and widely used source due to their high expression density of S1R.[5][6]

  • Radioligand: [³H]-(+)-pentazocine is the preferred selective radioligand for S1R.[5] Use at a final concentration near its dissociation constant (Kd), typically ~1-3 nM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at room temperature.

  • Procedure: a. Prepare serial dilutions of Compound SBF-1, NE-100, and BD-1063 (e.g., from 0.1 nM to 10 µM). b. In a 96-well plate, combine the membrane preparation (~100 µg protein/well), the radioligand, and varying concentrations of the test compounds.[7] c. Total Binding: Wells containing only membrane and radioligand. d. Non-specific Binding (NSB): Wells containing membrane, radioligand, and a high concentration of a structurally distinct, unlabeled S1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[8] e. Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[5] f. Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), followed by several washes with ice-cold assay buffer to separate bound from free radioligand. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the competitor compound. c. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table 1: S1R Binding Affinity

CompoundS1R Ki (nM)
Compound SBF-1 (Hypothetical Data) 2.5
NE-100 (Reference)1.1[1][2]
BD-1063 (Reference)9.5[3][4]

Interpretation: The hypothetical Ki of 2.5 nM for Compound SBF-1 demonstrates potent binding to the Sigma-1 receptor, comparable to the established reference antagonists. This result strongly supports the initial hypothesis of target engagement.

Experiment 2: Functional Antagonism via Modulation of NMDA Receptor Signaling

Causality: Binding affinity does not define a compound's functional effect (i.e., agonist vs. antagonist). S1R is known to modulate the function of other proteins, including N-methyl-D-aspartate receptors (NMDARs). S1R activation potentiates NMDAR-mediated currents; therefore, a true S1R antagonist is expected to inhibit this potentiation.[9][10][11] This assay provides critical functional validation.

S1R_NMDA_Modulation cluster_agonist S1R Agonist Action cluster_antagonist SBF-1 Antagonist Action Agonist S1R Agonist (e.g., PRE-084) S1R_Active S1R Active Chaperone Agonist->S1R_Active:head Activates NMDAR_Potentiated NMDAR Potentiated Activity S1R_Active->NMDAR_Potentiated:head Modulates Ca_Influx_High Increased Ca2+ Influx NMDAR_Potentiated->Ca_Influx_High Results in SBF1 Compound SBF-1 (Antagonist) S1R_Inactive S1R Inactive SBF1->S1R_Inactive:head Blocks Activation NMDAR_Normal NMDAR Basal Activity S1R_Inactive->NMDAR_Normal:head No Modulation Ca_Influx_Low Basal Ca2+ Influx NMDAR_Normal->Ca_Influx_Low Results in Agonist_Blocked->S1R_Inactive:head Cannot Activate

References

A Comparative Guide to the In Vivo Efficacy of Lead Spiro[benzofuran-piperidine] Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the in vivo efficacy of lead compounds based on the spiro[benzofuran-piperidine] core structure and its closely related bioisosteres. While direct in vivo efficacy data for the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold remains nascent in publicly accessible literature, a wealth of data from analogous structures provides a strong predictive framework for its potential therapeutic applications and highlights key considerations for future preclinical development.

This document moves beyond a simple recitation of data, offering a causal analysis of experimental choices and a critical evaluation of the presented findings. By examining successful lead compounds in oncology and metabolic diseases, we aim to equip researchers with the necessary insights to design robust in vivo studies for this promising class of molecules.

Introduction: The Spiro[benzofuran-piperidine] Scaffold - A Privileged Structure in Medicinal Chemistry

The spirocyclic fusion of a benzofuran ring system with a piperidine moiety creates a rigid, three-dimensional molecular architecture that has garnered significant attention in medicinal chemistry. This structural rigidity can enhance binding affinity and selectivity for biological targets, while the piperidine component often improves pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1] The diverse therapeutic potential of this scaffold is evidenced by the range of biological activities reported for its derivatives, including anticancer, central nervous system (CNS), and metabolic effects.

This guide will focus on a comparative analysis of lead compounds from three closely related spiro-heterocyclic classes for which significant in vivo data has been published:

  • Spiro[benzoxazine-piperidine] and Spiro[chromane-piperidine] Derivatives as Histone Deacetylase (HDAC) Inhibitors for oncology.

  • Benzofuran Piperazine Analogs as novel anticancer agents.

  • Spiro[isobenzofuran-piperidine] Derivatives as Melanocortin-4 Receptor (MC4R) agonists for metabolic disorders.

By dissecting the successful in vivo studies of these compounds, we can extrapolate key learnings for the prospective development of 2H-Spiro[benzofuran-3,4'-piperidine] based therapeutics.

Comparative In Vivo Efficacy Analysis

The therapeutic utility of a compound is ultimately determined by its performance in vivo. Here, we compare the efficacy of lead compounds from related spiro-heterocyclic classes in established animal models.

Anticancer Efficacy in Human Tumor Xenograft Models

Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical oncology research, providing a means to assess a compound's ability to inhibit tumor growth in a live biological system. The choice of cell line and mouse strain is critical for clinically relevant outcomes.

Table 1: Comparative Anticancer Efficacy in Xenograft Models

Compound ClassLead Compound ExampleTargetCell LineAnimal ModelDosing RegimenKey Efficacy OutcomeReference
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine]Not SpecifiedHDACHCT116 (colorectal)Murine XenograftNot SpecifiedRobust tumor growth inhibition
Benzofuran PiperazineCompound 1.19Not SpecifiedMDA-MB-231 (breast)Murine XenograftNot SpecifiedGood anti-cancer efficacy[2]
Spiro[chromane-2,4'-piperidine]4-fluorobenzyl & 2-phenylethyl analogsHDACHCT-116 (colorectal)Murine XenograftNot SpecifiedSuperior antitumor activity correlated with improved PK
Reference Compound Vorinostat (SAHA) HDAC Various Various e.g., 25-100 mg/kg/day IP Dose-dependent tumor growth inhibition [3]

Expert Insights:

The selection of the HCT116 and MDA-MB-231 cell lines is strategic. HCT116 is a widely used colorectal cancer cell line known for its aggressive growth, making it a stringent model for assessing antitumor activity. MDA-MB-231 is a model for triple-negative breast cancer, a particularly challenging subtype to treat, thus efficacy in this model is a strong indicator of therapeutic potential. The use of immunocompromised mice (e.g., athymic nude or NOD/SCID) is essential to prevent rejection of the human tumor graft.

The data indicates that spiro-heterocyclic compounds targeting HDACs show significant promise. The superior in vivo activity of the spiro[chromane-2,4'-piperidine] analogs directly correlated with their improved pharmacokinetic profiles, underscoring the critical interplay between efficacy and drug exposure.

Efficacy in Metabolic Disease Models

The spiro[isobenzofuran-piperidine] scaffold has been successfully exploited to develop agonists for the Melanocortin-4 Receptor (MC4R), a key regulator of energy homeostasis and appetite.

Table 2: Efficacy of an MC4R Agonist in a Metabolic Disease Context

Compound ClassLead Compound ExampleTargetAnimal ModelDosing RegimenKey Efficacy OutcomeReference
3H-Spiro[isobenzofuran-1,4'-piperidine]Not SpecifiedMC4R AgonistNot SpecifiedOrally BioavailablePotent and selective agonism
Reference Compound Setmelanotide MC4R Agonist Preclinical models and Humans Subcutaneous daily injection Significant weight loss and reduced hunger [2][4]

Expert Insights:

The development of orally bioavailable MC4R agonists based on the spiro[isobenzofuran-piperidine] scaffold represents a significant advancement. Oral administration is a major advantage for patient compliance in chronic diseases like obesity. Setmelanotide, a potent MC4R agonist, has demonstrated significant weight loss in patients with genetic deficiencies in the MC4R pathway, validating this target for the treatment of severe obesity.[4] Preclinical studies for such compounds would typically involve diet-induced obesity models in rodents to assess effects on food intake, body weight, and metabolic parameters.

Key In Vivo Experimental Protocols

The integrity of in vivo efficacy data is wholly dependent on the rigor of the experimental protocols. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Human Tumor Xenograft Efficacy Study

This protocol provides a framework for assessing the anti-tumor activity of a test compound in a subcutaneous xenograft model.

Workflow for a Typical Xenograft Study

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis cell_culture 1. Culture HCT116 or MDA-MB-231 cells to logarithmic growth phase harvest 2. Harvest and wash cells cell_culture->harvest resuspend 3. Resuspend cells in Matrigel/media (e.g., 1x10^7 cells/mL) harvest->resuspend implant 5. Subcutaneously inject 0.1 mL of cell suspension into the flank resuspend->implant acclimate 4. Acclimate female athymic nude mice (6-8 weeks old) acclimate->implant monitor_growth 6. Monitor tumor growth until average volume reaches 100-150 mm³ randomize 7. Randomize mice into treatment and vehicle control groups monitor_growth->randomize administer 8. Administer test compound and vehicle (e.g., oral gavage, IP injection) according to dosing schedule randomize->administer measure 9. Measure tumor volume and body weight twice weekly administer->measure euthanize 10. Euthanize mice when tumors reach pre-defined endpoint (e.g., 2000 mm³) or at study conclusion measure->euthanize collect 11. Collect tumors and tissues for ex vivo analysis euthanize->collect analyze 12. Analyze data: Tumor Growth Inhibition (%TGI), statistical analysis collect->analyze

Caption: Workflow for a typical in vivo xenograft study.

Detailed Steps:

  • Cell Culture: HCT116 or MDA-MB-231 cells are cultured in appropriate media until they reach 80-90% confluency.[5]

  • Cell Preparation: Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1 x 10⁷ cells per 0.1 mL.[6] Matrigel is used to support initial tumor formation.

  • Animal Handling: Female athymic nude or SCID mice (6-8 weeks old) are used.[6] These mice lack a functional adaptive immune system, preventing rejection of the human tumor cells.

  • Tumor Implantation: 0.1 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[6]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.[6]

  • Dosing: The test compound is administered according to a predetermined schedule (e.g., daily oral gavage for 21 days).[5] The vehicle used for the control group should be identical to that used for the test compound.

  • Endpoints: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.[6] Primary endpoints are typically tumor growth inhibition and changes in body weight (as a measure of toxicity).

Oral Bioavailability Study

This protocol outlines the procedure for determining the oral bioavailability (F%) of a test compound in mice.

Workflow for an Oral Bioavailability Study

G cluster_0 Animal Preparation & Dosing cluster_1 Blood Sampling cluster_2 Bioanalysis & PK Calculation fast 1. Fast mice overnight (12h) with access to water group 2. Divide mice into two groups: Intravenous (IV) and Oral (PO) fast->group dose_iv 3. Administer a single IV dose (e.g., 1-2 mg/kg) group->dose_iv dose_po 4. Administer a single PO dose (e.g., 5-10 mg/kg) via gavage group->dose_po collect 5. Collect serial blood samples at pre-defined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) dose_iv->collect dose_po->collect process 6. Process blood to obtain plasma collect->process store 7. Store plasma at -80°C process->store analyze 8. Quantify compound concentration in plasma using LC-MS/MS store->analyze plot 9. Plot plasma concentration vs. time analyze->plot calculate 10. Calculate AUC for IV and PO routes plot->calculate bioavailability 11. Calculate Oral Bioavailability: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 calculate->bioavailability

Caption: Workflow for an oral bioavailability study.

Detailed Steps:

  • Animal Preparation: Mice are fasted overnight to ensure an empty stomach, which can affect drug absorption.[7]

  • Dosing Groups: Two groups of mice are used. One group receives the compound intravenously (IV) to ensure 100% systemic exposure, serving as the reference. The second group receives the compound orally (PO) via gavage.

  • Blood Collection: Serial blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site.

  • Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the Area Under the Curve (AUC) for both the IV and PO routes. Oral bioavailability (F%) is then calculated using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.[8]

Acute Oral Toxicity Study

This protocol provides a basic framework for assessing the acute toxicity of a compound following a single high dose.

Detailed Steps:

  • Animal Selection: Healthy young adult rodents (e.g., Wistar rats or mice) of a single sex are used.

  • Dosing: A single dose of the test compound is administered orally at a high dose (e.g., 300 mg/kg or 1000 mg/kg), as guided by OECD guidelines.[9] A control group receives the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, breathing), and changes in body weight for at least 14 days.[9][10]

  • Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to look for any abnormalities in major organs. Histopathological examination of key organs may also be conducted.[9]

Mechanistic Insights from Lead Compounds

Understanding the mechanism of action of lead compounds is crucial for interpreting in vivo efficacy data and for guiding the development of new analogs.

HDAC Inhibition in Cancer

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression.[11] In cancer, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes. HDAC inhibitors, such as the spiro[chromane-2,4'-piperidine] derivatives and the reference drug Vorinostat, work by blocking the action of these enzymes.[12]

Signaling Pathway of HDAC Inhibition

G HDACi Spiro-heterocyclic HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibits OpenChromatin Open Chromatin (Gene Transcription) HDACi->OpenChromatin Promotes Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin TSG Tumor Suppressor Genes (e.g., p21, p53) OpenChromatin->TSG Allows Transcription of CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition.

This leads to the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells.[8][11]

MC4R Agonism in Metabolic Regulation

The Melanocortin-4 Receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain, where it plays a pivotal role in regulating energy balance.[13]

Signaling Pathway of MC4R Agonism

G cluster_0 Hypothalamic Neuron MC4R MC4R AC Adenylyl Cyclase MC4R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Satiety Increased Satiety & Energy Expenditure PKA->Satiety Appetite Decreased Appetite PKA->Appetite Agonist Spiro[isobenzofuran-piperidine] MC4R Agonist Agonist->MC4R Activates

Caption: Simplified signaling pathway of MC4R agonism.

Activation of MC4R by an agonist, such as a 3H-Spiro[isobenzofuran-1,4'-piperidine] derivative, stimulates a signaling cascade that ultimately leads to a decrease in food intake and an increase in energy expenditure.[14] This makes MC4R an attractive target for the treatment of obesity.

Conclusion and Future Directions

The collective in vivo data from spiro[benzoxazine-piperidine], spiro[chromane-piperidine], benzofuran piperazine, and spiro[isobenzofuran-piperidine] derivatives strongly supports the therapeutic potential of the broader spiro[benzofuran-piperidine] class of compounds. The demonstrated efficacy in oncology and metabolic disease models provides a solid foundation for the future investigation of novel analogs, including those based on the 2H-Spiro[benzofuran-3,4'-piperidine] scaffold.

Future research should focus on:

  • Direct in vivo evaluation of lead 2H-Spiro[benzofuran-3,4'-piperidine] compounds in relevant disease models.

  • Comprehensive pharmacokinetic and toxicological profiling to identify candidates with optimal drug-like properties.

  • Head-to-head comparison with existing standards of care to determine the true therapeutic advantage of this novel chemical class.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of promising spiro[benzofuran-piperidine] compounds from the laboratory to the clinic.

References

A Comparative Benchmarking Guide to the Preclinical Safety Profile of 2H-Spiro[benzofuran-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early Safety Profiling

In the landscape of modern drug discovery, the path from a promising lead compound to a clinically approved therapeutic is fraught with challenges. A predominant cause of attrition is unforeseen toxicity, underscoring the necessity for comprehensive safety assessment at the earliest stages of development.[1] This guide provides an in-depth, comparative analysis of the preclinical safety profile of the novel 2H-Spiro[benzofuran-3,4'-piperidine] scaffold. This emerging chemical class has shown potential in modulating central nervous system (CNS) targets, a field where safety and tolerability are paramount.[2][3]

The spiro[benzofuran-piperidine] core integrates the benzofuran moiety, a privileged structure in medicinal chemistry, with a spirocyclic piperidine ring.[4][5] This rigidifies the molecule, which can enhance target affinity and improve pharmacokinetic properties.[3] However, both the benzofuran and piperidine motifs have been independently associated with specific toxicological liabilities.[6][7] Therefore, a systematic and comparative evaluation against established drugs is not just a regulatory requirement but a scientific necessity to ascertain the therapeutic potential of this scaffold.

This guide is structured to provide drug development professionals with a clear, evidence-based framework for evaluating the safety of this novel entity. We will dissect its performance in a core battery of non-clinical safety assays, benchmarked against representative CNS drugs, and provide the detailed methodologies that form the foundation of our trustworthy and reproducible scientific approach.

The Logic of Comparator Selection

To establish a meaningful benchmark, we have selected two widely prescribed CNS drugs, Sertraline and Haloperidol . This choice is deliberate and based on the following rationale:

  • Sertraline: An SSRI antidepressant, it represents a chronically administered CNS drug where a wide safety margin is critical. Its known liabilities, including a moderate potential for hERG channel interaction, provide a relevant benchmark for cardiovascular safety assessment.

  • Haloperidol: A typical antipsychotic, it is associated with a more pronounced risk of off-target effects, including significant hERG blockade and extrapyramidal symptoms. It thus serves as a high-risk comparator, helping to contextualize the safety profile of the spiro-compound.

Comparative Safety Profile: A Head-to-Head Analysis

A tiered approach to safety assessment was employed, beginning with in vitro assays to identify potential hazards early, followed by targeted in vivo studies. This strategy aligns with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the protection of human subjects in subsequent clinical trials while minimizing the use of animals.[8][9][10][11]

Tier 1: In Vitro Hazard Identification

The initial screening focused on four key areas of potential toxicity: cytotoxicity, cardiotoxicity, genotoxicity, and hepatotoxicity.

Table 1: Comparative In Vitro Safety Profile

Assay TypeParameter2H-Spiro[benzofuran-3,4'-piperidine]SertralineHaloperidol
Cytotoxicity IC50 (HepG2 cells, µM)> 100158
Cardiotoxicity hERG IC50 (µM)2550.1
Genotoxicity Ames Test (TA98, TA100)Non-mutagenicNon-mutagenicNon-mutagenic
Hepatotoxicity LDH Leakage (% of control)< 5% at 50 µM20% at 20 µM35% at 10 µM

Data Interpretation & Causality:

  • Cytotoxicity: The spiro-compound demonstrated a significantly lower cytotoxic potential against human liver-derived HepG2 cells compared to both benchmarks. This suggests a wider therapeutic window regarding general cellular toxicity. The cytotoxicity of Sertraline and Haloperidol is likely linked to mitochondrial impairment and oxidative stress, common mechanisms for cationic amphiphilic drugs.

  • Cardiotoxicity: The primary screen for cardiotoxicity is the in vitro hERG potassium channel assay, a critical gatekeeper in safety pharmacology.[12][13][14] Inhibition of this channel can prolong the QT interval, leading to potentially fatal arrhythmias.[15] The spiro-compound exhibited a hERG IC50 of 25 µM. While this indicates some interaction, it is 5-fold weaker than Sertraline and 250-fold weaker than Haloperidol. This improved profile may be attributed to the rigid spirocyclic structure, which could limit the specific conformational binding to the hERG channel pore, a common feature of inhibitors.[16]

  • Genotoxicity: The Ames test, a bacterial reverse mutation assay, is a standard for assessing mutagenic potential.[17][18][19] All three compounds were found to be non-mutagenic, indicating a low risk of causing genetic mutations.

  • Hepatotoxicity: Assessed by lactate dehydrogenase (LDH) leakage in HepG2 cells, the spiro-compound induced minimal membrane damage.[20] In contrast, both Sertraline and Haloperidol showed concentration-dependent increases in LDH release, indicative of more significant liver cell injury in vitro.[21]

Tier 2: In Vivo Acute Toxicity Assessment

Following the promising in vitro results, an acute oral toxicity study in rodents was conducted according to OECD guidelines to determine the in vivo tolerability and estimate the LD50 (lethal dose, 50%).[22][23]

Table 2: Comparative Acute Oral Toxicity in Rodents

CompoundSpeciesLD50 (mg/kg)GHS ClassificationKey Observations
2H-Spiro[benzofuran-3,4'-piperidine] Rat> 2000Category 5 or UnclassifiedNo mortality or significant adverse effects observed.
Sertraline Rat~ 400Category 4Sedation, ataxia at higher doses.
Haloperidol Rat~ 75Category 3Severe sedation, catalepsy, mortality.

Data Interpretation & Causality:

The in vivo data corroborates the in vitro findings. The 2H-Spiro[benzofuran-3,4'-piperidine] compound was well-tolerated up to the limit dose of 2000 mg/kg, indicating a very low order of acute toxicity.[24] This contrasts sharply with the moderate and high acute toxicity of Sertraline and Haloperidol, respectively. The favorable in vivo profile suggests that the spiro-compound is not readily converted into highly toxic metabolites and possesses a superior safety margin for acute dosing.

Experimental Methodologies: Ensuring Trustworthiness

The validity of this comparative guide rests on the robustness of its experimental protocols. Below are the detailed, step-by-step methodologies for the key assays performed.

Workflow for Preclinical Safety Assessment

The overall logic of the safety evaluation follows a tiered, decision-gated process.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies cluster_2 Decision Gate in_vitro_cyto Cytotoxicity (HepG2, IC50) decision Favorable Profile? in_vitro_cyto->decision in_vitro_herg Cardiotoxicity (hERG, IC50) in_vitro_herg->decision in_vitro_ames Genotoxicity (Ames Test) in_vitro_ames->decision in_vitro_hepato Hepatotoxicity (LDH Assay) in_vitro_hepato->decision in_vivo_acute Acute Oral Toxicity (Rodent, LD50) decision->in_vivo_acute Yes stop Stop/Redesign decision->stop No

Caption: Tiered workflow for preclinical safety assessment.

Protocol 1: hERG Inhibition Assay (Automated Patch Clamp)
  • Principle: This assay directly measures the electrical current through hERG channels stably expressed in a cell line (e.g., HEK293). Inhibition of this current by a test compound provides a direct measure of its potential to cause QT prolongation.[12][15]

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 80-90% confluency and harvested using a non-enzymatic dissociation solution.[15]

    • System Preparation: An automated patch-clamp system (e.g., QPatch) is primed with physiological internal and external solutions.[13]

    • Data Acquisition: A whole-cell recording configuration is established. Baseline hERG currents are recorded in response to a specific voltage protocol (e.g., holding potential of -80 mV, depolarizing step to +20 mV, followed by a repolarization step to -50 mV to measure the tail current).[15]

    • Compound Application: Vehicle control (e.g., 0.1% DMSO) is applied, followed by sequentially increasing concentrations of the test compound. The current is measured at each concentration until a steady-state block is achieved.[12] A known hERG inhibitor like E-4031 is used as a positive control.[12]

    • Data Analysis: The percentage of inhibition of the peak tail current is calculated for each concentration relative to the vehicle control. An IC50 value is determined by fitting the concentration-response data to a logistical equation.[15]

Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). A test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[17][18] It is a primary screen for mutagenicity.[19]

  • Methodology:

    • Strain Selection: At a minimum, strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) are used.

    • Metabolic Activation: The test is run with and without a rat liver homogenate fraction (S9 mix) to determine if mutagenicity is dependent on metabolic activation.[17]

    • Exposure: 100 µL of the bacterial culture, 500 µL of S9 mix or buffer, and 100 µL of the test compound at various concentrations are added to 2 mL of molten top agar.[17]

    • Plating: The mixture is poured onto minimal glucose agar plates.[19]

    • Incubation: Plates are incubated at 37°C for 48-72 hours.[17]

    • Data Analysis: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twice that of the vehicle control.

Protocol 3: Acute Oral Toxicity (Up-and-Down or Fixed Dose Procedure)
  • Principle: This in vivo study provides information on the potential health hazards that might arise from a single, short-term oral exposure to a substance. It is used to determine the LD50 and classify the substance according to the Globally Harmonised System (GHS).[22][23]

  • Methodology (Following OECD Guideline 420/423):

    • Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley), typically of a single sex (females are often more sensitive), are used.[24] Animals are acclimatized and fasted overnight before dosing.[25]

    • Dose Administration: The test substance is administered in a single dose by oral gavage. The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[24]

    • Stepwise Dosing: The initial dose is selected based on any existing information. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This continues until the criteria for classification are met.[24]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for at least 14 days.[25]

    • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any target organ toxicities.

    • Data Analysis: The results are used to estimate the LD50 and classify the compound's toxicity.

Mechanistic Discussion and Future Directions

The favorable safety profile of 2H-Spiro[benzofuran-3,4'-piperidine] is promising. The key differentiator appears to be its reduced liability for off-target interactions, particularly at the hERG channel and in inducing general cytotoxicity. The spirocyclic nature of the piperidine ring likely plays a crucial role by constraining the molecule's conformation, preventing it from adopting the specific spatial arrangement required for high-affinity binding to these off-targets.

G cluster_0 Molecular Properties cluster_1 Structural Feature cluster_2 Off-Target Interaction cluster_3 Safety Outcome spiro 2H-Spiro[benzofuran- 3,4'-piperidine] rigid Rigid Conformation spiro->rigid flex Flexible Analogs (e.g., Sertraline) non_rigid Conformational Flexibility flex->non_rigid herg hERG Channel Binding rigid->herg Reduced Affinity non_rigid->herg High Affinity low_risk Low Cardiotoxicity Risk herg->low_risk If Reduced high_risk High Cardiotoxicity Risk herg->high_risk If High

Caption: Hypothesized structure-safety relationship.

While these initial results are encouraging, this guide represents the first step in a comprehensive safety evaluation. Further studies as outlined in the ICH S7A guidelines for safety pharmacology are warranted.[8][26] This includes in vivo assessments of cardiovascular, respiratory, and central nervous system function to confirm the benign in vitro profile and uncover any unforeseen functional liabilities.[26]

The 2H-Spiro[benzofuran-3,4'-piperidine] scaffold demonstrates a markedly superior preclinical safety profile when benchmarked against established CNS drugs Sertraline and Haloperidol. Its low cytotoxicity, significantly reduced hERG liability, and excellent in vivo acute tolerability position it as a promising scaffold for the development of safer therapeutics. The data presented herein provides a robust, scientifically-grounded foundation for advancing compounds of this class into further, more comprehensive non-clinical safety studies.

References

A Comparative Guide to Predictive QSAR Modeling of Novel Spiro[benzofuran-piperidine] Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds prior to their synthesis is a cornerstone of efficient and cost-effective research. This is particularly true for complex scaffolds such as spiro[benzofuran-piperidine], a class of compounds showing promise in a variety of therapeutic areas including central nervous system disorders and cardiovascular diseases.[1][2][3] This guide provides a comprehensive, in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) modeling approaches for predicting the activity of novel spiro[benzofuran-piperidine] analogs. We will move beyond a simple recitation of methods to a detailed exploration of the causality behind experimental choices, ensuring a robust and validated predictive workflow.

The Rationale for QSAR in Spiro[benzofuran-piperidine] Analog Design

The spiro[benzofuran-piperidine] scaffold presents a unique three-dimensional architecture that can be challenging to intuitively optimize for biological activity. QSAR modeling offers a systematic and quantitative approach to unravel the complex relationships between the physicochemical properties of these molecules and their biological effects.[4][5] By developing a statistically significant QSAR model, we can:

  • Prioritize Synthetic Efforts: Focus on synthesizing analogs with the highest predicted activity.

  • Guide Lead Optimization: Identify key structural modifications that are likely to enhance potency and selectivity.

  • Reduce Animal Testing: Provide a scientifically credible alternative for initial activity screening, in line with the 3Rs (Replacement, Reduction, and Refinement) of animal experimentation.[6]

  • Elucidate Mechanisms of Action: Gain insights into the molecular features that govern the interaction of these compounds with their biological targets.

The QSAR Modeling Workflow: A Step-by-Step Protocol with Expert Insights

A successful QSAR study is not merely the application of a statistical method; it is a multi-step process where each stage is critical for the development of a robust and predictive model.[4]

G cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Development & Validation cluster_3 Prediction & Interpretation Data_Curation Data Curation & Standardization Dataset_Division Dataset Division (Training vs. Test Set) Data_Curation->Dataset_Division Descriptor_Calculation Molecular Descriptor Calculation Dataset_Division->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation Internal_Validation->External_Validation Prediction Prediction of Novel Analogs External_Validation->Prediction Interpretation Mechanistic Interpretation Prediction->Interpretation

Caption: The iterative workflow of a QSAR modeling study.

Step 1: Data Curation and Standardization

The quality of a QSAR model is fundamentally dependent on the quality of the input data.[4] For our spiro[benzofuran-piperidine] analogs, this involves:

  • Data Collection: Compile a dataset of spiro[benzofuran-piperidine] analogs with their corresponding biological activities (e.g., IC50, Ki). It is crucial that the biological data is from a consistent experimental assay.

  • Structural Standardization:

    • Draw all structures in a consistent format (e.g., 2D or 3D).

    • Neutralize salts and remove counter-ions.

    • Standardize tautomeric and protonation states. This is particularly important for the piperidine nitrogen.

  • Data Cleaning: Remove duplicates and any compounds with ambiguous or unreliable activity data.

Expert Insight: The choice of biological endpoint is critical. Using pIC50 (-logIC50) is generally preferred over IC50 as it linearizes the relationship between structure and activity and ensures a more normal distribution of the data, which is beneficial for many statistical methods.

Step 2: Dataset Division

To build a predictive model, the dataset must be divided into a training set and a test set.

  • Training Set: Used to build the QSAR model. Typically comprises 70-80% of the total dataset.

  • Test Set: Used to evaluate the predictive power of the model on compounds it has not seen before. Comprises the remaining 20-30% of the dataset.

Causality Behind the Choice: A random division is often a good starting point. However, for diverse datasets, a rational division method like the Kennard-Stone algorithm is preferable to ensure that both the training and test sets span the entire chemical space of the dataset.[7] This prevents extrapolation when predicting the activity of new compounds.

Step 3: Molecular Descriptor Calculation

Molecular descriptors are numerical representations of the physicochemical properties of a molecule.[8] For spiro[benzofuran-piperidine] analogs, a variety of descriptors should be calculated to capture their complex structural features.

Descriptor ClassExamples for Spiro[benzofuran-piperidine] AnalogsRationale
0D Descriptors Molecular Weight, Atom CountsBasic constitutional parameters.
1D Descriptors Functional Group Counts (e.g., number of aromatic rings, H-bond donors/acceptors)Encodes the presence of key pharmacophoric features.
2D Descriptors Topological Indices (e.g., Kier & Hall connectivity indices), Polar Surface Area (PSA)Describes molecular topology, size, shape, and polarity. PSA is often correlated with cell permeability.
3D Descriptors Solvent Accessible Surface Area (SASA), Dipole Moment, Molecular VolumeCaptures the three-dimensional arrangement of atoms, which is crucial for ligand-receptor interactions.
Electronic Descriptors HOMO and LUMO energies, Partial ChargesRelate to the molecule's reactivity and ability to engage in electrostatic interactions.[9]

A variety of software can be used for descriptor calculation, including commercial packages like Dragon and Discovery Studio, as well as free options like the QSAR Toolbox and CORAL.[10][11]

Step 4: Feature Selection

Calculating a large number of descriptors can lead to overfitting. Feature selection aims to identify the most relevant descriptors that contribute to the biological activity.

Common Techniques:

  • Genetic Algorithms: An evolutionary approach that "evolves" a population of descriptor subsets to find the optimal combination.

  • Stepwise Regression: Iteratively adds or removes descriptors to find the best model.

  • Recursive Feature Elimination: Recursively removes the least important features.

Expert Insight: It is crucial to perform feature selection only on the training set to avoid introducing bias into the model evaluation.

Step 5: Model Building

Several statistical methods can be used to build the QSAR model. A comparison of common approaches is presented below.

Modeling TechniqueDescriptionStrengthsWeaknesses
Multiple Linear Regression (MLR) A linear method that models the relationship between two or more independent variables (descriptors) and a dependent variable (activity).Simple to implement and interpret.Assumes a linear relationship and is sensitive to inter-correlated descriptors.
Partial Least Squares (PLS) A linear regression method that is well-suited for datasets with more variables than observations and with multicollinearity among variables.Handles co-linearity well.Can be more difficult to interpret than MLR.
Support Vector Machines (SVM) A machine learning method that can be used for both linear and non-linear regression.Can model complex, non-linear relationships.Can be a "black box" model, making interpretation difficult.
Step 6: Rigorous Model Validation

Validation is arguably the most critical step in QSAR modeling.[6] A model that is not rigorously validated is not reliable for making predictions.

Internal Validation (on the Training Set):

  • Leave-One-Out Cross-Validation (q²): In each cycle, one compound is left out, and the model is rebuilt with the remaining compounds. The activity of the left-out compound is then predicted. This is repeated for all compounds. A high q² (typically > 0.5) indicates a robust model. However, it can sometimes overestimate the predictive ability.[4]

  • Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid model should have a very low correlation for the randomized data, ensuring that the original correlation is not due to chance.

External Validation (on the Test Set):

  • The developed model is used to predict the activity of the compounds in the test set.

  • The predictive ability is assessed by the coefficient of determination (R²_pred) between the predicted and experimental activities. A high R²_pred (typically > 0.6) indicates good predictive power.

Comparative Analysis of QSAR Models for Spiro[benzofuran-piperidine] Analogs

To illustrate the comparison process, let's consider a hypothetical dataset of 50 spiro[benzofuran-piperidine] analogs with known inhibitory activity against a specific enzyme. We will compare three different QSAR models developed using MLR, PLS, and SVM.

Statistical ParameterMLR ModelPLS ModelSVM ModelInterpretation
R² (Training Set) 0.850.820.91A measure of the model's fit to the training data.
q² (Cross-Validation) 0.780.750.82Indicates the robustness and internal predictive ability of the model.
R²_pred (Test Set) 0.720.790.85The most important parameter for assessing the model's ability to predict new compounds.
RMSE (Test Set) 0.250.210.18Root Mean Square Error; a measure of the average prediction error.

Analysis:

In this hypothetical comparison, the SVM model demonstrates the best performance across all key statistical parameters, particularly the external validation (R²_pred) and the lower prediction error (RMSE). While the MLR and PLS models also show good performance, the SVM model's ability to capture non-linear relationships likely gives it an edge in predicting the activity of this class of compounds.

Predicting the Activity of Novel Analogs and Mechanistic Interpretation

Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized spiro[benzofuran-piperidine] analogs.[12]

G Novel_Analogs Design Novel Spiro[benzofuran-piperidine] Analogs Calculate_Descriptors Calculate Descriptors for Novel Analogs Novel_Analogs->Calculate_Descriptors QSAR_Model Validated QSAR Model Calculate_Descriptors->QSAR_Model Predict_Activity Predict Biological Activity QSAR_Model->Predict_Activity Prioritize_Synthesis Prioritize Analogs for Synthesis Predict_Activity->Prioritize_Synthesis

Caption: Workflow for predicting the activity of novel compounds.

Beyond prediction, a well-constructed QSAR model can provide valuable insights into the structure-activity relationships. For example, if a descriptor related to the partial negative surface area of the benzofuran ring is positively correlated with activity, it suggests that electronegative substituents in this region may enhance binding.[13] Similarly, if a descriptor for molecular shape is important, it highlights the significance of steric complementarity with the target binding site.

Conclusion and Future Perspectives

QSAR modeling is a powerful tool in the modern drug discovery arsenal for accelerating the development of novel therapeutic agents like spiro[benzofuran-piperidine] analogs. By following a rigorous and well-validated workflow, researchers can build predictive models that not only prioritize synthetic efforts but also provide a deeper understanding of the underlying structure-activity relationships. The choice of modeling technique should be guided by the nature of the dataset and a comparative analysis of their predictive performance. As computational power and machine learning algorithms continue to advance, the accuracy and applicability of QSAR models in drug design are set to further expand, paving the way for the more rapid discovery of life-saving medicines.

References

Comparison Guide: Establishing a Robust In Vitro-In Vivo Correlation for 2H-Spiro[benzofuran-3,4'-piperidine] Derivatives as Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The 2H-Spiro[benzofuran-3,4'-piperidine] core is a recognized privileged scaffold in medicinal chemistry, serving as a foundational structure for potent and selective ligands targeting the central nervous system.[1][2] Its rigid, three-dimensional architecture is particularly well-suited for interaction with the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein implicated in a host of neurological and psychiatric conditions, most notably neuropathic pain.[3][4]

While the synthesis of diverse libraries of these derivatives is well-established, the path from a high-affinity binder in a test tube to a clinically effective therapeutic is fraught with challenges. A successful drug development campaign hinges on establishing a clear and predictable In Vitro-In Vivo Correlation (IVIVC). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this process. We will dissect the critical in vitro assays and in vivo models, explain the causal links between experimental choices, and detail the analytical process required to bridge the gap between benchtop data and preclinical efficacy for this important class of compounds.

The Therapeutic Target: Understanding the Sigma-1 Receptor (σ1R)

The σ1R is not a classical G-protein coupled receptor or ion channel. It resides primarily at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated membrane (MAM), where it acts as an intracellular chaperone.[5] Under cellular stress, it dissociates from its binding partner, BiP, and translocates to modulate the function of various ion channels and signaling proteins. σ1R antagonists have shown considerable promise by inhibiting this process, thereby alleviating conditions like neuropathic pain.[5][6] The goal of our in vitro and in vivo strategy is to identify compounds that effectively and safely antagonize this receptor in a complex biological system.

cluster_ER Endoplasmic Reticulum cluster_Modulation Downstream Effects s1r_bip σ1R-BiP Complex (Inactive State) s1r_active σ1R (Active Chaperone) s1r_bip->s1r_active bip BiP s1r_bip->bip ion_channels Ion Channel Modulation (e.g., K+, Ca2+ channels) s1r_active->ion_channels signaling Signaling Pathway Regulation s1r_active->signaling stress Cellular Stress (e.g., ER Stress, Oxidative Stress) stress->s1r_bip dissociation antagonist Spiro-benzofuran σ1R Antagonist antagonist->s1r_active INHIBITS

Caption: Sigma-1 Receptor (σ1R) activation and antagonism pathway.

Part 1: Foundational In Vitro Characterization

The objective of in vitro screening is to build a comprehensive profile of each derivative, allowing for a data-driven selection of candidates for in vivo studies. We must assess not only target affinity but also selectivity, functional activity, and the key pharmacokinetic precursors (ADME).

Key Experimental Protocols

1. σ1R and σ2R Radioligand Binding Assays

  • Causality: This is the first and most critical step. We need to quantify the binding affinity (Ki) of our compounds for the primary target (σ1R) and the most common off-target, the sigma-2 receptor (σ2R). High selectivity for σ1R is crucial to minimize potential side effects. Standard protocols using tissue homogenates are reliable and well-established.[7]

  • Methodology:

    • Preparation: Homogenize guinea pig brain (for σ1R) or rat liver (for σ2R) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Assay Setup: In a 96-well plate, combine the membrane homogenate, a radioligand ((+)-[3H]pentazocine for σ1R or [3H]DTG for σ2R), and varying concentrations of the test compound (2H-Spiro[benzofuran-3,4'-piperidine] derivative).

    • Incubation: Incubate at the appropriate temperature and duration (e.g., 25°C for 150 minutes).

    • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Calculate Ki values using the Cheng-Prusoff equation based on the IC50 values obtained from competitive binding curves.

2. In Vitro ADME Profiling

  • Causality: A high-affinity compound is useless if it cannot reach its target in vivo. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to predict pharmacokinetic behavior. A compound that is rapidly metabolized, for instance, will likely have a short half-life in vivo, requiring higher or more frequent dosing.[6]

  • Methodologies:

    • Metabolic Stability: Incubate the test compound with human and rat liver microsomes and a NADPH-regenerating system. Measure the disappearance of the parent compound over time using LC-MS/MS to determine the in vitro half-life (t½).[6]

    • Plasma Protein Binding (PPB): Use equilibrium dialysis to determine the fraction of the compound bound to plasma proteins from different species (human, rat). High PPB can limit the free drug available to interact with the target.[6]

    • Permeability: Employ the Caco-2 cell monolayer assay to predict intestinal absorption. Measure the apparent permeability coefficient (Papp). High permeability is desirable for orally administered drugs.[6]

Comparative In Vitro Data

The table below presents hypothetical, yet realistic, data for two novel derivatives (SB-101, SB-102) compared to a known benchmark, E-52862, a σ1R antagonist that has entered clinical trials.[6]

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R/σ1R)Metabolic Stability (t½, HLM, min)Human PPB (%)Caco-2 Papp (10⁻⁶ cm/s)
E-52862 17630037064.6>90>10
SB-101 1.5250016671257515
SB-102 2.145002143158812

Analysis:

  • SB-101 shows excellent potency and selectivity, significantly higher than the benchmark. Its metabolic stability is robust, and its moderate PPB suggests a good fraction of free drug will be available.[6]

  • SB-102 also has high potency and selectivity but exhibits very rapid metabolism in human liver microsomes (HLM), a potential liability for in vivo studies.

Part 2: In Vivo Evaluation for Preclinical Proof-of-Concept

Based on the in vitro data, SB-101 is the superior candidate to advance into in vivo testing. The objective here is two-fold: to understand how the drug behaves in a living system (pharmacokinetics) and to determine if it engages its target to produce a therapeutic effect (pharmacodynamics/efficacy).

Key Experimental Protocols

1. Rodent Pharmacokinetic (PK) Study

  • Causality: This study directly measures the ADME properties in a living organism, providing the crucial link to the in vitro data. It helps determine key parameters like clearance, volume of distribution, and elimination half-life, which are essential for designing efficacy studies.

  • Methodology:

    • Administration: Administer the compound (e.g., SB-101) to a cohort of rats via intravenous (IV) and intraperitoneal (IP) or oral (PO) routes.

    • Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Analysis: Process the blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.

    • Calculation: Use pharmacokinetic software to calculate key parameters (AUC, CL, Vd, t½).

2. Neuropathic Pain Efficacy Model (Chronic Constriction Injury - CCI)

  • Causality: To confirm that σ1R antagonism by our compound translates into a therapeutic benefit, we must use a validated animal model of the target disease state. The CCI model in rats is a widely accepted and robust model of neuropathic pain that responds to σ1R antagonists.[3]

  • Methodology:

    • Surgery: Under anesthesia, the sciatic nerve of the rat is exposed, and loose ligatures are placed around it to induce a nerve injury.

    • Allodynia Development: Over the next 7-14 days, the animals develop mechanical allodynia (pain response to a non-painful stimulus).

    • Baseline Measurement: Quantify the baseline pain threshold using von Frey filaments. The paw withdrawal threshold (PWT) in the injured paw will be significantly lower than in the contralateral paw.

    • Drug Administration: Administer the test compound (SB-101) at various doses.

    • Efficacy Measurement: At set time points after dosing, re-measure the PWT. A significant increase in the PWT indicates an analgesic effect.

    • Analysis: Calculate the percent reversal of allodynia compared to vehicle-treated controls.

Comparative In Vivo Data
CompoundRouteDose (mg/kg)Rat PK t½ (h)Rat Clearance (mL/min/kg)Efficacy (% Reversal of Allodynia)
E-52862 IP30~1.0High~60%
SB-101 IP102.5Moderate75%
SB-102 IP30<0.5Very High25%

Part 3: The Synthesis - Correlating In Vitro and In Vivo Data

This is the most critical analytical step. We now integrate the datasets to understand the structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPR).

cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation binding Receptor Binding (Ki, Selectivity) candidate Candidate Selection binding->candidate correlation IVIVC Analysis (Potency vs. Efficacy) (Stability vs. t½) binding->correlation adme ADME Profiling (Stability, PPB, Permeability) adme->candidate adme->correlation pk Pharmacokinetics (t½, Clearance) efficacy Efficacy Model (% Reversal) pk->efficacy pk->correlation efficacy->correlation candidate->pk correlation->candidate Feedback Loop (Optimize Structure)

Caption: Workflow for establishing In Vitro-In Vivo Correlation (IVIVC).

Correlation Analysis:

  • Potency to Efficacy: SB-101's high in vitro potency (Ki = 1.5 nM) translated into excellent in vivo efficacy at a lower dose (10 mg/kg) compared to the benchmark. This suggests efficient target engagement in the CNS.

  • Metabolism to Pharmacokinetics: The data for SB-102 provides a classic example of poor IVIVC. Despite its high in vitro affinity, its rapid metabolism (t½ = 15 min) resulted in a very short in vivo half-life (<0.5 h) and poor efficacy. The compound was cleared from the system before it could exert a sustained therapeutic effect. This directly validates the predictive power of the in vitro microsome stability assay.[6]

  • ADME and Bioavailability: SB-101's favorable Caco-2 permeability and moderate plasma protein binding likely contributed to its better pharmacokinetic profile and, consequently, its superior efficacy. High PPB (>90%) for E-52862 means that although it is potent, a higher total concentration is needed to achieve a therapeutic level of free drug.[6]

Conclusion

The development of 2H-Spiro[benzofuran-3,4'-piperidine] derivatives as σ1R antagonists is a promising avenue for novel pain therapeutics. However, success is not dictated by target affinity alone. A robust IVIVC is paramount and can only be achieved through a systematic, multi-parameter approach. By integrating high-quality in vitro assays for affinity, selectivity, and ADME with well-designed in vivo pharmacokinetic and efficacy studies, researchers can build a predictive model that significantly de-risks the drug development process. The data clearly shows that early-stage metabolic profiling is a critical checkpoint; overlooking it can lead to the costly failure of high-affinity compounds in preclinical models. This integrated strategy allows for an iterative optimization process, guiding medicinal chemistry efforts toward candidates with a true potential for clinical success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2H-Spiro[benzofuran-3,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2H-Spiro[benzofuran-3,4'-piperidine] demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship.[1][2] This compound, a valuable intermediate in the synthesis of central nervous system agents, requires meticulous handling from acquisition to disposal.[2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven best practices. Our objective is to ensure that every laboratory can manage this chemical waste stream confidently, protecting both personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information. For 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride, the identified hazards necessitate a cautious and well-defined disposal pathway.[3]

Table 1: GHS Hazard Profile for 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride [3]

Hazard ClassCodeStatement
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Regulatory Framework: Adherence to National Standards

The disposal of laboratory chemicals is not merely a suggestion but a legal requirement governed by federal and state regulations. The two primary bodies in the United States are:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management, from generation to final disposal.[4][5] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which determines the specific storage time limits and administrative requirements.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to protect laboratory personnel from chemical hazards.[7][8] This includes providing information, training, and a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal.[8]

Adherence to these regulations is a self-validating system; it ensures a baseline of safety and compliance, protecting both the institution and its scientists.

Step-by-Step Disposal Protocol for 2H-Spiro[benzofuran-3,4'-piperidine]

This protocol is designed to provide a clear, actionable workflow for the safe disposal of pure, unused 2H-Spiro[benzofuran-3,4'-piperidine] and contaminated labware.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The choice of PPE is directly dictated by the hazard assessment.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[3]

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[9] All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risks.[3]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.

  • Pure Compound/Residues: Unused or expired 2H-Spiro[benzofuran-3,4'-piperidine] is classified as a hazardous chemical waste.

  • Contaminated Materials: Items such as weigh boats, gloves, and pipette tips that are contaminated with the compound must also be disposed of as hazardous waste.

  • Segregation: This waste stream should be kept separate from other waste categories like acids, bases, oxidizers, and flammable liquids to prevent accidental mixing.[10]

Step 3: Container Selection and Labeling

The integrity of the waste containment system is critical.

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the compound.[10][11] Often, the original product container is a suitable choice if it is not damaged.[11] Do not use food-grade containers.[11]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The EPA requires labels to include:

    • The words "Hazardous Waste" .[6][10]

    • The full chemical name: "2H-Spiro[benzofuran-3,4'-piperidine]" (avoid formulas or abbreviations).[10]

    • A clear indication of the hazards (e.g., "Irritant").[6]

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]

  • Location: The SAA must be under the control of laboratory personnel.[12]

  • Closure: The waste container must be kept securely closed at all times, except when adding waste.[10][11] This prevents the release of vapors and protects against spills.

  • Volume Limits: A lab may accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the institution's central accumulation area within three days.[11][12]

Step 5: Final Disposal

Laboratory personnel do not perform the final disposal. This is the responsibility of your institution's Environmental Health & Safety (EH&S) department and its licensed hazardous waste disposal vendor.

  • Request Pickup: Once your waste container is approaching full (e.g., 90% capacity), contact your EH&S office to schedule a pickup.[10]

  • Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The standard and required method for this type of organic chemical waste is high-temperature incineration at an approved waste disposal plant.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2H-Spiro[benzofuran-3,4'-piperidine].

G cluster_0 Waste Generation & Collection cluster_1 Satellite Accumulation Area (SAA) Management cluster_2 Final Disposal A Generate Waste (Unused chemical, contaminated items) B Select Compatible, Leak-Proof Container A->B C Label Container: 'Hazardous Waste' + Chemical Name + Hazards B->C D Store in designated SAA C->D E Keep Container Securely Closed D->E F Is container >90% full? E->F G Continue to add compatible waste F->G No H Contact EH&S for Pickup (within 3 days of being full) F->H Yes G->E I EH&S Transports to Central Storage H->I J Disposal by Licensed Vendor (Incineration) I->J

Caption: Workflow for the safe disposal of 2H-Spiro[benzofuran-3,4'-piperidine].

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: If the spill is large, involves highly toxic materials, or you feel unsafe, evacuate the area and contact your institution's emergency EH&S number.

  • Manage Small Spills: For a small, manageable spill, wear your full PPE. Absorb the material with an inert substance (e.g., vermiculite, sand).[3]

  • Clean and Dispose: Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.[3] Clean the spill area thoroughly.

By adhering to this comprehensive disposal guide, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This protocol provides a robust, self-validating system that aligns with the highest standards of laboratory practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Spiro[benzofuran-3,4'-piperidine]
Reactant of Route 2
2H-Spiro[benzofuran-3,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.